molecular formula C11H11N5 B569151 MeIQx-13C CAS No. 209977-58-2

MeIQx-13C

货号: B569151
CAS 编号: 209977-58-2
分子量: 214.23 g/mol
InChI 键: DVCCCQNKIYNAKB-KHWBWMQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx-2-13C) is a stable isotope-labeled analog of the potent mutagen and carcinogen MeIQx. This compound is an essential internal standard in mass spectrometry-based analyses for the accurate quantification of MeIQx in complex matrices such as cooked meat, fish, and biological samples from laboratory animals and humans . MeIQx is a model genotoxic carcinogen that forms primarily C8-guanine and N2-guanine DNA adducts, leading to a distinct mutational signature characterized by base substitutions and frameshift mutations predominantly at G-C base pairs . Research utilizing this labeled standard is critical for investigating the metabolic fate , DNA damage specificity , and potential threshold levels for carcinogenesis of heterocyclic aromatic amines in model organisms . Studies have shown that MeIQx requires metabolic activation to exert its genotoxic effects, and its carcinogenicity has been demonstrated in both mice and rats, inducing tumors in organs such as the liver, lung, and Zymbal gland . Furthermore, this compound is a key tool in evaluating chemopreventive agents, such as chlorophylls, and their mechanisms in reducing DNA damage from dietary genotoxins .

属性

IUPAC Name

3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661778
Record name 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209977-58-2
Record name 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Carcinogenic Mechanism of MeIQx-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the cooking of meat and fish. Its 13C-labeled isotopologue, MeIQx-13C, serves as an invaluable tool for tracing its metabolic fate and elucidating its carcinogenic mechanisms. This technical guide provides a comprehensive overview of the core mechanisms underlying MeIQx-induced carcinogenicity, with a focus on its metabolic activation, the formation of DNA adducts, the induction of oxidative stress, and the perturbation of cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of toxicology, oncology, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed when creatinine, amino acids, and sugars in muscle meats react at high temperatures. MeIQx is one of the most abundant and potent genotoxic agents among the HAAs.[1] Epidemiological and experimental studies have linked exposure to MeIQx with an increased risk of various cancers, primarily in the liver, but also in the lung, and skin.[2][3] The use of stable isotope-labeled MeIQx (this compound) in research allows for precise quantification and tracking of the carcinogen and its metabolites, facilitating a deeper understanding of its mode of action.

Metabolic Activation: The Gateway to Carcinogenicity

MeIQx itself is not the ultimate carcinogen. It requires metabolic activation to exert its genotoxic effects. This process is a multi-step enzymatic cascade primarily occurring in the liver.

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP1A1.[2][4] This metabolic conversion results in the formation of the more reactive intermediate, N-hydroxy-MeIQx.

Subsequently, N-hydroxy-MeIQx undergoes further activation through O-esterification by N-acetyltransferases (NATs), primarily NAT2, or sulfotransferases (SULTs). This step generates highly unstable and electrophilic esters, such as the N-acetoxy-MeIQx or N-sulfonyloxy-MeIQx. These reactive intermediates can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[2]

Simultaneously, detoxification pathways compete with bioactivation. These include the glucuronidation of N-hydroxy-MeIQx, which facilitates its excretion.[2] The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to MeIQx-induced carcinogenesis.

digraph "MeIQx Metabolic Activation and Detoxification" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Metabolic Pathways of MeIQx", rankdir="LR", splines=ortho, nodesep=0.5];
  node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", margin=0.1];
  edge [fontname="Arial", fontsize=10];

MeIQx [label="MeIQx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_hydroxy_MeIQx [label="N-hydroxy-MeIQx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactive_Esters [label="Reactive Esters\n(N-acetoxy-MeIQx, N-sulfonyloxy-MeIQx)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detoxification [label="Detoxification\n(e.g., Glucuronidation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

MeIQx -> N_hydroxy_MeIQx [label="CYP1A2, CYP1A1\n(N-hydroxylation)", color="#202124"]; N_hydroxy_MeIQx -> Reactive_Esters [label="NAT2, SULTs\n(O-esterification)", color="#202124"]; Reactive_Esters -> DNA_Adducts [label="Covalent Binding", color="#202124"]; N_hydroxy_MeIQx -> Detoxification [label="UGTs", color="#202124"];

{rank=same; MeIQx;} {rank=same; N_hydroxy_MeIQx;} {rank=same; Reactive_Esters; Detoxification;} {rank=same; DNA_Adducts;} }

Figure 3: Experimental workflow for an in vivo carcinogenicity study.
32P-Postlabeling Assay for MeIQx-DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

  • DNA Isolation: Isolate high molecular weight DNA from tissues or cells exposed to MeIQx.

  • DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. [5][6][7]3. Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts. [5][6][7]4. 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase. [5][6][7][8][9]5. Chromatographic Separation: Separate the 32P-labeled adducts by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). [6]6. Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the adduct levels, typically expressed as adducts per 108 or 109 normal nucleotides. [5][6][7]

Conclusion

The carcinogenicity of this compound is a complex, multi-stage process initiated by metabolic activation to reactive electrophiles that form DNA adducts. This direct genotoxic mechanism is further compounded by the induction of oxidative stress, leading to additional DNA damage. These molecular insults can disrupt critical cellular signaling pathways controlling cell growth, survival, and death, ultimately leading to the development of cancer. The use of this compound in tracer studies continues to be pivotal in refining our understanding of these mechanisms. For professionals in drug development, a thorough comprehension of these pathways is essential for identifying potential targets for chemoprevention and for assessing the carcinogenic risk of new chemical entities. Further research is warranted to fully delineate the specific signaling cascades perturbed by MeIQx and to translate these findings into effective strategies for cancer prevention and treatment.

References

What is the role of MeIQx-13C in DNA adduct formation?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of MeIQx in DNA Adduct Formation

This technical guide provides a comprehensive overview of the role of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine, in the formation of DNA adducts. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic activation of MeIQx, the resulting DNA adducts, and the methodologies for their analysis.

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the high-temperature cooking of meat and fish[1]. Its carcinogenicity is linked to its ability to form covalent adducts with DNA, which can lead to mutations and initiate carcinogenesis[2]. Understanding the mechanisms of MeIQx-induced DNA damage is crucial for assessing its risk to human health and for developing potential preventative strategies. This guide details the metabolic pathways leading to DNA adduct formation, provides quantitative data on adduct levels, and outlines the experimental protocols for their study. The use of isotopically labeled MeIQx, such as MeIQx-¹³C, is instrumental in these studies for accurate quantification and metabolic tracking.

Metabolic Activation of MeIQx

MeIQx is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This activation is a multi-step process primarily involving Phase I and Phase II enzymes.

Phase I Metabolism: The initial and critical step in the bioactivation of MeIQx is the N-hydroxylation of the exocyclic amino group, catalyzed by cytochrome P450 (CYP) enzymes. CYP1A2 is the principal enzyme responsible for this reaction in the liver, while extrahepatic activation can be mediated by CYP1A1[1][3]. This reaction forms the reactive intermediate, N-hydroxy-MeIQx (N-OH-MeIQx).

Phase II Metabolism: The N-hydroxy-MeIQx metabolite undergoes further activation through esterification by Phase II enzymes. N-acetyltransferase 2 (NAT2) plays a significant role in O-acetylation, producing a highly reactive N-acetoxy-MeIQx ester[3]. This unstable intermediate spontaneously breaks down to form a highly electrophilic nitrenium ion, which can then readily react with nucleophilic sites on DNA. Sulfotransferases (SULTs) can also contribute to the activation of N-hydroxy-MeIQx through O-sulfonation, forming a reactive sulfate ester.

Detoxification pathways also exist, involving direct glucuronidation or sulfation of MeIQx or its metabolites, leading to their excretion[4].

Signaling Pathway Diagram

MeIQx_Metabolic_Activation cluster_phase1 Phase I Activation cluster_phase2 Phase II Activation MeIQx MeIQx N_OH_MeIQx N-hydroxy-MeIQx MeIQx->N_OH_MeIQx CYP1A1, CYP1A2 Detoxification Detoxification (Glucuronidation, Sulfation) MeIQx->Detoxification N_acetoxy_MeIQx N-acetoxy-MeIQx N_OH_MeIQx->N_acetoxy_MeIQx NAT2 N_OH_MeIQx->Detoxification Nitrenium_Ion Nitrenium Ion N_acetoxy_MeIQx->Nitrenium_Ion DNA_Adducts DNA Adducts (dG-C8-MeIQx, dG-N2-MeIQx) Nitrenium_Ion->DNA_Adducts

Metabolic activation pathway of MeIQx leading to DNA adduct formation.

MeIQx-DNA Adducts

The primary targets for MeIQx adduction are guanine bases in DNA. The two major adducts identified are:

  • N²-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx): This is the major adduct formed, resulting from the reaction of the nitrenium ion at the C8 position of guanine[2][3].

  • 5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N2-MeIQx): This is a minor adduct formed at the N² position of guanine[2][5].

These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.

Quantitative Data on MeIQx-DNA Adduct Formation

The levels of MeIQx-DNA adducts have been quantified in various in vitro and in vivo models, as well as in human tissues. The use of isotopically labeled standards, such as ¹³C- or deuterium-labeled MeIQx and its adducts, is crucial for accurate quantification by mass spectrometry.

Table 1: MeIQx-DNA Adduct Levels in Rodent Tissues
SpeciesTissueDoseAdduct Level (adducts per 10⁷ nucleotides)Reference
Rat (F344)Liver10 mg/kg3.07 ± 0.84[5]
Rat (F344)Liver0.5 mg/kg0.45 ± 0.27[5]
Rat (Sprague-Dawley)Liver100 ppm in diet (4 weeks)~1.5[6]
Rat (Sprague-Dawley)Liver10 ppm in diet (4 weeks)~0.2[6]
Mouse (C57BL/6)Liver2.13 mg/kg~60 (per 10⁷ nucleotides per mg/kg)
Mouse (C57BL/6)Pancreas2.13 mg/kg~10 (per 10⁷ nucleotides per mg/kg)
Mouse (C57BL/6)Colorectum2.13 mg/kg~5 (per 10⁷ nucleotides per mg/kg)
Table 2: MeIQx-DNA Adduct Levels in Human Tissues
TissueAdduct Level (adducts per 10¹⁰ nucleotides)Reference
Colon14[7][8]
Rectum18[7][8]
Kidney1.8[7][8]
PancreasIndistinguishable from background[9]
DuodenumIndistinguishable from background[9]

Experimental Protocols

Synthesis of ¹³C-Labeled MeIQx

While detailed, step-by-step synthesis protocols for ¹³C-labeled MeIQx are often proprietary or described in less detail in publicly available literature, the general approach involves introducing ¹³C-labeled precursors at specific steps in the chemical synthesis of MeIQx. A reported synthesis of isotopically-labeled [¹³C, ¹⁵N₂] MeIQx provides a basis for such methods[1][4]. The synthesis generally follows the route of reacting a labeled quinoxaline derivative with a labeled amino-imidazole moiety. Commercial vendors like Santa Cruz Biotechnology and LGC Standards offer custom synthesis of ¹³C-labeled MeIQx[10][11].

In Vitro DNA Adduct Formation Assay with Liver Microsomes

This protocol describes a typical in vitro experiment to assess the formation of MeIQx-DNA adducts using liver microsomes, which contain the necessary CYP enzymes for metabolic activation.

Materials:

  • Rat or human liver microsomes

  • MeIQx (or ¹³C-MeIQx) solution in DMSO

  • Calf thymus DNA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (DNase I, nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, calf thymus DNA, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add MeIQx solution to the mixture.

  • Metabolic Activation: Add the NADPH regenerating system to initiate the metabolic activation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold ethanol to precipitate the DNA and proteins.

  • DNA Isolation: Isolate the DNA from the reaction mixture using a DNA extraction kit according to the manufacturer's instructions.

  • DNA Hydrolysis: Enzymatically hydrolyze the isolated DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the resulting deoxynucleoside mixture by LC-MS/MS to identify and quantify the MeIQx-DNA adducts.

Experimental Workflow Diagram

in_vitro_workflow start Start reaction_mix Prepare Reaction Mixture (Microsomes, DNA, Buffer) start->reaction_mix pre_incubation Pre-incubate at 37°C reaction_mix->pre_incubation add_meiqx Add MeIQx pre_incubation->add_meiqx add_nadph Add NADPH System add_meiqx->add_nadph incubation Incubate at 37°C add_nadph->incubation termination Terminate Reaction incubation->termination dna_isolation DNA Isolation termination->dna_isolation dna_hydrolysis DNA Hydrolysis dna_isolation->dna_hydrolysis lcms_analysis LC-MS/MS Analysis dna_hydrolysis->lcms_analysis end End lcms_analysis->end

Workflow for in vitro MeIQx-DNA adduct formation assay.
In Vivo DNA Adduct Formation in Rodents

This protocol outlines a general procedure for studying MeIQx-DNA adduct formation in a rodent model.

Materials:

  • Laboratory rats (e.g., F344 or Sprague-Dawley)

  • MeIQx (or ¹³C-MeIQx) suspension in a suitable vehicle (e.g., corn oil)

  • Gavage needles

  • Surgical instruments for tissue collection

  • Liquid nitrogen for snap-freezing tissues

  • DNA extraction kit

  • Enzymes for DNA hydrolysis

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer MeIQx to the rats by oral gavage at the desired dose. A control group should receive the vehicle only.

  • Time Course: Euthanize the animals at specific time points after dosing (e.g., 24 hours, 48 hours, 1 week) to study the kinetics of adduct formation and repair.

  • Tissue Collection: Immediately after euthanasia, dissect the target organs (e.g., liver, colon, kidney).

  • Tissue Processing: Rinse the tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until DNA extraction.

  • DNA Isolation: Extract genomic DNA from the tissues using a DNA extraction kit.

  • DNA Hydrolysis: Enzymatically hydrolyze the DNA to deoxynucleosides.

  • LC-MS/MS Analysis: Analyze the deoxynucleoside mixture by LC-MS/MS for the quantification of MeIQx-DNA adducts.

LC-MS/MS Analysis of MeIQx-DNA Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of DNA adducts.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of deoxynucleosides and their adducts[5].

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed[7].

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often used, operating in the positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transition for dG-C8-MeIQx is typically the fragmentation of the protonated molecular ion (m/z 479) to the protonated aglycone base (m/z 363), corresponding to the loss of the deoxyribose moiety[3][5]. For ¹³C-labeled dG-C8-MeIQx, the m/z values will be shifted accordingly.

Logical Relationship Diagram for Adduct Analysis

adduct_analysis_logic sample Biological Sample (Tissue, Cells) dna_extraction DNA Extraction sample->dna_extraction dna_hydrolysis Enzymatic Hydrolysis to Deoxynucleosides dna_extraction->dna_hydrolysis lc_separation LC Separation (Reversed-Phase) dna_hydrolysis->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization msms_detection Tandem MS Detection (MRM) ms_ionization->msms_detection quantification Quantification (Isotope Dilution) msms_detection->quantification result Adduct Levels quantification->result

Logical workflow for the analysis of MeIQx-DNA adducts.

Conclusion

The formation of DNA adducts by MeIQx is a critical event in its mechanism of carcinogenicity. This technical guide has provided a detailed overview of the metabolic activation pathways, the types of DNA adducts formed, quantitative data on their levels in various tissues, and the experimental protocols for their study. The use of isotopically labeled MeIQx, particularly ¹³C-MeIQx, in conjunction with sensitive LC-MS/MS methods, is essential for accurate quantification and for elucidating the dose-response relationships of DNA adduct formation. This knowledge is fundamental for risk assessment and for the development of strategies to mitigate the adverse health effects of this common dietary carcinogen.

References

Metabolic Activation of MeIQx-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core metabolic activation pathways of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent heterocyclic aromatic amine formed during the cooking of meat. Understanding these pathways is critical for assessing its carcinogenic risk and for the development of potential chemopreventive strategies. This guide provides a comprehensive overview of the enzymatic processes, resulting DNA damage, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Metabolic Activation Pathways

The genotoxicity of MeIQx is not inherent but arises from its metabolic conversion to reactive electrophiles that can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. This bioactivation is a multi-step process primarily occurring in the liver.

Phase I: N-Hydroxylation by Cytochrome P450 1A2 (CYP1A2)

The initial and rate-limiting step in the metabolic activation of MeIQx is the N-oxidation of its exocyclic amino group to form N-hydroxy-MeIQx.[1][2] This reaction is almost exclusively catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme, which is highly expressed in the human liver.[1][2] N-hydroxy-MeIQx is the major oxidation product and the primary proximate carcinogen of MeIQx metabolism in human liver microsomes.[1][2] While CYP1A2 is the principal enzyme, extrahepatic P450 isoforms like CYP1A1 may also contribute to a lesser extent to MeIQx activation.[3]

Phase II: O-Esterification of N-hydroxy-MeIQx

The N-hydroxy-MeIQx metabolite undergoes further activation through O-esterification by phase II enzymes, primarily N-acetyltransferase 2 (NAT2) and sulfotransferases (SULTs).[4][5]

  • O-Acetylation by NAT2: N-acetyltransferase 2 (NAT2) catalyzes the O-acetylation of N-hydroxy-MeIQx to form a highly reactive N-acetoxy-MeIQx ester.[3][6] This ester is unstable and spontaneously decomposes to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that reacts with DNA.[5] The activity of NAT2 is subject to genetic polymorphism, leading to "rapid," "intermediate," and "slow" acetylator phenotypes, which can influence an individual's susceptibility to the carcinogenic effects of MeIQx.[6]

  • O-Sulfonation by SULTs: Sulfotransferases, particularly SULT1A1, can also catalyze the O-sulfonation of N-hydroxy-MeIQx to form a reactive N-sulfonyloxy-MeIQx ester.[7] This ester, similar to the N-acetoxy ester, can generate a nitrenium ion that damages DNA.

Detoxification Pathways

Concurrent with activation, MeIQx and its metabolites can undergo detoxification. A significant detoxification pathway for N-hydroxy-MeIQx is N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which leads to the formation of a stable and excretable N-glucuronide conjugate.[8]

Metabolic Activation Pathway of MeIQx

MeIQx_Metabolism cluster_phase1 Phase I Activation cluster_phase2 Phase II Activation cluster_detox Detoxification MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) N_acetoxy_MeIQx N-acetoxy-MeIQx (unstable) N_hydroxy_MeIQx->N_acetoxy_MeIQx NAT2 (O-acetylation) N_sulfonyloxy_MeIQx N-sulfonyloxy-MeIQx (unstable) N_hydroxy_MeIQx->N_sulfonyloxy_MeIQx SULT1A1 (O-sulfonation) N_glucuronide N-hydroxy-MeIQx -N-glucuronide (Detoxification) N_hydroxy_MeIQx->N_glucuronide UGT Nitrenium_Ion Nitrenium Ion (Electrophile) N_acetoxy_MeIQx->Nitrenium_Ion N_sulfonyloxy_MeIQx->Nitrenium_Ion DNA_Adducts DNA Adducts (dG-C8-MeIQx, dG-N2-MeIQx) Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Adduct_Analysis_Workflow start Start: Biological Sample (Tissue or Cells) dna_isolation DNA Isolation start->dna_isolation dna_quantification DNA Quantification (A260) dna_isolation->dna_quantification add_is Addition of Isotope-Labeled Internal Standard dna_quantification->add_is enzymatic_digestion Enzymatic Digestion (DNase I, Nuclease P1, Alkaline Phosphatase) add_is->enzymatic_digestion spe_cleanup Solid-Phase Extraction (SPE) Cleanup enzymatic_digestion->spe_cleanup lcms_analysis LC-ESI-MS/MS Analysis (SRM Mode) spe_cleanup->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End: Adduct Levels (adducts / 10^n nucleotides) data_analysis->end

References

The Genotoxic Profile of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2][3] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), MeIQx has been the subject of extensive research to elucidate its mechanisms of genotoxicity and carcinogenicity.[2][4][5] This technical guide provides an in-depth overview of the genotoxicity of MeIQx, with a focus on its metabolic activation, DNA adduct formation, and mutagenic potential. The use of isotopically labeled MeIQx, including ¹³C- and ¹⁴C-labeled analogues, has been instrumental in many of the metabolic and disposition studies discussed herein, enabling precise quantification and tracing of the compound and its metabolites.[3][4][6]

Metabolic Activation and Detoxification

MeIQx itself is not directly genotoxic; it requires metabolic activation to exert its harmful effects.[3][4] This bioactivation process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[1][7] The key steps in the metabolic activation and detoxification pathways are summarized below.

Bioactivation Pathway:
  • N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx by CYP enzymes, leading to the formation of N-hydroxy-MeIQx (N-OH-MeIQx).[1][4][5]

  • O-esterification: The proximate carcinogen, N-OH-MeIQx, is further activated by O-esterification, primarily through O-acetylation by N-acetyltransferase 2 (NAT2) or sulfation by sulfotransferases (SULTs).[1][2] This results in the formation of highly reactive esters.

  • Formation of the Nitrenium Ion: These esters are unstable and spontaneously break down to form a highly electrophilic nitrenium ion, which can then readily react with DNA.[8]

Detoxification Pathway:

Parallel to bioactivation, MeIQx and its metabolites can undergo detoxification through several pathways, including:

  • Glucuronidation: Conjugation with glucuronic acid, a major detoxification route.[5][9]

  • Sulfation: Formation of sulfamate conjugates.[5][9]

  • Oxidation: Ring oxidation at various positions.[2]

The balance between these activation and detoxification pathways is a critical determinant of an individual's susceptibility to the genotoxic effects of MeIQx.[2]

MeIQx_Metabolism MeIQx MeIQx N_OH_MeIQx N-hydroxy-MeIQx MeIQx->N_OH_MeIQx CYP1A2/1A1 (N-hydroxylation) Detox_Products Detoxification Products (Glucuronides, Sulfamates) MeIQx->Detox_Products Phase II Enzymes Acetoxy_MeIQx Acetoxy-MeIQx N_OH_MeIQx->Acetoxy_MeIQx NAT2 (O-acetylation) N_OH_MeIQx->Detox_Products Phase II Enzymes Nitrenium_Ion Nitrenium Ion Acetoxy_MeIQx->Nitrenium_Ion Spontaneous Heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts

Caption: Metabolic activation and detoxification pathways of MeIQx.

Quantitative Genotoxicity Data

The genotoxicity of MeIQx has been quantified in numerous studies using various endpoints. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vivo Mutagenicity Studies in Transgenic Mice
Animal ModelTissueTreatmentMutant Frequency (MF) Increase (Fold over Control)Reference
gpt delta Transgenic MiceLiver300 ppm in diet for 12 weeks8.6[10]
gpt delta Transgenic MiceLiver30 ppm in diet for 12 weeks2.3[10]
gpt delta Transgenic MiceLiver3 ppm in diet for 12 weeks1.2 (not statistically significant)[10]
gpt delta Transgenic MiceLiver300 ppm in diet for 78 weeks~20[10]
lacI Transgenic (Big Blue®) MiceLiver300 ppm in diet for 12 weeks (females)> males[11]
lacI Transgenic (Big Blue®) MiceColon300 ppm in diet for 12 weeks (females)> males[11]
c-myc/lambda lacZ Bitransgenic MiceLiver0.06% (w/w) MeIQx in dietAt least 40-fold higher than control[12]
In Vivo Micronucleus Assay
Animal ModelTreatmentResultReference
Mice100 mg/kg (intragastric)Slight but statistically significant increase in micronucleated reticulocytes 48h after treatment.[11]
Mice40 mg/kgNegative for induction of micronuclei.[13][14]
DNA Adduct Formation
SystemAdduct TypeQuantitative DataReference
Human Mammary Epithelial CellsIQ-DNA adducts14.8 adducts / 10⁸ nucleotides (mean)[8]
Human Mammary FibroblastsIQ-DNA adducts2.5 adducts / 10⁸ nucleotides (mean)[8]
Rodent LiverMeIQx-DNA adductsLevels correlate with dose.[13][14]

Experimental Protocols

In Vivo Mutagenicity Assay in gpt delta Transgenic Mice
  • Animal Model: gpt delta transgenic mice.

  • Treatment: Mice were fed a diet containing 300, 30, or 3 ppm of MeIQx for 12 weeks. Another group was fed a diet with 300 ppm MeIQx for 78 weeks.

  • Sample Collection: Livers were collected at the end of the treatment period.

  • DNA Extraction and Analysis: High molecular weight genomic DNA was extracted from the liver. The gpt gene was rescued into lambda phages. The gpt mutations were detected by plating the phages on E. coli expressing Cre recombinase and selecting for 6-thioguanine resistance. The mutant frequency was calculated as the ratio of the number of mutant plaques to the total number of rescued plaques.[10]

gpt_Assay_Workflow start gpt delta Transgenic Mice (MeIQx Treatment) liver Liver Tissue Collection start->liver dna_extraction Genomic DNA Extraction liver->dna_extraction in_vitro_packaging In Vitro Lambda Phage Packaging dna_extraction->in_vitro_packaging infection E. coli Infection in_vitro_packaging->infection selection Selection for 6-TG Resistance infection->selection calculation Mutant Frequency Calculation selection->calculation

Caption: Experimental workflow for the in vivo gpt mutagenicity assay.
In Vivo Micronucleus Assay

  • Animal Model: Male Big Blue® C57BL/6N x C3H/HeN F1 mice.

  • Treatment: A single intragastric administration of MeIQx (100 mg/kg).

  • Sample Collection: Peripheral blood was collected at 24, 48, and 72 hours after treatment.

  • Analysis: Blood smears were prepared and stained with acridine orange. The frequency of micronucleated reticulocytes was determined by counting at least 1000 reticulocytes per animal under a fluorescence microscope.[11]

Signaling Pathways and Genotoxic Mechanisms

The genotoxicity of MeIQx is intrinsically linked to the formation of bulky DNA adducts, primarily at the C8 position of guanine (dG-C8-MeIQx).[1][15] These adducts can lead to mutations if not repaired before DNA replication. The predominant type of mutation induced by MeIQx is G:C to T:A transversions.[10]

The presence of MeIQx-DNA adducts triggers cellular DNA damage responses. While not extensively detailed in the provided search results, it is known that bulky DNA adducts are typically recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[1] If the DNA damage is overwhelming or the repair mechanisms are deficient, it can lead to the fixation of mutations, chromosomal instability, and ultimately, the initiation of carcinogenesis.

Genotoxicity_Pathway MeIQx_Metabolism Metabolic Activation of MeIQx DNA_Adducts Formation of dG-C8-MeIQx Adducts MeIQx_Metabolism->DNA_Adducts Replication_Error DNA Replication Errors DNA_Adducts->Replication_Error If unrepaired NER Nucleotide Excision Repair DNA_Adducts->NER Mutation G:C to T:A Transversions Replication_Error->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Logical flow from MeIQx exposure to carcinogenesis.

Conclusion

The genotoxicity of MeIQx is a complex process initiated by metabolic activation to a reactive intermediate that forms DNA adducts. These adducts, if not properly repaired, can lead to characteristic mutations, providing a mechanistic basis for the observed carcinogenicity of this compound in animal models. The use of isotopically labeled MeIQx has been invaluable in delineating its metabolic fate and quantifying its genotoxic effects. A thorough understanding of these mechanisms is crucial for assessing the risk posed by dietary exposure to MeIQx and for the development of potential preventative strategies.

References

Preliminary Studies on the Bioavailability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a prevalent heterocyclic amine formed during the cooking of meat. The insights presented herein are crucial for assessing its carcinogenic potential and for the development of potential mitigative strategies. While the focus is on MeIQx, the data is largely derived from studies using radiolabeled ([14C]) MeIQx, which is biochemically equivalent to isotopically labeled variants such as 13C-MeIQx for the purposes of tracking its metabolic fate.

Absorption and Distribution

MeIQx is rapidly absorbed from the gastrointestinal tract following oral administration. Studies in mice have shown that both MeIQx and the related compound IQ are quickly taken up into the bloodstream and distributed to various tissues.[1] Peak blood levels of radioactivity in nonhuman primates administered with radiolabeled MeIQx were observed within 1-3 hours after dosing.[2]

In rats administered 14C-MeIQx, the radiolabel was widely distributed throughout the body within an hour.[3] Notably, non-extractable radioactivity persisted in the liver and kidneys for up to six days after administration.[3] In mice, radioactivity was detected in all studied organs, including the stomach, intestines, blood, liver, spleen, lung, and kidney.[1][3] Interestingly, significantly higher levels of MeIQx were found in the lungs and blood of mice compared to IQ.[1] While the small intestine is the primary site for absorption, some absorption from the large intestine has also been observed.[1]

Metabolism

The metabolism of MeIQx is complex, involving multiple enzymatic pathways that lead to both detoxification and bioactivation products. The liver is the primary site of metabolism.

In humans, five principal metabolites have been identified in urine following a dietary-equivalent dose of 14C-MeIQx.[4] A notable interindividual variation in metabolism is observed.[4] Key metabolic reactions include N-glucuronidation and sulfamate formation at the exocyclic amine group, which are important detoxification pathways.[5] Cytochrome P450 (CYP) enzymes, particularly CYP1A2, play a crucial role in the oxidative metabolism of MeIQx.[1][4]

One of the major metabolites in humans is 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), which can account for 25-50% of the recovered radioactivity in urine.[6][7] Other significant metabolites include the phase II conjugates MeIQx-N2-sulfamate and MeIQx-N2-glucuronide.[6][7] Bioactivation of MeIQx occurs via N-oxidation mediated by CYP1A2, forming the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo-[4,5-f]quinoxaline (N-hydroxy-MeIQx).[4] This reactive metabolite can form DNA adducts, a critical step in chemical carcinogenesis. The N2-glucuronide conjugate of N-hydroxy-MeIQx has been detected in human urine, indicating that this bioactivation pathway is active in humans.[4][8]

In nonhuman primates, seven urinary metabolites have been identified, five of which are also found in rats.[2] A major and novel metabolite identified in monkeys is the N1-glucuronide of MeIQx.[2] Another unique metabolite found in both urine and feces of monkeys is 7-oxo-MeIQx, which is likely a product of enteric bacterial metabolism.[2]

The following diagram illustrates the major metabolic pathways of MeIQx.

MeIQx_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation (Detoxification) MeIQx MeIQx N-hydroxy-MeIQx N-hydroxy-MeIQx (Genotoxic Metabolite) MeIQx->N-hydroxy-MeIQx CYP1A2 8-CH2OH-IQx 8-CH2OH-IQx MeIQx->8-CH2OH-IQx CYP450 7-oxo-MeIQx 7-oxo-MeIQx (Enteric Bacteria) MeIQx->7-oxo-MeIQx MeIQx-N2-glucuronide MeIQx-N2-glucuronide MeIQx->MeIQx-N2-glucuronide UGT MeIQx-N2-sulfamate MeIQx-N2-sulfamate MeIQx->MeIQx-N2-sulfamate SULT MeIQx-N1-glucuronide MeIQx-N1-glucuronide (in Monkeys) MeIQx->MeIQx-N1-glucuronide UGT N-hydroxy-MeIQx-N2-glucuronide N-hydroxy-MeIQx-N2-glucuronide N-hydroxy-MeIQx->N-hydroxy-MeIQx-N2-glucuronide UGT IQx-8-COOH IQx-8-COOH 8-CH2OH-IQx->IQx-8-COOH

Caption: Major Metabolic Pathways of MeIQx.

Excretion

MeIQx and its metabolites are primarily excreted in the urine and feces. In human volunteers who ingested 14C-labeled MeIQx, urinary excretion ranged from 20.2% to 58.6% of the administered dose.[4] Unchanged MeIQx accounted for a small fraction of the excreted dose, typically between 0.7% and 4.9% in urine.[3][4]

In rats, within 72 hours of an oral dose of 14C-MeIQx, 33-56% of the radioactivity was recovered in the urine and 37-75% in the feces, accounting for over 99% of the total dose.[1] Biliary excretion is also a significant route, with 25-50% of a dose being recovered in the bile of rats within 24 hours.[1][3]

In nonhuman primates, approximately 50% to 70% of the administered dose was excreted in the urine within 72 hours, while 15-20% was recovered in the feces.[2]

Data Presentation

The following tables summarize the quantitative data on MeIQx bioavailability from various studies.

Table 1: Excretion of MeIQx in Different Species

SpeciesRoute of AdministrationDose% of Dose in Urine% of Dose in FecesTime FrameCitation
HumanOralDietary Equivalent20.2 - 58.6Not ReportedNot Specified[4]
HumanOral (in cooked meat)Varied1.8 - 4.9 (unchanged)Not Reported12 hours[3]
RatOral20 mg/kg33 - 5637 - 7572 hours[1]
RatIntragastricNot Specified4049Not Specified[3]
Nonhuman PrimateOral2.2 or 50 µmol/kg~50 - 70~15 - 2072 hours[2]
MouseOralNot Specified20 - 25Not Reported6 hours[3]

Table 2: Major Urinary Metabolites of MeIQx in Humans and Nonhuman Primates

MetaboliteHuman (% of Recovered Radioactivity in Urine)Nonhuman Primate (% of Dose Excreted in Urine)Citation
Unchanged MeIQx1.5 - 5.615 - 25[2][6][7]
IQx-8-COOH25 - 50Not Reported[6][7]
MeIQx-N2-sulfamate5.1 - 17.7Identified[2][6][7]
MeIQx-N2-glucuronide5.6 - 13.4Identified[2][6][7]
N-hydroxy-MeIQx-N2-glucuronide12.9 - 22.2Not Detected[2][6][7]
8-CH2OH-IQx2.7 - 9.2Not Reported[6][7]
MeIQx-N1-glucuronideNot Reported31 - 37[2]
7-oxo-MeIQxNot Reported20 - 25[2]

Experimental Protocols

The following section details the methodologies employed in key studies on MeIQx bioavailability.

General Experimental Workflow for MeIQx Bioavailability Studies

Experimental_Workflow cluster_Dosing Dosing cluster_Collection Sample Collection cluster_Analysis Sample Analysis Dosing Administration of 14C- or 13C-labeled MeIQx (Oral/Intragastric) Urine Urine Collection Dosing->Urine Feces Feces Collection Dosing->Feces Blood Blood/Plasma Collection Dosing->Blood Tissues Tissue Collection (Post-mortem) Dosing->Tissues Extraction Extraction of MeIQx and Metabolites Urine->Extraction Feces->Extraction Blood->Extraction Tissues->Extraction Quantification Quantification of Radioactivity (Scintillation Counting/AMS) Extraction->Quantification Separation Chromatographic Separation (HPLC) Extraction->Separation Identification Metabolite Identification (Mass Spectrometry, NMR) Separation->Identification

Caption: General Experimental Workflow.

1. Synthesis and Administration of Labeled MeIQx:

  • Isotopic Labeling: Studies typically utilize 14C-labeled MeIQx to trace its metabolic fate. The synthesis involves introducing the radiolabel at a specific position in the molecule.

  • Administration: The labeled compound is administered to test subjects (animals or humans) via oral gavage or as part of a controlled diet. Doses are often selected to be relevant to human dietary exposure.

2. Sample Collection:

  • Urine and feces are collected over a defined period (e.g., 24, 48, or 72 hours) to determine the extent and rate of excretion.

  • Blood samples are drawn at various time points to assess the pharmacokinetics of MeIQx and its metabolites.

  • Tissues from various organs are collected post-mortem in animal studies to investigate tissue distribution and potential sites of accumulation.

3. Sample Preparation and Analysis:

  • Extraction: MeIQx and its metabolites are extracted from biological matrices using techniques such as solid-phase extraction or liquid-liquid extraction. Immunoaffinity chromatography with monoclonal antibodies specific to MeIQx can be used for selective purification.[3]

  • Quantification: Total radioactivity in samples is often measured using liquid scintillation counting. For highly sensitive detection, particularly of DNA adducts, accelerator mass spectrometry (AMS) may be employed.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is the primary method used to separate MeIQx from its various metabolites.[2][3]

  • Structural Elucidation: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are used to identify the chemical structures of the metabolites.[2] Techniques like thermospray-mass spectrometry have been used for this purpose.[3]

Conclusion

Preliminary studies on the bioavailability of MeIQx reveal its rapid absorption, wide distribution, and complex metabolism in both animals and humans. The metabolic pathways involve both detoxification and bioactivation processes, with significant interindividual and interspecies variability. The formation of the genotoxic metabolite N-hydroxy-MeIQx and its subsequent detection as a glucuronide conjugate in human urine underscores the potential carcinogenic risk associated with dietary exposure to MeIQx. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research aimed at understanding the mechanisms of MeIQx-induced carcinogenesis and for the development of effective risk assessment and mitigation strategies.

References

Investigating the Mutagenic Properties of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish. Understanding its mechanisms of action is crucial for risk assessment and the development of potential inhibitory strategies. This technical guide provides an in-depth overview of the mutagenic properties of MeIQx, focusing on its metabolic activation, DNA adduct formation, and the resultant genotoxic effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the critical biological pathways are presented to serve as a comprehensive resource for professionals in the fields of toxicology, cancer research, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed when amino acids and creatine react at high temperatures during the cooking of muscle meats. Among these, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant and potent mutagens found in the Western diet[1]. Epidemiological and experimental studies have linked exposure to MeIQx with an increased risk of various cancers, including those of the liver, colon, breast, and prostate[2]. The carcinogenicity of MeIQx is intrinsically linked to its ability to induce mutations in the genetic material. This guide delves into the fundamental molecular mechanisms underlying the mutagenicity of MeIQx.

The primary mechanism of MeIQx-induced mutagenesis involves its metabolic activation into a reactive intermediate that can covalently bind to DNA, forming DNA adducts[2][3]. These adducts can lead to errors during DNA replication and transcription, ultimately resulting in mutations. The metabolic activation of MeIQx is a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, followed by further activation through N-acetyltransferase (NAT) or sulfotransferase (SULT) enzymes[4]. The formation of the major DNA adduct, N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx), is a critical event in the initiation of MeIQx-induced carcinogenesis[3][4].

This document will provide a detailed examination of the experimental methodologies used to study the mutagenic properties of MeIQx, present key quantitative data from these studies in a structured format, and illustrate the involved biological pathways through detailed diagrams.

Metabolic Activation and Detoxification of MeIQx

The genotoxicity of MeIQx is dependent on its biotransformation into electrophilic metabolites that can react with DNA. This process is counterbalanced by detoxification pathways that facilitate its excretion.

Bioactivation Pathway

The primary route of MeIQx activation begins with N-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver[4]. The resulting metabolite, N-hydroxy-MeIQx, can be further activated through O-esterification by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs) to form highly reactive acetoxy or sulfonyloxy esters. These unstable esters can spontaneously break down to form a reactive nitrenium ion, which is the ultimate carcinogenic species that binds to DNA[4]. While CYP1A2 is the primary enzyme for N-hydroxylation in the liver, extrahepatic activation can be mediated by CYP1A1[4].

Detoxification Pathways

Concurrent with bioactivation, MeIQx and its metabolites can undergo detoxification. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for N-hydroxy-MeIQx, leading to the formation of N-hydroxy-MeIQx-N2-glucuronide, which is then excreted in the urine[5]. Direct conjugation of MeIQx with glutathione, mediated by glutathione S-transferases (GSTs), also represents a detoxification route.

Experimental Protocols

The investigation of MeIQx's mutagenic properties relies on a set of well-established experimental assays. The following sections provide detailed protocols for the most critical of these.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis strain S. typhimurium Strains (e.g., TA98, TA100) mix Mix Bacteria, MeIQx-13C, and S9 Mix (or buffer) strain->mix s9 S9 Metabolic Activation Mix s9->mix meiqx This compound Solution (in DMSO) meiqx->mix top_agar Add to Molten Top Agar containing trace histidine mix->top_agar plate Pour onto Minimal Glucose Agar Plates top_agar->plate incubation Incubate at 37°C for 48-72 hours plate->incubation count Count Revertant Colonies incubation->count compare Compare to Negative (solvent) and Positive Controls count->compare dose_response Generate Dose-Response Curve compare->dose_response

Figure 1: Workflow for the Ames Test.

Methodology:

  • Strain Preparation: Cultures of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in nutrient broth.

  • Metabolic Activation: A metabolically active S9 fraction, typically derived from the livers of rats induced with Aroclor 1254, is prepared and mixed with a cofactor solution (S9 mix) to mimic mammalian metabolism.

  • Exposure: In a test tube, 100 µL of the bacterial culture is mixed with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and 500 µL of the S9 mix (for assays with metabolic activation) or a buffer (for assays without).

  • Plating: 2 mL of molten top agar containing a trace amount of histidine and biotin is added to the tube, mixed, and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated in the dark at 37°C for 48 to 72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates (solvent only). Positive controls with known mutagens are run in parallel to ensure the validity of the assay.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts, such as those formed by MeIQx.

Experimental Workflow:

P32_Postlabeling_Workflow cluster_dna_prep DNA Preparation & Digestion cluster_enrichment_labeling Adduct Enrichment & Labeling cluster_separation_quantification Separation & Quantification dna_extraction DNA Extraction from Tissues or Cells dna_digestion Enzymatic Digestion to Deoxynucleoside 3'-monophosphates (Micrococcal Nuclease & Spleen Phosphodiesterase) dna_extraction->dna_digestion adduct_enrichment Adduct Enrichment (Nuclease P1 Digestion) dna_digestion->adduct_enrichment labeling 5'-Labeling of Adducts with [γ-32P]ATP (T4 Polynucleotide Kinase) adduct_enrichment->labeling tlc Multi-directional Thin-Layer Chromatography (TLC) Separation labeling->tlc autoradiography Autoradiography to Visualize Adduct Spots tlc->autoradiography quantification Quantification of Radioactivity (Scintillation Counting or Phosphorimaging) autoradiography->quantification

Figure 2: Workflow for the 32P-Postlabeling Assay.

Methodology:

  • DNA Isolation: High molecular weight DNA is isolated from tissues or cells exposed to this compound.

  • Enzymatic Digestion: The DNA is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched by digestion with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulky adducts as substrates for the subsequent labeling step.

  • 32P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The 32P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the number of adducts per 107-1010 normal nucleotides.

Mammalian Cell Mutagenicity Assay (CHO/HPRT Assay)

This assay measures the induction of forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese Hamster Ovary (CHO) cells.

Experimental Workflow:

CHO_HPRT_Workflow cluster_exposure Cell Exposure cluster_expression Mutation Expression cluster_selection_analysis Selection & Analysis cell_culture Culture CHO Cells treatment Treat Cells with this compound (with and without S9 activation) cell_culture->treatment wash Wash to Remove this compound treatment->wash expression_period Culture for Mutation Expression (several days) wash->expression_period selection Plate Cells in Normal Medium (for viability) and in Medium with 6-Thioguanine (for mutants) expression_period->selection incubation Incubate for Colony Formation selection->incubation counting Count Colonies incubation->counting calculation Calculate Mutant Frequency counting->calculation

Figure 3: Workflow for the CHO/HPRT Mutagenicity Assay.

Methodology:

  • Cell Culture and Treatment: CHO cells are cultured and then treated with various concentrations of this compound for a defined period (e.g., 4-5 hours), both in the presence and absence of an S9 metabolic activation system.

  • Mutation Expression: After treatment, the cells are washed and cultured in fresh medium for a period (typically 6-8 days) to allow for the expression of any induced mutations at the HPRT locus.

  • Mutant Selection: Cells are then plated in two sets of conditions: one in normal medium to determine the cloning efficiency (viability) and another in medium containing the purine analog 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while HPRT mutant cells will survive and form colonies.

  • Colony Staining and Counting: After a suitable incubation period for colony formation, the plates are fixed and stained, and the colonies are counted.

  • Calculation of Mutant Frequency: The mutant frequency is calculated by dividing the number of 6-TG resistant colonies by the number of viable cells (determined from the cloning efficiency plates). A significant, dose-dependent increase in mutant frequency compared to the solvent control indicates a mutagenic effect.

Quantitative Data on MeIQx Mutagenicity

The following tables summarize key quantitative data from studies investigating the mutagenic properties of MeIQx.

Table 1: DNA Adduct Formation in Rat Liver after MeIQx Administration

MeIQx Dose (in diet)Duration of AdministrationDNA Adduct Level (adducts per 107 nucleotides)Reference
0.4 ppm1 week0.04[3]
4 ppm1 week0.28[3]
40 ppm1 week3.34[3]
400 ppm1 week39.0[3]
400 ppm4 weeks110[3]

Table 2: MeIQx-Induced Mutagenesis and DNA Adducts in CHO Cells

Cell LineMeIQx Concentration (µM)hprt Mutant Frequency (mutants per 106 viable cells)dG-C8-MeIQx Adducts (adducts per 108 nucleotides)Reference
UV5/CYP1A1/NAT24 (rapid acetylator)10~15~20[1]
25~40~45[1]
50~80~90[1]
UV5/CYP1A1/NAT25B (slow acetylator)50Negligible~15[1]
UV5/CYP1A150Negligible~5[1]

Data are approximated from graphical representations in the cited literature.

Signaling Pathways in MeIQx-Induced Mutagenesis

The mutagenic activity of MeIQx is not only a result of its metabolic activation and DNA adduct formation but also involves the cellular response to the induced DNA damage.

Metabolic Activation and DNA Adduct Formation Pathway:

MeIQx_Activation_Pathway cluster_enzymes Enzymes MeIQx MeIQx N_OH_MeIQx N-hydroxy-MeIQx MeIQx->N_OH_MeIQx N-hydroxylation Reactive_Ester Reactive Ester (Acetoxy or Sulfonyloxy) N_OH_MeIQx->Reactive_Ester O-esterification Detox Detoxification (e.g., Glucuronidation) N_OH_MeIQx->Detox Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion DNA_Adduct dG-C8-MeIQx DNA Adduct Nitrenium_Ion->DNA_Adduct Binds to Guanine in DNA Mutation Mutation DNA_Adduct->Mutation During DNA Replication CYP1A2 CYP1A2/1A1 CYP1A2->MeIQx:n NAT2_SULT NAT2 / SULT NAT2_SULT->N_OH_MeIQx:n

Figure 4: Metabolic Activation Pathway of MeIQx.

Cellular Response to MeIQx-Induced DNA Damage:

The formation of bulky DNA adducts by MeIQx triggers the DNA Damage Response (DDR), a complex network of signaling pathways that senses DNA lesions, signals their presence, and promotes their repair. Key players in this response include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.

Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage, primarily through the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky adducts. If the damage is too extensive to be repaired, p53 can trigger apoptosis (programmed cell death), eliminating the damaged cell and preventing the propagation of mutations.

DNA_Damage_Response_Pathway MeIQx_Adduct MeIQx-DNA Adduct DDR_Sensors DDR Sensors (ATM/ATR) MeIQx_Adduct->DDR_Sensors Damage Recognition p53 p53 Activation DDR_Sensors->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (NER) Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Apoptosis Repair Failure Cell_Survival Cell Survival (Mutation Fixed) DNA_Repair->Cell_Survival Successful Repair

Figure 5: Cellular Response to MeIQx-Induced DNA Damage.

Conclusion

MeIQx is a potent dietary mutagen whose carcinogenicity is driven by its metabolic activation to a DNA-reactive species. The formation of dG-C8-MeIQx adducts is a critical initiating event, leading to mutations if not properly repaired by the cellular DNA damage response machinery. The experimental protocols detailed in this guide, including the Ames test, 32P-postlabeling, and mammalian cell mutagenicity assays, are fundamental tools for assessing the genotoxic risk of MeIQx and for evaluating the efficacy of potential chemopreventive agents. The quantitative data presented highlight the dose-dependent nature of MeIQx-induced DNA damage and mutagenesis. A thorough understanding of the signaling pathways involved in both the activation of MeIQx and the cellular response to the resulting DNA damage is essential for developing strategies to mitigate the health risks associated with the consumption of this prevalent dietary carcinogen. Further research is warranted to fully elucidate the complex interplay between these pathways and to identify novel targets for cancer prevention.

References

An In-depth Technical Guide: MeIQx-13C as a Biomarker for Dietary Carcinogen Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a significant dietary carcinogen, and the use of its isotopically labeled form, MeIQx-13C, as a critical tool for exposure assessment and metabolic studies. MeIQx is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] Accurate quantification of MeIQx exposure and its metabolic fate is paramount for understanding its role in human carcinogenesis and for developing potential risk mitigation strategies.

Metabolic Pathways of MeIQx

The genotoxicity of MeIQx is dependent on its metabolic activation. The metabolic process involves a delicate balance between bioactivation pathways that lead to carcinogenic intermediates and detoxification pathways that facilitate excretion.[3][4]

1.1. Bioactivation Pathway

The primary route for MeIQx bioactivation begins in the liver, catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[3][5][6] This enzyme mediates the N-hydroxylation of MeIQx to form 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx).[5][7] Subsequent O-esterification of this intermediate by phase II enzymes, such as N-acetyltransferase (NAT2) or sulfotransferases (SULTs), produces highly reactive N-acetoxy or N-sulfonyloxy esters.[3][8] These electrophilic species can covalently bind to DNA, forming DNA adducts, most notably at the C8 position of guanine (dG-C8-MeIQx).[9] The formation of these adducts is considered a critical initiating event in the carcinogenic process.[2]

1.2. Detoxification Pathway

In humans, the predominant metabolic route for MeIQx is detoxification, also heavily mediated by CYP1A2.[6][8] CYP1A2 catalyzes the oxidation of the 8-methyl group, leading to the formation of 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), which is the major metabolite excreted in human urine.[5][6][8][10] Other detoxification routes include direct N-glucuronidation of MeIQx by UDP-glucuronosyltransferases (UGTs) and the formation of sulfamic acid derivatives.[8] The bioactivated intermediate, N-OH-MeIQx, can also be detoxified through N2-glucuronidation, a common pathway in humans that serves as an indicator of both bioactivation and detoxification processes.[3][5]

MeIQx_Metabolism cluster_bioactivation Bioactivation Pathway cluster_detoxification Detoxification Pathway MeIQx MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) NOH_MeIQx N-OH-MeIQx (Genotoxic Metabolite) MeIQx->NOH_MeIQx CYP1A2 IQx_8_COOH IQx-8-COOH (Major Detoxification Product) MeIQx->IQx_8_COOH CYP1A2 MeIQx_Glucuronide MeIQx-N-glucuronide MeIQx->MeIQx_Glucuronide UGTs MeIQx_Sulfamate MeIQx-N2-sulfamate MeIQx->MeIQx_Sulfamate SULTs Reactive_Esters Reactive N-acetoxy / N-sulfonyloxy Esters NOH_MeIQx->Reactive_Esters NAT2 / SULTs NOH_MeIQx_Glucuronide N-OH-MeIQx-N2-glucuronide NOH_MeIQx->NOH_MeIQx_Glucuronide UGTs DNA_Adducts dG-C8-MeIQx (DNA Adducts) Reactive_Esters->DNA_Adducts Binds to DNA

Caption: Metabolic activation and detoxification pathways of MeIQx.

Role of this compound as a Biomarker

The use of stable isotope-labeled internal standards, such as 13C-labeled MeIQx (this compound), is essential for the accurate and precise quantification of MeIQx and its metabolites in complex biological matrices.[11] These standards, which have a known concentration added at the beginning of sample processing, co-elute with the native analyte but are distinguished by their higher mass. This allows for the correction of analyte loss during sample extraction and cleanup, as well as for the compensation of matrix effects (ion suppression or enhancement) during mass spectrometry analysis.

Biomarkers of MeIQx exposure and effect include:

  • Parent Compound: Unchanged MeIQx excreted in urine reflects recent dietary intake.[12]

  • Metabolites: Urinary profiles of metabolites like IQx-8-COOH and N-OH-MeIQx-N2-glucuronide provide insight into an individual's metabolic phenotype (i.e., the balance between detoxification and bioactivation).[3][10]

  • DNA Adducts: Quantifying adducts like dG-C8-MeIQx in tissues or circulating cells provides a measure of the biologically effective dose—the amount of carcinogen that has reached and damaged its target DNA.[9]

  • Protein Adducts: Adducts with abundant, long-lived proteins like serum albumin or hemoglobin can serve as biomarkers for integrated exposure over longer periods.[13]

Quantitative Data on MeIQx Exposure and Metabolism

The following tables summarize key quantitative data from human studies, illustrating typical levels of excretion and adduct formation.

Table 1: Urinary Excretion of MeIQx and its Metabolites in Humans

Analyte Percentage of Ingested Dose Excreted Collection Time (Post-Meal) Reference
Unchanged MeIQx 1.8 - 4.9% 12 hours [12]
Unchanged MeIQx 1.5 - 5.6% 24 hours [10]
Total MeIQx (after acid hydrolysis) 10.5 ± 3.5% 12 hours [14]
IQx-8-COOH 25 - 50% 24 hours [10]
N-OH-MeIQx-N2-Glucuronide 12.9 - 22.2% 24 hours [10]

| 8-CH2OH-IQx | 2.7 - 9.2% | 24 hours |[10] |

Table 2: MeIQx-DNA Adduct Levels in Human and Rodent Tissues

Species Tissue Adduct Level (adducts per 10^n nucleotides) Dose / Exposure Condition Reference
Human Colon ~10-fold higher than rodents at same dose Oral administration of [14C]-MeIQx [9]
Rat Liver Dose-dependent increase Chronic feeding (4 orders of magnitude dose range) [9]
Rat Liver, Zymbal Gland, Skin Carcinomas induced 200-400 ppm in diet for 56 weeks [15]

| N/A | Prostate Tissue | LOQ <3 adducts per 10^9 nts for dG-C8-MeIQx | N/A (Analytical Method) |[16] |

LOQ: Limit of Quantification

Experimental Protocols for MeIQx Analysis

The quantification of MeIQx and its adducts requires highly sensitive and specific analytical methods. The general workflow involves sample preparation followed by instrumental analysis, typically using mass spectrometry.

4.1. Analysis of MeIQx and Metabolites in Urine

This protocol outlines a typical method for measuring MeIQx and its acid-labile conjugates in urine.

  • Sample Collection: Collect 12- or 24-hour urine samples and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples and spike with a known amount of isotopically labeled internal standard (e.g., [13C,15N2]MeIQx).

  • Hydrolysis (Optional): To measure total MeIQx (free and conjugated), perform acid hydrolysis to release the parent amine from its glucuronide and sulfamate conjugates.[14]

  • Solid-Phase Extraction (SPE): Use a cation-exchange or reversed-phase SPE cartridge to extract, clean up, and concentrate the amines from the urine matrix.

  • Immunoaffinity Chromatography (IAC): For highly selective purification, pass the SPE eluate through an IAC column containing monoclonal antibodies specific to MeIQx.[7][14]

  • LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Use a C18 reversed-phase column to separate MeIQx from other components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native MeIQx and its labeled internal standard.

Urinary_MeIQx_Workflow Urine Urine Sample Collection (Store at -80°C) Spike Spike with this compound Internal Standard Urine->Spike Hydrolysis Acid Hydrolysis (to release conjugates) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE IAC Immunoaffinity Chromatography (High-Purity Isolation) SPE->IAC LCMS LC-MS/MS Analysis (Quantification) IAC->LCMS Data Data Analysis (Ratio of native MeIQx to this compound) LCMS->Data

Caption: Experimental workflow for urinary MeIQx analysis.

4.2. Analysis of MeIQx-DNA Adducts in Tissues

This protocol describes a method for quantifying dG-C8-MeIQx adducts, often employing ultra-sensitive techniques.

  • Tissue Collection: Obtain tissue biopsies or samples and immediately freeze them in liquid nitrogen, then store at -80°C.

  • DNA Isolation: Extract high-purity DNA from the tissue using standard phenol-chloroform extraction or commercial kits.

  • Internal Standard Spiking: Spike the isolated DNA with a known amount of an isotopically labeled adduct standard (e.g., dG-C8-[2H3C]-MeIQx).[16]

  • Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Adduct Enrichment: Purify and enrich the adducted nucleosides from the bulk of normal nucleosides, often using SPE.

  • LC-MS/MS or AMS Analysis:

    • LC-MS/MS: Use nanoliquid chromatography for enhanced sensitivity, coupled with high-resolution accurate mass spectrometry (HRAMS) or tandem mass spectrometry to quantify the adduct.[16]

    • Accelerator Mass Spectrometry (AMS): For studies using 14C-labeled MeIQx, AMS provides unparalleled sensitivity, capable of detecting as few as one adduct per 10^12 nucleotides, making it ideal for low, diet-relevant dose studies.[9]

DNA_Adduct_Workflow MeIQx_Exposure MeIQx Exposure (Dietary Intake) Bioactivation Metabolic Bioactivation (CYP1A2, NAT2) MeIQx_Exposure->Bioactivation DNA_Binding Reactive Metabolite Binds to DNA Bioactivation->DNA_Binding Tissue_Sample Collect Tissue Sample DNA_Binding->Tissue_Sample DNA_Isolation Isolate DNA Tissue_Sample->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Hydrolysis Analysis LC-MS/MS or AMS Quantification Hydrolysis->Analysis Result dG-C8-MeIQx Adduct Level (Biologically Effective Dose) Analysis->Result

Caption: Logic flow for the formation and detection of MeIQx-DNA adducts.

Conclusion

This compound and other isotopically labeled analogues are indispensable tools for accurately assessing human exposure to the dietary carcinogen MeIQx. By enabling precise quantification in various biological matrices, these biomarkers facilitate a deeper understanding of MeIQx absorption, metabolism, and genotoxicity. The measurement of urinary metabolites provides a non-invasive window into an individual's metabolic handling of the carcinogen, while the quantification of DNA adducts offers a direct measure of the biologically effective dose at the molecular level. These advanced analytical approaches are crucial for molecular epidemiology studies seeking to elucidate the link between dietary HAA intake and cancer risk, and for the development of targeted strategies in chemoprevention and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of MeIQx-¹³C for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, purification, and research applications of ¹³C-labeled 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx-¹³C). This isotopically labeled compound is a critical tool for quantitative studies in cancer research, particularly in understanding the metabolic activation and carcinogenic properties of heterocyclic amines found in cooked meats.

Introduction to MeIQx and its ¹³C-labeled Analog

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the high-temperature cooking of meat and fish.[1] It belongs to a class of compounds known as heterocyclic aromatic amines (HAAs), which are of significant interest in cancer research due to their potential role in the etiology of human cancers.[2] The study of MeIQx's mechanism of action, including its metabolic activation to DNA-damaging species, is crucial for risk assessment and the development of potential cancer prevention strategies.

The use of stable isotope-labeled analogs, such as MeIQx-¹³C, is invaluable for researchers. MeIQx-¹³C serves as an internal standard in quantitative mass spectrometry-based studies, allowing for precise and accurate measurement of MeIQx levels in biological samples and cooked foods. Furthermore, it is an essential tool for tracing the metabolic fate of MeIQx in vivo and in vitro, helping to elucidate the pathways leading to its genotoxicity.

Synthesis of MeIQx-¹³C

A common route for MeIQx synthesis involves the reaction of a quinoxaline precursor with a creatinine-derived component. To introduce a ¹³C label, a ¹³C-labeled starting material is required. A plausible approach would be to use ¹³C-labeled glycine or creatinine in the formation of the imidazo ring.

Representative Synthetic Protocol

This protocol is a representative example and may require optimization.

Step 1: Formation of the Quinoxaline Ring

An improved synthetic route for the quinoxaline core can be adapted for this synthesis.[3]

  • Reaction: Condensation of a ¹³C-labeled 1,2-diaminobenzene derivative with a dicarbonyl compound. For instance, reacting 4-methyl-1,2-phenylenediamine with a ¹³C-labeled glyoxal derivative.

  • Starting Materials:

    • 4-methyl-1,2-phenylenediamine

    • [¹³C₂]-Glyoxal

  • Procedure:

    • Dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.

    • Add an equimolar amount of [¹³C₂]-glyoxal dropwise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude ¹³C-labeled 6-methylquinoxaline.

Step 2: Nitration of the Quinoxaline Ring

  • Reaction: Nitration of the ¹³C-labeled 6-methylquinoxaline to introduce a nitro group, which will be later reduced to an amino group.

  • Procedure:

    • Carefully add the crude ¹³C-labeled 6-methylquinoxaline to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

    • Allow the reaction to proceed for 1-2 hours, maintaining the low temperature.

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry the solid to yield ¹³C-labeled 6-methyl-7-nitroquinoxaline.

Step 3: Formation of the Imidazo Ring

  • Reaction: Condensation of the nitroquinoxaline derivative with a source of the 2-amino-3-methylimidazo moiety, which can be derived from creatinine.

  • Procedure:

    • The detailed steps for this cyclization would be based on established methods for HAA synthesis, likely involving heating the nitroquinoxaline with a creatinine-derived reagent in a high-boiling solvent.

Step 4: Reduction of the Nitro Group

  • Reaction: Reduction of the nitro group to an amino group to yield the final product.

  • Procedure:

    • The intermediate from Step 3 is dissolved in a suitable solvent and treated with a reducing agent (e.g., sodium dithionite or catalytic hydrogenation).

    • The reaction is monitored by TLC.

    • Upon completion, the product is isolated by extraction and solvent evaporation.

Quantitative Data (Illustrative)
ParameterValue
Starting Material Purity >98%
Illustrative Overall Yield 15-25%
¹³C Incorporation Efficiency >99%

Purification of MeIQx-¹³C

The purification of MeIQx-¹³C is a critical step to ensure its suitability for research applications. A multi-step purification protocol is typically employed to remove unreacted starting materials, byproducts, and other impurities.

Experimental Protocol

Step 1: Acid-Base Partitioning

This technique separates acidic, basic, and neutral compounds.

  • Dissolve the crude MeIQx-¹³C in a suitable organic solvent (e.g., dichloromethane).

  • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic MeIQx-¹³C will move to the aqueous phase.

  • Separate the aqueous phase and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous phase with a strong base (e.g., NaOH) to a pH of >10.

  • Extract the aqueous solution with the organic solvent. The MeIQx-¹³C will now be in the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

Step 2: Column Chromatography

Further purification can be achieved using column chromatography.

  • Solid Phase: Sephadex LH-20 or silica gel are commonly used.[3]

  • Mobile Phase: A solvent system such as methanol or a mixture of chloroform and methanol can be employed.

  • Procedure:

    • Pack a chromatography column with the chosen solid phase.

    • Dissolve the partially purified MeIQx-¹³C in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC or UV-Vis spectroscopy to identify those containing the pure product.

    • Pool the pure fractions and evaporate the solvent.

Step 3: High-Performance Liquid Chromatography (HPLC)

For high-purity MeIQx-¹³C required for quantitative analysis, a final purification step by preparative reverse-phase HPLC is recommended.[3]

ParameterCondition
Column C18 reverse-phase
Mobile Phase Acetonitrile/water gradient with 0.1% trifluoroacetic acid
Detection UV at 254 nm
Purity Achieved >98%

Research Applications of MeIQx-¹³C

MeIQx-¹³C is a valuable tool in several areas of cancer research:

  • Quantitative Analysis: As an internal standard in mass spectrometry-based methods (e.g., LC-MS/MS) for the accurate quantification of MeIQx in cooked foods and biological samples (e.g., urine, blood, tissues).

  • Metabolic Studies: To trace the metabolic fate of MeIQx in vivo and in vitro. By tracking the ¹³C label, researchers can identify and quantify various metabolites, providing insights into the bioactivation and detoxification pathways.

  • DNA Adduct Formation: To study the formation of DNA adducts, which are critical events in chemical carcinogenesis. The ¹³C label can aid in the detection and quantification of MeIQx-DNA adducts.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow A 13C-labeled Starting Material (e.g., [13C2]-Glyoxal) B Quinoxaline Ring Formation A->B Condensation C Nitration B->C D Imidazo Ring Formation C->D E Reduction D->E F Crude MeIQx-13C E->F

Caption: Proposed synthesis workflow for MeIQx-¹³C.

Purification Workflow

Purification_Workflow A Crude this compound B Acid-Base Partitioning A->B C Column Chromatography (Sephadex LH-20 or Silica Gel) B->C D High-Performance Liquid Chromatography (HPLC) C->D E Pure this compound (>98%) D->E

Caption: Multi-step purification workflow for MeIQx-¹³C.

Metabolic Activation Pathway of MeIQx

Metabolic_Activation MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 O_acetyl_MeIQx O-acetyl-MeIQx N_hydroxy_MeIQx->O_acetyl_MeIQx NAT2 DNA_adducts DNA Adducts O_acetyl_MeIQx->DNA_adducts Genotoxicity

Caption: Key metabolic activation pathway of MeIQx leading to genotoxicity.

References

Application Note: Quantitative Analysis of MeIQx in Food Matrices using Isotope Dilution Mass Spectrometry with MeIQx-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).[1] It is formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes. Accurate quantification of MeIQx in food is crucial for exposure assessment and risk management. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high accuracy and precision. This application note provides a detailed protocol for the quantification of MeIQx in food matrices using a stable isotope-labeled internal standard, MeIQx-¹³C, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (MeIQx-¹³C) is added to the sample at the beginning of the extraction process. The internal standard is chemically identical to the analyte (MeIQx) but has a different mass due to the incorporation of ¹³C atoms. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as the internal standard compensates for any analyte loss during sample preparation and for matrix effects during ionization.[2]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described method.

Table 1: LC-MS/MS Parameters for MeIQx and MeIQx-¹³C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MeIQx214.1199.130
MeIQx-¹³C₆220.1205.130

Note: The exact mass of the ¹³C-labeled internal standard will depend on the number of ¹³C atoms incorporated. The values in the table are illustrative for a hypothetical MeIQx-¹³C₆.

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Recovery85-110%
Precision (RSD)< 15%

Experimental Protocols

Materials and Reagents
  • MeIQx analytical standard

  • MeIQx-¹³C internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Cooked meat samples

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 1-2 grams of the cooked meat sample.

  • Spiking: Spike the homogenized sample with a known amount of MeIQx-¹³C internal standard solution.

  • Extraction:

    • Add 10 mL of 50% methanol/water to the sample.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step twice more and combine the supernatants.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol/water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Analysis and Quantification

Create a calibration curve by plotting the peak area ratio of MeIQx to MeIQx-¹³C against the concentration of MeIQx standards. The concentration of MeIQx in the samples can then be determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Cooked Meat Sample Spiking 2. Spiking with MeIQx-13C Internal Standard Homogenization->Spiking Extraction 3. Liquid Extraction Spiking->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation and Reconstitution Elution->Evaporation LCMS 7. LC-MS/MS Analysis Evaporation->LCMS Data 8. Data Processing and Quantification LCMS->Data metabolic_pathway cluster_activation Bioactivation Pathway cluster_detox Detoxification Pathway MeIQx MeIQx N_hydroxy N-hydroxy-MeIQx (Reactive Metabolite) MeIQx->N_hydroxy CYP1A2 Detoxification Detoxification Products (e.g., glucuronides, sulfates) MeIQx->Detoxification Phase II Enzymes DNA_adducts DNA Adducts N_hydroxy->DNA_adducts Sulfotransferase/ Acetyltransferase

References

Application Note and Protocol for LC-MS/MS Quantification of MeIQx-13C in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in human urine using a stable isotope-labeled internal standard, MeIQx-13C, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). MeIQx is a heterocyclic aromatic amine (HAA) formed in cooked meats and is a suspected human carcinogen.[1][2] Biomonitoring of urinary MeIQx provides an estimate of dietary exposure.

Introduction

Accurate quantification of MeIQx in biological matrices like urine is crucial for exposure assessment and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[3][4] This protocol outlines a robust method involving solid-phase extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective quantification by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Standards: MeIQx and this compound (uniformly labeled) analytical standards.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA), Ammonium acetate.

  • SPE Cartridges: Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX).

  • Urine Samples: Human urine samples stored at -80°C until analysis.[1]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MeIQx and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a mixture of water and acetonitrile (e.g., 50:50 v/v) to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 ng/mL in 50:50 water/acetonitrile.

Sample Preparation (Solid-Phase Extraction)
  • Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Spike Internal Standard: To 1 mL of urine supernatant, add 10 µL of the 10 ng/mL this compound internal standard spiking solution.

  • Condition SPE Cartridge: Condition the MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load Sample: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

  • Elute Analytes: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of MeIQx and this compound need to be optimized. Based on the molecular weight of MeIQx (213.24 g/mol ), the transitions would be approximately:

      • MeIQx: Precursor ion [M+H]+ m/z 214.1 → Product ions (e.g., m/z 199.1, m/z 172.1).

      • This compound (assuming uniform labeling, C11H11N5): Precursor ion [M+H]+ m/z 225.1 → Product ions (e.g., m/z 210.1). Note: The exact m/z values will depend on the number of 13C atoms in the internal standard.

Data Presentation

Table 1: Typical Quantitative Data for MeIQx in Human Urine

Sample IDMeIQx Concentration (ng/mL)This compound Peak AreaMeIQx Peak AreaRecovery (%)
BlankNot Detected1,520,345--
QC Low (0.1 ng/mL)0.0951,498,765142,38795
QC Mid (1.0 ng/mL)1.051,554,3211,632,037105
QC High (10 ng/mL)9.871,489,54314,706,78998.7
Urine Sample 10.251,510,987377,746-
Urine Sample 21.121,495,6781,675,159-

Note: The data presented in this table are for illustrative purposes and actual results may vary. The amount of MeIQx excreted in urine can range from 11-47 ng per 24 hours for individuals on a normal diet.[6]

Mandatory Visualization

Below is a DOT script that generates a workflow diagram for the described LC-MS/MS protocol.

LC_MS_MS_Workflow Workflow for MeIQx Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine Urine Sample Spike Spike with this compound Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation to Dryness Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Report Final Report Quantification->Report

Caption: Workflow for MeIQx quantification in urine.

Conclusion

This protocol provides a reliable and sensitive method for the quantification of MeIQx in human urine using LC-MS/MS with a stable isotope-labeled internal standard. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix interference and improving the accuracy of the results. This methodology is well-suited for researchers and professionals in the fields of toxicology, epidemiology, and drug development who are investigating human exposure to dietary carcinogens.

References

Application of ¹³C-Labeled MeIQx in Rodent Carcinogenicity Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen formed during the cooking of meat and fish. In vivo rodent carcinogenicity studies are crucial for understanding its mechanism of action and assessing its risk to humans. The use of isotopically labeled MeIQx, particularly ¹³C- and ¹⁴C-labeled analogs, has been instrumental in elucidating its metabolic activation, biodistribution, and DNA-adduct formation, which are key events in its carcinogenic process. This document provides detailed application notes and protocols for the use of ¹³C-labeled MeIQx (MeIQx-¹³C) in such studies. While full-scale carcinogenicity bioassays may not exclusively use ¹³C-labeled MeIQx due to cost, its application in tracer studies is vital for quantitative analysis of metabolic pathways and molecular dosimetry.

Data Presentation: Quantitative Carcinogenicity Data of MeIQx in Rodents

The following tables summarize the quantitative data from key in vivo carcinogenicity studies of MeIQx in rats and mice.

Table 1: Carcinogenicity of MeIQx in F344 Rats

Strain/SexDosing RegimenDurationOrganTumor TypeIncidence (%)
F344/Male400 ppm in diet56 weeksLiverHepatocellular Carcinoma94[1]
Zymbal GlandSquamous Cell Carcinoma56[1]
F344/Male200 ppm in diet56 weeksLiverHepatocellular Carcinoma45[1]
Zymbal GlandSquamous Cell Carcinoma10[1]
F344/Male100 ppm in diet56 weeksLiverAdenomaPresent (carcinoma 0%)
Zymbal GlandPapillomaPresent (carcinoma 0%)
F344/Male & Female0.04% in diet429 daysLiver (Male)Hepatocellular Carcinoma100
Liver (Female)Neoplastic Nodules53
Zymbal Gland (Male)Squamous Cell Carcinoma75
Zymbal Gland (Female)Squamous Cell Carcinoma53
Clitoral Gland (Female)Squamous Cell Carcinoma63
Skin (Male)Squamous Cell Carcinoma35
Skin (Female)Squamous Cell Carcinoma5

Table 2: Carcinogenicity of MeIQx in Mice

Strain/SexDosing RegimenDurationOrganTumor TypeIncidence (%)
CDF1/Male0.06% in diet84 weeksLiverLiver Tumors43[2]
Hematopoietic SystemLymphomas and LeukemiasSignificantly higher than control[2]
CDF1/Female0.06% in diet84 weeksLiverLiver Tumors91[2]
LungLung TumorsSignificantly higher than control[2]
A/J/Female600 ppm in diet32 weeksLungAdenomas + CarcinomasSignificantly higher than control[3]

Experimental Protocols

In Vivo Metabolism and DNA Adduct Formation Study Using ¹³C- or ¹⁴C-Labeled MeIQx

This protocol outlines a typical study to investigate the metabolism and DNA adduct formation of MeIQx in rodents using isotopically labeled compounds.

1.1. Animal Model:

  • Species: Fischer 344 (F344) rats or CDF1 mice are commonly used.[1][4]

  • Sex: Both males and females should be included as tumor incidence can vary between sexes.[2]

  • Age: Young adult animals (e.g., 6-8 weeks old) are typically used.

1.2. Test Substance Preparation and Administration:

  • Test Substance: ¹³C- or ¹⁴C-labeled MeIQx. The position of the label should be chosen to be metabolically stable to avoid loss of the label during metabolism.

  • Vehicle: For oral gavage, MeIQx can be suspended in corn oil or a suitable aqueous vehicle. For dietary administration, the labeled MeIQx is mixed into the standard rodent chow at the desired concentration.

  • Dose Levels: A range of doses should be used, including a low dose relevant to human exposure and higher doses known to be carcinogenic in rodents.

  • Administration:

    • Oral Gavage: A single dose or repeated doses can be administered.[5]

    • Dietary Admixture: The test substance is incorporated into the diet for chronic exposure studies.[1][4]

1.3. Sample Collection:

  • Urine and Feces: Collect excreta at specified time points to analyze for MeIQx and its metabolites.

  • Blood: Collect blood samples to determine the pharmacokinetic profile of MeIQx.

  • Tissues: At the termination of the study, collect target organs (liver, lung, colon, Zymbal gland) and other tissues for analysis of MeIQx distribution and DNA adducts.[2]

1.4. Analytical Methods:

  • Quantification of MeIQx and Metabolites:

    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector is used to separate and quantify MeIQx and its metabolites in biological samples.[6]

    • Accelerator Mass Spectrometry (AMS) can be used for ultra-sensitive detection of ¹⁴C-labeled MeIQx and its adducts at very low doses.

  • DNA Adduct Analysis:

    • ³²P-Postlabeling Assay: A highly sensitive method to detect bulky DNA adducts.[7]

    • LC-MS/MS: This method can identify and quantify specific DNA adducts, such as the dG-C8-MeIQx adduct.[8]

  • Tissue Distribution:

    • Whole-body autoradiography: Used with ¹⁴C-labeled MeIQx to visualize its distribution in the entire animal body.[2]

    • Liquid Scintillation Counting: To quantify the amount of radioactivity in different tissues.[2]

Long-Term Carcinogenicity Bioassay

This protocol describes a standard long-term study to assess the carcinogenic potential of MeIQx.

2.1. Animal Model:

  • As described in Protocol 1.

2.2. Test Substance Administration:

  • Route: Dietary administration is the most common route for chronic exposure, mimicking human exposure through food.[1][4]

  • Dose Levels: At least three dose levels and a control group are recommended. Doses are typically chosen based on preliminary toxicity studies.

  • Duration: The study duration is typically a significant portion of the animal's lifespan (e.g., up to 2 years for rats).

2.3. In-Life Observations:

  • Clinical Signs: Observe animals daily for any signs of toxicity.

  • Body Weight and Food Consumption: Monitor regularly.

  • Palpation: Palpate for masses periodically.

2.4. Terminal Procedures:

  • Necropsy: Perform a complete gross necropsy on all animals.

  • Histopathology: Collect all organs, with special attention to target organs, and preserve them for histopathological examination.

Mandatory Visualizations

MeIQx_Metabolic_Activation cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Detoxification Detoxification (Glucuronidation, Sulfation) MeIQx->Detoxification Reactive_Ester Reactive Ester (e.g., Acetoxy-MeIQx) N_hydroxy_MeIQx->Reactive_Ester NAT2 (O-acetylation) N_hydroxy_MeIQx->Detoxification DNA_Adducts DNA Adducts (dG-C8-MeIQx) Reactive_Ester->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer_Initiation Cancer Initiation DNA_Adducts->Cancer_Initiation Excretion Excretion Detoxification->Excretion Mutations->Cancer_Initiation

Caption: Metabolic activation and detoxification pathways of MeIQx.

InVivo_Carcinogenicity_Workflow cluster_analysis Analytical Procedures start Start: Select Animal Model (e.g., F344 Rats) dosing Dosing Regimen (Dietary administration of MeIQx-13C) start->dosing in_life In-Life Phase - Clinical Observation - Body Weight - Food Consumption dosing->in_life sample_collection Interim & Terminal Sample Collection - Blood - Urine/Feces - Tissues in_life->sample_collection analysis Sample Analysis sample_collection->analysis pk_analysis Pharmacokinetic Analysis (LC-MS) analysis->pk_analysis metabolite_profiling Metabolite Profiling (LC-MS) analysis->metabolite_profiling dna_adducts DNA Adduct Quantification (32P-Postlabeling, LC-MS/MS) analysis->dna_adducts histopathology Histopathology analysis->histopathology endpoints Endpoint Evaluation end End: Data Interpretation & Reporting endpoints->end pk_analysis->endpoints metabolite_profiling->endpoints dna_adducts->endpoints histopathology->endpoints

Caption: Workflow for an in vivo rodent carcinogenicity study with MeIQx-¹³C.

References

Application Notes and Protocols for MeIQx-13C in Human Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2] HAAs are of significant interest in toxicology and drug development due to their potential mutagenic and carcinogenic properties.[3] Understanding the metabolic fate of these compounds in humans is crucial for assessing risk and elucidating mechanisms of bioactivation and detoxification.

Stable isotope tracing is a powerful technique for delineating metabolic pathways in vivo.[4][5] The use of 13C-labeled MeIQx (MeIQx-13C) allows for the unambiguous tracing of the compound and its metabolites through the human body. When coupled with high-sensitivity analytical methods like liquid chromatography-mass spectrometry (LC-MS), it provides a quantitative and dynamic view of MeIQx absorption, distribution, metabolism, and excretion (ADME).[6][7]

These application notes provide a comprehensive overview of the use of this compound for tracing metabolic pathways in human studies, including detailed protocols and data presentation.

Metabolic Pathways of MeIQx in Humans

The metabolism of MeIQx in humans is complex, involving both bioactivation and detoxification pathways that exhibit significant interindividual variability.[3][8] The primary enzyme responsible for the initial steps of MeIQx metabolism is Cytochrome P450 1A2 (CYP1A2).[1][9][10]

Key Metabolic Pathways:

  • N-oxidation (Bioactivation): CYP1A2 mediates the N-hydroxylation of MeIQx to form the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo-[4,5-f]quinoxaline (N-OH-MeIQx). This reactive intermediate can be further activated by O-esterification, catalyzed by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs), leading to DNA adduct formation.[1][2][11]

  • C-oxidation (Detoxification): CYP1A2 also catalyzes the oxidation of the 8-methyl group to form 2-amino-8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxaline (8-CH2OH-MeIQx).[8][9] This is considered a major detoxification pathway in humans.[9]

  • Phase II Conjugation: The parent compound and its Phase I metabolites undergo conjugation to increase water solubility and facilitate excretion. Common conjugations include:

    • Glucuronidation: Formation of N-glucuronide conjugates, such as N2-(beta-1-glucosiduronyl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx-N2-Gl) and N2-(beta-1-glucosiduronyl)-N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (NOH-MeIQx-N2-Gl).[1][8] The latter is a significant detoxification product of the reactive N-hydroxy metabolite.[1]

    • Sulfation: Formation of sulfamate conjugates, such as N2-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid (MeIQx-N2-SO3-).[8]

The following diagram illustrates the primary metabolic pathways of MeIQx in humans.

MeIQx_Metabolism MeIQx This compound NOH_MeIQx N-OH-MeIQx (Bioactivation) MeIQx->NOH_MeIQx CYP1A2 CH2OH_MeIQx 8-CH2OH-MeIQx (Detoxification) MeIQx->CH2OH_MeIQx CYP1A2 MeIQx_Glucuronide MeIQx-N2-Glucuronide MeIQx->MeIQx_Glucuronide UGTs MeIQx_Sulfamate MeIQx-N2-Sulfamate MeIQx->MeIQx_Sulfamate SULTs Excretion Urinary Excretion MeIQx->Excretion Unchanged DNA_Adducts DNA Adducts NOH_MeIQx->DNA_Adducts NATs, SULTs NOH_Glucuronide N-OH-MeIQx-N2-Glucuronide NOH_MeIQx->NOH_Glucuronide UGTs CH2OH_MeIQx->Excretion NOH_Glucuronide->Excretion MeIQx_Glucuronide->Excretion MeIQx_Sulfamate->Excretion

Fig 1. Metabolic pathways of MeIQx in humans.

Quantitative Data on MeIQx Metabolism

The following tables summarize quantitative data on the excretion of MeIQx and its metabolites in human urine from studies using labeled and unlabeled compounds.

Table 1: Urinary Excretion of MeIQx and its Metabolites in Humans

Compound% of Ingested Dose Excreted in Urine (Range)Reference
Total Excretion (Unspecified Metabolites)20.2% - 58.6%[8]
Unmetabolized MeIQx0.7% - 4.9%[8][12]
N-OH-MeIQx-N2-glucuronide1.4% - 17.1%[1][8][11]
8-CH2OH-MeIQx1.0% - 4.4%[1]
MeIQx-N2-SO3(-) & MeIQx-N2-Gl6.3% - 26.7% (combined with unchanged MeIQx and 8-CH2OH-MeIQx)[8]

Note: Values are derived from studies with varying doses and subject populations, contributing to the wide ranges observed.

Table 2: Daily Urinary Excretion of MeIQx from Normal Diet

Study PopulationDaily MeIQx Excretion (ng/24h)Estimated Daily Dose (µ g/day )Reference
10 Healthy Volunteers11 - 470.2 - 2.6[2][13]
3 Patients on Parenteral NutrientsNot Detected (<1)N/A[2]

Experimental Protocol: Human this compound Tracer Study

This protocol outlines a general procedure for a human study using this compound to trace its metabolic pathways. All human studies must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).

Experimental_Workflow cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Recruitment->Informed_Consent Diet_Control Controlled Diet Period Informed_Consent->Diet_Control Baseline_Sample Baseline Sample Collection (Urine, Blood) Diet_Control->Baseline_Sample Dosing Oral Administration of this compound Baseline_Sample->Dosing Time_Course_Sample Time-Course Sample Collection Dosing->Time_Course_Sample Sample_Prep Sample Preparation & Extraction Time_Course_Sample->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis & Flux Calculation LCMS_Analysis->Data_Analysis

Fig 2. General workflow for a human this compound tracer study.
Subject Recruitment and Screening

  • Inclusion Criteria: Healthy adult volunteers (e.g., 18-55 years). Normal liver and kidney function as determined by standard clinical tests.

  • Exclusion Criteria: History of significant gastrointestinal, liver, or kidney disease. Use of medications known to interact with CYP1A2. Smokers (as smoking induces CYP1A2). Pregnancy or lactation.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures, potential risks, and benefits.

Diet and Dose Administration
  • Dietary Control: For at least 48-72 hours prior to the study, subjects should consume a controlled diet low in naturally occurring HAAs (i.e., avoiding well-done cooked meats, fish, and poultry). This minimizes background levels of unlabeled MeIQx.

  • This compound Synthesis: this compound should be synthesized with high isotopic purity (e.g., >99% 13C). The position of the 13C label(s) should be chosen to be stable and not lost during metabolism.

  • Dosing: A single oral dose of this compound is administered. The dose should be physiologically relevant but sufficient for detection. Based on animal studies and human exposure estimates, a microdose (in the µg range) is appropriate, especially when using highly sensitive analytical techniques like Accelerator Mass Spectrometry (AMS) for 14C studies, a principle applicable to sensitive LC-MS/MS for 13C.[14][15][16] The this compound can be administered in a capsule with a standardized meal.

Sample Collection
  • Baseline Samples: Collect urine and blood samples immediately before this compound administration to establish baseline levels.

  • Time-Course Samples: Collect all urine produced in timed intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) post-dose.[11][12] Blood samples can be collected at corresponding time points to determine plasma pharmacokinetics.

  • Sample Handling: Record the total volume of each urine collection. Aliquot samples and store them immediately at -80°C until analysis to prevent degradation of metabolites.

Sample Preparation and Analysis
  • Internal Standards: Add a deuterated or other heavy-isotope-labeled internal standard for MeIQx and its expected metabolites to urine samples to correct for extraction efficiency and matrix effects.[11]

  • Solid-Phase Extraction (SPE): Use SPE to clean up the urine samples and concentrate the analytes. A mixed-mode cation exchange SPE cartridge is often effective for trapping heterocyclic amines.

  • Immunoaffinity Chromatography (Optional): For very low concentrations, immunoaffinity chromatography using antibodies specific for MeIQx and its metabolites can provide a high degree of purification.[11]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase HPLC column to separate this compound and its metabolites.

    • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive electrospray ionization (ESI) mode.

    • Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the parent this compound and its 13C-labeled metabolites. The mass shift due to the 13C label allows for clear differentiation from endogenous background.

Data Analysis
  • Quantification: Generate calibration curves using authentic standards of unlabeled MeIQx and its metabolites. Calculate the concentration of this compound and its metabolites in each sample.

  • Metabolic Profile: Determine the percentage of the administered dose excreted as the parent compound and each metabolite at every time point.

  • Pharmacokinetic Analysis: If blood samples are collected, calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life for this compound.

Conclusion

The use of this compound as a tracer in human studies provides invaluable insight into the metabolic fate of this dietary compound. By combining stable isotope labeling with sensitive LC-MS/MS analysis, researchers can accurately quantify metabolites, delineate bioactivation and detoxification pathways, and assess interindividual differences in metabolism. The protocols and data presented here serve as a guide for professionals in toxicology, pharmacology, and drug development to design and execute robust studies aimed at understanding the human health implications of HAA exposure.

References

Application Notes and Protocols for MeIQx-¹³C DNA Adduct Analysis in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish.[1][2] Exposure to MeIQx is a potential risk factor for several human cancers.[3] Understanding the formation of MeIQx-DNA adducts, which are critical initiating events in chemical carcinogenesis, is essential for risk assessment and the development of potential preventative strategies.[2][4] This document provides a detailed protocol for the analysis of MeIQx DNA adducts in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the use of ¹³C-labeled internal standards for accurate quantification.

The primary MeIQx-DNA adducts formed in vivo are N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) and 5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N²-MeIQx).[2][5] The analysis of these adducts serves as a valuable biomarker for assessing the genotoxic effects of MeIQx.[6]

Metabolic Activation of MeIQx and DNA Adduct Formation

MeIQx requires metabolic activation to exert its genotoxic effects. This process is primarily initiated by cytochrome P450 enzymes (CYPs), particularly CYP1A2 in the liver, which catalyze the N-hydroxylation of MeIQx to form N-hydroxy-MeIQx.[3][4] This intermediate can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters.[3] These electrophilic intermediates can then react with nucleophilic sites on DNA, predominantly the C8 and N² positions of guanine, to form stable DNA adducts.[2][3]

MeIQx_Activation_Pathway MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) N_hydroxy_MeIQx->Reactive_Ester NAT2 / SULTs (O-esterification) DNA_Adducts dG-C8-MeIQx dG-N²-MeIQx Reactive_Ester->DNA_Adducts DNA DNA DNA->DNA_Adducts Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion DNA Digestion cluster_analysis Analysis Tissue_Sample 1. Tissue Homogenization DNA_Extraction 2. DNA Extraction Tissue_Sample->DNA_Extraction DNA_Quantification 3. DNA Quantification & Purity DNA_Extraction->DNA_Quantification Internal_Standard 4. Addition of ¹³C-Internal Standard DNA_Quantification->Internal_Standard Enzymatic_Hydrolysis 5. Enzymatic Hydrolysis to Deoxyribonucleosides Internal_Standard->Enzymatic_Hydrolysis SPE 6. Solid Phase Extraction (SPE) (Optional Enrichment) Enzymatic_Hydrolysis->SPE LC_MSMS 7. LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis 8. Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Application Notes and Protocols for MeIQx-13C in Accelerator Mass Spectrometry (AMS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine formed during the cooking of meat. Understanding its metabolic fate, pharmacokinetics, and interaction with biological macromolecules is crucial for assessing its risk to human health and for developing potential cancer prevention strategies. Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of detecting attomole (10⁻¹⁸ mole) quantities of isotopes.[1] This exceptional sensitivity makes it ideal for studying the biological disposition of carcinogens like MeIQx at physiologically relevant doses, equivalent to human dietary exposure.

Traditionally, such studies have employed ¹⁴C-labeled MeIQx. However, the use of the stable isotope ¹³C offers a non-radioactive alternative for tracing MeIQx in vivo. These application notes provide a comprehensive overview and generalized protocols for the use of MeIQx-¹³C in AMS studies, covering metabolic pathways, DNA adduct formation, quantitative analysis, and detailed experimental procedures. While direct protocols for MeIQx-¹³C are not abundant in published literature, the following sections are based on established principles from ¹⁴C-MeIQx AMS studies and general protocols for ¹³C-AMS in biomedical research.

Metabolic Activation and Detoxification of MeIQx

MeIQx requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes in the liver. The metabolic pathways involve both bioactivation, leading to DNA-reactive species, and detoxification, resulting in excretable metabolites.

MeIQx_Metabolism cluster_bioactivation Bioactivation Pathway cluster_detoxification Detoxification Pathways MeIQx MeIQx N_hydroxy N-hydroxy-MeIQx (Genotoxic Metabolite) MeIQx->N_hydroxy CYP1A2 Detox1 N²-Glucuronide MeIQx->Detox1 UGTs Detox2 Sulfamate Conjugate MeIQx->Detox2 SULTs Detox3 8-CH₂OH-MeIQx MeIQx->Detox3 CYP1A2 Acetoxy N-acetoxy-MeIQx (Unstable Ester) N_hydroxy->Acetoxy NAT2 Nitrenium Nitrenium Ion (Electrophilic Intermediate) Acetoxy->Nitrenium DNA_Adduct dG-C8-MeIQx DNA Adduct Nitrenium->DNA_Adduct Reacts with Guanine Detox4 IQx-8-COOH Detox3->Detox4

Caption: Metabolic pathways of MeIQx bioactivation and detoxification.

Mechanism of MeIQx-DNA Adduct Formation

The ultimate carcinogenic activity of MeIQx stems from the covalent binding of its reactive metabolite to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. The primary site of adduction is the C8 position of guanine.

DNA_Adduct_Formation MeIQx MeIQx Activation Metabolic Activation (CYP1A2, NAT2) MeIQx->Activation Nitrenium Electrophilic Nitrenium Ion Activation->Nitrenium Adduct dG-C8-MeIQx Adduct Nitrenium->Adduct Covalent Bond Formation DNA Guanine in DNA DNA->Adduct Mutation Somatic Mutation Adduct->Mutation If unrepaired Experimental_Workflow start Study Design & MeIQx-13C Synthesis dosing Administer this compound to Subject/System start->dosing sampling Collect Biological Samples (Blood, Urine, Tissue) dosing->sampling extraction Isolate Target Molecules (DNA, MeIQx, Metabolites) sampling->extraction prep Sample Preparation for AMS (Combustion & Graphitization) extraction->prep ams AMS Measurement (13C/12C Ratio) prep->ams analysis Data Analysis & Isotope Dilution Calculation ams->analysis results Pharmacokinetics & DNA Adduct Quantification analysis->results

References

Application Notes and Protocols for MeIQx-13C Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration and dosage of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx-13C) in animal studies. MeIQx is a mutagenic and carcinogenic heterocyclic amine found in cooked meats.[1][2][3] Its isotopically labeled form, this compound, is a valuable tool for conducting tracer studies to understand its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanisms of carcinogenesis.

Chemical and Physical Properties

MeIQx is a yellow, crystalline solid with a melting point of 295-300°C.[2][4] It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][5] The synthesis of isotopically-labeled MeIQx, including 13C and 15N variants, has been reported, enabling its use in metabolic and mechanistic studies.[4]

PropertyValueReference
Synonyms 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline[4]
Molecular Formula C11H11N5[2]
Melting Point 295-300 °C (with slight decomposition)[2][4]
Appearance Yellow solid[2]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide[2][5]

Experimental Applications

This compound is primarily used in animal studies to investigate:

  • Pharmacokinetics and Metabolism: Tracing the absorption, distribution, biotransformation, and excretion of MeIQx.

  • Carcinogenicity and Toxicology: Understanding the mechanisms of tumor induction in various organs, including the liver, Zymbal gland, skin, and lungs.[4][6][7]

  • DNA Adduct Formation: Quantifying the formation of covalent bonds between MeIQx metabolites and DNA, a key step in its carcinogenic activity.[3][4]

  • Metabolic Activation: Studying the role of enzymes like cytochrome P450 (specifically CYP1A2) in converting MeIQx into its reactive, genotoxic form.[2][4]

Animal Models

Commonly used animal models for MeIQx carcinogenicity studies include:

  • Mice: CDF1 and B6C3F1 strains have been used to demonstrate the induction of hepatocellular carcinomas, lymphomas, leukemias, and lung tumors.[4][8]

  • Rats: Fischer 344 rats are frequently used and have shown susceptibility to hepatocellular carcinomas, as well as squamous-cell carcinomas of the Zymbal gland, skin, and clitoral gland.[4][6]

Administration Routes and Dosages

The choice of administration route and dosage depends on the specific aims of the study.

Oral Administration

Oral administration is the most common route as it mimics human dietary exposure.

  • In Diet: MeIQx is mixed into the animal feed at specified concentrations.

    • Mice:

      • 600 mg/kg of diet (600 ppm) for 84 weeks.[4]

      • 0.06% in the diet (600 ppm).[8]

    • Rats:

      • 100, 200, or 400 ppm in the diet for 56 weeks to establish a dose-response relationship for carcinogenicity.[6]

      • 16, 80, or 400 ppm in the diet in a medium-term carcinogenicity study.[4]

      • 0.4, 4, or 40 ppm in the diet to study the induction of preneoplastic lesions in the liver.[9]

  • Gavage: A specific dose is administered directly into the stomach using a gavage needle.

    • Rats: 0.01, 0.2, or 20 mg/kg body weight to study absorption and excretion.[4]

    • Monkeys (Cynomolgus): 2.2 or 50 µmol/kg body weight as a single dose to investigate metabolism.[10]

Intraperitoneal (IP) Injection

IP injection is used for direct systemic administration.

  • Newborn Mice: Total doses of 0.625 or 1.25 µmol per mouse, administered on days 1, 8, and 15 after birth to test for hepatic adenomas.[4]

  • Rats: A single injection of 200 mg/kg N-nitrosodiethylamine followed by a diet containing MeIQx to study synergistic carcinogenic effects.[4]

Experimental Protocols

Protocol for Oral Administration in Diet (Carcinogenicity Study)
  • Animal Model: 6-week-old male and female CDF1 mice or Fischer 344 rats.[4]

  • Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

  • Diet Preparation:

    • Prepare a basal diet.

    • Thoroughly mix the required amount of this compound into the diet to achieve the desired concentration (e.g., 600 ppm). Ensure uniform distribution.

    • Prepare a control diet without this compound.

  • Administration:

    • Provide the this compound-containing diet and the control diet ad libitum to the respective groups of animals.

    • Monitor food consumption and animal body weight regularly.

  • Duration: Continue the dietary administration for the specified period (e.g., 84 weeks for mice).[4]

  • Endpoint Analysis: At the end of the study, euthanize the animals and perform a complete necropsy. Collect organs for histopathological examination to assess tumor incidence and type.

Protocol for Oral Gavage (Pharmacokinetic Study)
  • Animal Model: Male Sprague-Dawley rats.[4]

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable vehicle (e.g., corn oil, dimethyl sulfoxide). The choice of vehicle should be based on solubility and toxicity.

  • Administration:

    • Fast the animals overnight before dosing.

    • Administer a single dose of the this compound solution by oral gavage at the desired dosage (e.g., 20 mg/kg body weight).[4]

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine plasma concentration of this compound and its metabolites.

    • Collect urine and feces over a specified period (e.g., 72 hours) to quantify excretion.[4]

  • Analysis: Analyze the collected samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Dosages for Oral Administration in Diet

Animal ModelStrainMeIQx Concentration in DietDurationStudy TypeReference
MiceCDF1600 ppm84 weeksCarcinogenicity[4]
MiceCDF10.06% (600 ppm)Ongoing (at 74 weeks)Carcinogenicity[8]
RatsFischer 344100, 200, 400 ppm56 weeksDose-response carcinogenicity[6]
RatsFischer 34416, 80, 400 ppm8 weeksMedium-term carcinogenicity[4]
RatsFischer 3440.4, 4, 40 ppm8 or 12 weeksPreneoplastic lesion induction[9]

Table 2: Dosages for Oral Gavage and Intraperitoneal Injection

Animal ModelStrainAdministration RouteDosageStudy TypeReference
RatsSprague-DawleyOral Gavage0.01, 0.2, 20 mg/kg bwPharmacokinetics[4]
MonkeysCynomolgusOral Gavage2.2 or 50 µmol/kg bwMetabolism[10]
Newborn MiceB6C3F1Intraperitoneal Injection0.625 or 1.25 µmol/mouseCarcinogenicity[4]

Visualization of Pathways and Workflows

Metabolic Activation of MeIQx

The metabolic activation of MeIQx is a critical step in its carcinogenesis. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, to a reactive N-hydroxy derivative. This intermediate can then be further esterified to form a highly reactive species that can bind to DNA, leading to the formation of DNA adducts and subsequent mutations.[2][4]

MeIQx_Metabolic_Activation MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 Reactive_Ester Reactive Ester N_hydroxy_MeIQx->Reactive_Ester Esterification DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Replication Error Cancer Cancer Mutation->Cancer Oncogene Activation

Caption: Metabolic activation pathway of MeIQx leading to carcinogenesis.

Experimental Workflow for a Carcinogenicity Study

The following workflow outlines the key steps in a typical animal carcinogenicity study using this compound.

Carcinogenicity_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomization into Groups (Control & Treatment) acclimation->grouping administration This compound Administration (e.g., in Diet) grouping->administration monitoring Regular Monitoring (Body Weight, Food Intake, Clinical Signs) administration->monitoring termination Study Termination (e.g., after 84 weeks) monitoring->termination necropsy Necropsy and Organ Collection termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis and Statistical Evaluation histopathology->analysis end End analysis->end

Caption: Experimental workflow for a long-term carcinogenicity study.

References

Application Notes and Protocols for MeIQx-¹³C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and a suspected human carcinogen. Accurate quantification of MeIQx in various matrices is crucial for exposure assessment and toxicological studies. The use of a stable isotope-labeled internal standard, such as MeIQx-¹³C, is the gold standard for achieving high accuracy and precision in mass spectrometry-based analyses, as it effectively compensates for matrix effects and variations in sample processing.

These application notes provide detailed protocols for the sample preparation of MeIQx for analysis, with a focus on the use of MeIQx-¹³C as an internal standard. The methodologies described are applicable to food matrices, biological fluids, and other relevant samples.

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix, the required limit of detection, and the available analytical instrumentation. The most common and effective methods for the extraction and purification of MeIQx include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and immunoaffinity chromatography (IAC). The use of an isotopically labeled internal standard like MeIQx-¹³C is highly recommended for all these methods to ensure accurate quantification.[1][2][3][4]

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and clean-up of MeIQx from complex matrices like cooked foods and biological samples.[5][6][7][8] It offers advantages such as high recovery, good reproducibility, and the ability to process multiple samples simultaneously.[9] A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.[9]

Experimental Protocol: SPE for MeIQx from Cooked Meat

  • Sample Homogenization: Homogenize a known weight (e.g., 1-10 g) of the cooked meat sample.

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of MeIQx-¹³C internal standard solution.

  • Alkaline Digestion: Add 1 M NaOH to the sample and incubate at 60°C for 30 minutes to digest the proteins and release the MeIQx.

  • Extraction:

    • Mix the digested sample with diatomaceous earth (e.g., Extrelut) and pack it into a column.

    • Elute the MeIQx from the diatomaceous earth with an organic solvent like dichloromethane or a mixture of toluene/acetone.

  • SPE Cartridge Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extract onto the conditioned C18 cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the MeIQx and MeIQx-¹³C with a mixture of methanol and ammonium hydroxide.

  • Further Purification (Optional): For highly complex matrices, a secondary SPE step using a cation exchange cartridge (e.g., PRS) can be employed for further purification.[7][8]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Quantitative Data for SPE Methods

AnalyteMatrixSPE Sorbent(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
MeIQxFried BeefC18Not SpecifiedNot SpecifiedNot Specified[6]
MeIQxFried MeatExtrelut, PRS, C1846Not SpecifiedNot Specified[7][8]
MeIQxMeat ProductsOasis MCXUp to 90.90.5 ng/g3 ng/g[10][11]
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12][13][14][15] For MeIQx, this often involves an acid-base partitioning to selectively extract the basic amine.

Experimental Protocol: LLE for MeIQx from Beef Extract

  • Sample Preparation: Dissolve a known amount of beef extract in 0.1 N HCl.

  • Internal Standard Spiking: Add a known amount of MeIQx-¹³C internal standard to the acidic solution.

  • Initial Clean-up: Defat the acidic solution by extracting with dichloromethane. Discard the organic phase.

  • Basification: Adjust the pH of the aqueous phase to >10 with concentrated NaOH.

  • Extraction: Extract the MeIQx and MeIQx-¹³C from the basic aqueous phase into an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times to ensure high recovery.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Quantitative Data for LLE Methods

AnalyteMatrixExtraction SolventRecovery (%)Limit of Detection (LOD)Reference
MeIQxBeef ExtractDichloromethaneNot SpecifiedNot Specified[5]
MeIQxUrineNot Specified1.8 - 4.9 (excreted unchanged)5 pg/mL[1]
Immunoaffinity Chromatography (IAC)

IAC is a highly selective purification technique that utilizes the specific binding between an antibody and its antigen.[16][17][18] Monoclonal antibodies specific to MeIQx can be immobilized on a solid support to create an IAC column that selectively captures MeIQx from a complex sample matrix.[5][19]

Experimental Protocol: IAC for MeIQx from Urine

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Spiking: Spike the urine sample with a known amount of MeIQx-¹³C internal standard.

  • IAC Column Preparation: Condition the anti-MeIQx immunoaffinity column with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Sample Loading: Load the urine sample onto the IAC column. The MeIQx and MeIQx-¹³C will bind to the immobilized antibodies.

  • Washing: Wash the column with PBS to remove unbound matrix components.

  • Elution: Elute the bound MeIQx and MeIQx-¹³C from the column using an elution buffer that disrupts the antibody-antigen interaction, such as a low pH buffer (e.g., glycine-HCl, pH 2.5) or a solution containing an organic solvent.[17]

  • Neutralization and Analysis: Neutralize the eluate and analyze directly by LC-MS or after solvent evaporation and reconstitution.

Quantitative Data for IAC Methods

AnalyteMatrixAntibody SpecificityRecovery (%)NotesReference
MeIQxBeef ExtractMonoclonal anti-MeIQxNot SpecifiedUsed as a clean-up procedure.[5]
MeIQxUrineMonoclonal anti-MeIQxNot SpecifiedUsed for purification prior to LC-MS/MS analysis.[2]

Experimental Workflows (Graphviz DOT Language)

Workflow for Solid-Phase Extraction (SPE) of MeIQx

SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Clean-up cluster_analysis Analysis Preparation start Homogenized Meat Sample spike Spike with MeIQx-¹³C start->spike digest Alkaline Digestion (1M NaOH) spike->digest mix_de Mix with Diatomaceous Earth digest->mix_de elute_de Elute with Organic Solvent mix_de->elute_de load_c18 Load Extract elute_de->load_c18 condition_c18 Condition C18 Cartridge condition_c18->load_c18 wash_c18 Wash Cartridge load_c18->wash_c18 elute_c18 Elute with Methanol/NH4OH wash_c18->elute_c18 evaporate Evaporate to Dryness elute_c18->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE of MeIQx from meat samples.

Workflow for Liquid-Liquid Extraction (LLE) of MeIQx

LLE_Workflow cluster_sample_prep Sample Preparation cluster_defatting Defatting cluster_extraction Analyte Extraction cluster_analysis Analysis Preparation start Beef Extract in 0.1 N HCl spike Spike with MeIQx-¹³C start->spike defat Extract with Dichloromethane spike->defat discard_organic Discard Organic Phase defat->discard_organic basify Adjust pH > 10 with NaOH discard_organic->basify extract Extract with Dichloromethane basify->extract collect_organic Collect Organic Phase extract->collect_organic dry Dry Organic Phase collect_organic->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for LLE of MeIQx from beef extract.

Workflow for Immunoaffinity Chromatography (IAC) of MeIQx

IAC_Workflow cluster_sample_prep Sample Preparation cluster_iac Immunoaffinity Chromatography cluster_analysis Analysis start Urine Sample spike Spike with MeIQx-¹³C start->spike load_iac Load Sample spike->load_iac condition_iac Condition IAC Column condition_iac->load_iac wash_iac Wash Column load_iac->wash_iac elute_iac Elute with Low pH Buffer wash_iac->elute_iac neutralize Neutralize Eluate elute_iac->neutralize analysis LC-MS/MS Analysis neutralize->analysis

Caption: Workflow for IAC of MeIQx from urine samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of MeIQx-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) classified as a potential human carcinogen, often formed during the high-temperature cooking of meat and fish.[1][2][3] Accurate quantification of MeIQx in various matrices is crucial for food safety assessment and toxicological studies. Stable isotope dilution analysis (SIDA) using a 13C-labeled internal standard (MeIQx-13C) coupled with High-Performance Liquid Chromatography (HPLC) is a robust method for precise and accurate quantification.[4][5][6] This application note provides a detailed protocol for the analysis of MeIQx and its labeled internal standard, this compound, using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective detection technique.

Principle

The methodology relies on the addition of a known amount of this compound to a sample prior to extraction and analysis. Since this compound is chemically identical to the analyte of interest (MeIQx), it co-elutes and experiences the same matrix effects and procedural losses.[4][5][6] By measuring the ratio of the signal from MeIQx to that of this compound using HPLC-MS/MS, the concentration of MeIQx in the original sample can be accurately determined.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for the extraction and purification of MeIQx from complex matrices such as cooked meat is solid-phase extraction (SPE).[7][8]

Materials:

  • Homogenized meat sample

  • This compound internal standard solution

  • 1 M NaOH

  • Diatomaceous earth

  • SPE cartridges (e.g., C18)

  • Methanol

  • Dichloromethane

  • 0.1 N HCl

  • Ammonium acetate

  • Ammonia solution

Protocol:

  • Weigh 1-3 g of the homogenized meat sample.

  • Spike the sample with a known amount of this compound internal standard.

  • Add 1 M NaOH to the sample to adjust the pH for extraction.

  • Mix the sample with diatomaceous earth until a free-flowing powder is obtained.

  • Pack the mixture into an empty SPE column.

  • Wash the column with an organic solvent like dichloromethane to remove nonpolar interferences.

  • Elute the MeIQx and this compound from the column with a suitable solvent mixture (e.g., methanol/ammonia).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler (e.g., Dionex UltiMate 3000 or equivalent)[9][10]

  • Reversed-phase C18 column (e.g., 3 µm particle size, 3.0 mm x 150 mm)[9]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[2][11]

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 3 µm, 3.0 x 150 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or 20 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.25 - 0.6 mL/min
Injection Volume 7 - 20 µL
Column Temperature 30°C
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. An example gradient is provided below.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.0595
12.0595
12.1955
15.0955

Mass Spectrometer Settings (Example):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.5 kV
Source Temperature 275°C
MRM Transitions MeIQx: m/z 214 -> 199, 173This compound: m/z 217 -> 202, 176 (example transitions, should be optimized)

Data Presentation

The following table summarizes typical method validation parameters for the analysis of MeIQx using a stable isotope dilution assay with this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.99[9]
Limit of Detection (LOD) 0.5 ng/g[12]
Limit of Quantification (LOQ) 1 - 3 ng/g[8][12]
Accuracy (Recovery) 88 - 105%[4][6]
Precision (RSD) 4 - 11%[4][6]

Visualizations

G Figure 1: Experimental Workflow for MeIQx Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC Inject MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Figure 1: Experimental Workflow for MeIQx Analysis.

G Figure 2: Logic of Stable Isotope Dilution Analysis cluster_process Extraction & Analysis Analyte MeIQx (Analyte) in Sample Losses Procedural Losses & Matrix Effects Analyte->Losses IS This compound (Internal Standard) Known Amount Added IS->Losses Measurement Measure Ratio of MeIQx / this compound via HPLC-MS/MS Losses->Measurement Quantification Accurate Quantification of MeIQx Measurement->Quantification

Caption: Figure 2: Logic of Stable Isotope Dilution Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of MeIQx-13C in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C (MeIQx-13C) in plasma samples, particularly when facing challenges with low detection limits.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for not detecting a this compound signal in my plasma samples?

A1: The most frequent causes for a complete lack of signal are issues with the mass spectrometer, the sample extraction process, or the stability of the analyte. Ensure the mass spectrometer is properly tuned and calibrated. Verify the extraction protocol to ensure that this compound is not being lost during sample preparation. Also, consider the possibility of analyte degradation if samples were not stored correctly or if the processing time was too long.

Q2: My signal for this compound is very low and close to the limit of detection. How can I improve it?

A2: To enhance a weak signal, you can try several approaches. Optimizing the sample preparation to enrich the analyte concentration is a crucial first step. This can involve using a larger initial plasma volume or employing a more specific extraction technique like immunoaffinity chromatography.[1] On the instrument side, fine-tuning the mass spectrometer's source parameters (e.g., ionization voltage, source temperature) can significantly boost the signal.[2] Additionally, ensure the chromatographic conditions are optimal to produce sharp, narrow peaks, which will improve the signal-to-noise ratio.

Q3: I am observing high background noise in my chromatograms. What could be the cause and how can I reduce it?

A3: High background noise can originate from several sources, including contaminated solvents, a dirty ion source, or co-eluting matrix components from the plasma.[3] To mitigate this, use high-purity solvents and freshly prepared mobile phases. Regularly clean the ion source of the mass spectrometer. To address matrix effects, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.[4][5]

Q4: My results are not reproducible between injections. What should I check?

A4: Poor reproducibility can be due to instability in the LC system, autosampler issues, or inconsistent sample preparation. Check for pressure fluctuations in the LC system, which could indicate a leak or a problem with the pump.[3] Ensure the autosampler is injecting the correct volume consistently. Inconsistent sample preparation, especially manual steps, can introduce significant variability; using an automated system can help. Also, verify the stability of the extracted samples if they are left in the autosampler for an extended period.

Q5: What are matrix effects and how do they affect the quantification of this compound?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (plasma).[5] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which will lead to inaccurate quantification.[4][5] The use of a stable isotope-labeled internal standard, ideally 13C- and 15N-labeled MeIQx, is crucial to compensate for these effects, as it will be affected similarly to the analyte.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound in plasma at low concentrations.

Symptom Potential Cause Recommended Action
No Peak Detected 1. Mass Spectrometer Issue: Instrument not calibrated or tuned; incorrect MS method parameters.- Perform a system suitability test with a known standard. - Verify MS parameters (MRM transitions, collision energy, etc.).
2. Sample Preparation Failure: Inefficient extraction; analyte loss during evaporation or reconstitution.- Review the extraction protocol. - Spike a blank plasma sample with a known amount of this compound and process it to check recovery.
3. LC System Problem: No flow; incorrect mobile phase composition.- Check for leaks and ensure the pump is functioning correctly. - Verify the mobile phase composition and preparation.
Low Signal Intensity 1. Suboptimal Ionization: Incorrect source settings (temperature, gas flow, voltage).- Systematically optimize ion source parameters for this compound.[2]
2. Poor Chromatographic Peak Shape: Peak tailing or broadening.- Optimize the LC gradient and mobile phase composition. - Ensure the column is not overloaded or degraded.[3]
3. Ion Suppression: Co-eluting matrix components are suppressing the analyte signal.- Improve sample clean-up using SPE or LLE.[4][5] - Adjust the chromatography to separate this compound from interfering peaks.
High Background Noise 1. Contamination: Contaminated solvents, reagents, or instrument components.- Use fresh, high-purity solvents and mobile phases. - Clean the ion source and transfer optics of the mass spectrometer.[3]
2. Matrix Effects: High levels of endogenous plasma components.- Implement a more effective sample preparation method to remove phospholipids and other interferences.
Poor Reproducibility (Inconsistent Peak Areas) 1. Autosampler Variability: Inconsistent injection volumes.- Check the autosampler for air bubbles and ensure proper calibration.
2. LC System Instability: Fluctuating pump pressure or column temperature.- Purge the pumps and check for leaks. - Use a column oven to maintain a stable temperature.[3]
3. Inconsistent Sample Preparation: Variation in manual extraction steps.- Use standardized procedures and consider automation if possible.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of small molecules at low concentrations in plasma. These values can serve as a benchmark for your own method development and validation.

Parameter Typical Value Description
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Linearity (r²) > 0.99The correlation coefficient for the calibration curve, indicating the linearity of the response over a given concentration range.[7][8]
Intra-assay Precision (%CV) < 15%The relative standard deviation of replicate measurements within the same analytical run.[7][9]
Inter-assay Precision (%CV) < 15%The relative standard deviation of replicate measurements across different analytical runs.[7][9]
Accuracy (% Bias) 85 - 115%The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.[6][9]
Extraction Recovery > 70%The percentage of the analyte that is recovered from the plasma sample during the extraction process.
Matrix Effect 85 - 115%A quantitative assessment of ion suppression or enhancement, calculated by comparing the analyte response in post-extraction spiked plasma to the response in a neat solution.

Experimental Protocols

Detailed Protocol for this compound Quantification in Plasma using LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of this compound from human plasma. Optimization may be required based on the specific instrumentation and reagents used.

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Materials:

    • Human plasma (K2-EDTA)

    • This compound standard solution

    • Internal Standard (IS) solution (e.g., 13C,15N2-MeIQx)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Mixed-mode cation exchange SPE cartridges

  • Procedure:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.

    • Add 600 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with 1 mL of water containing 0.1% FA.

    • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water with 0.1% FA.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water with 0.1% FA, followed by 1 mL of MeOH.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. The precursor ion will be the [M+H]+ of the molecule, and the product ions will be characteristic fragments.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load onto SPE Cartridge supernatant->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound in plasma.

Troubleshooting_Tree start Low or No Signal for this compound check_std Run System Suitability Standard start->check_std std_ok Standard Signal OK? check_std->std_ok instrument_issue Instrument Problem: - Check MS Tune/Calibration - Clean Ion Source - Verify LC-MS Method std_ok->instrument_issue No sample_issue Sample-Related Problem std_ok->sample_issue Yes check_recovery Check Extraction Recovery (Spike Control) sample_issue->check_recovery recovery_ok Recovery > 70%? check_recovery->recovery_ok optimize_prep Optimize Sample Prep: - Check pH - Test different SPE sorbents - Verify evaporation/reconstitution recovery_ok->optimize_prep No matrix_effect Potential Matrix Effect (Ion Suppression) recovery_ok->matrix_effect Yes mitigate_matrix Mitigate Matrix Effects: - Improve sample cleanup - Adjust chromatography - Dilute sample matrix_effect->mitigate_matrix

Caption: Decision tree for troubleshooting low signal of this compound in plasma.

References

Technical Support Center: Optimizing MeIQx-13C Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C (MeIQx-13C) during solid-phase extraction (SPE). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery in SPE important?

A1: MeIQx is a heterocyclic amine (HCA) that is formed in muscle meats during high-temperature cooking.[1][2] It is considered a potential carcinogen.[1] this compound is a stable isotope-labeled internal standard used for the accurate quantification of MeIQx in various samples.[3] Optimizing its recovery during solid-phase extraction is crucial for achieving accurate and reliable analytical results in food safety and toxicology studies.

Q2: What are the common types of SPE cartridges used for MeIQx extraction?

A2: Reversed-phase sorbents, such as C8 and C18, are commonly used for the extraction of heterocyclic amines like MeIQx.[4] These sorbents effectively retain the relatively nonpolar HCA molecules from aqueous sample matrices. Other materials like XAD-2 resin and 'blue cotton' have also been utilized for the adsorption of MeIQx.[3]

Q3: What are the key steps in a typical SPE protocol for this compound?

A3: A standard SPE procedure involves four main steps:

  • Conditioning: The sorbent is treated with a solvent, typically methanol, to activate it.[5]

  • Equilibration: The sorbent is then rinsed with a solution that mimics the sample matrix to ensure proper interaction.[5]

  • Loading: The sample containing this compound is passed through the cartridge, where the analyte is retained by the sorbent.

  • Washing: The cartridge is washed with a solvent to remove any interfering compounds.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified this compound.

Q4: How can I monitor where my this compound is being lost during the SPE process?

A4: To identify the step where analyte loss occurs, you can collect and analyze the fractions from each stage of the SPE protocol (load, wash, and elution).[6][7] This systematic approach will help you pinpoint the specific step that requires optimization.[6]

Troubleshooting Guide

Low recovery of this compound is a common issue in solid-phase extraction. The following guide provides potential causes and solutions to help you troubleshoot and improve your experimental outcomes.

Table 1: Troubleshooting Low this compound Recovery
Problem Potential Cause Recommended Solution
Analyte found in the loading fraction (breakthrough) Inappropriate Sorbent: The chosen sorbent may not have sufficient retention for this compound.[8]Select a more retentive sorbent (e.g., switch from C8 to C18) or one with a different retention mechanism.
Sample Solvent Too Strong: The solvent in which the sample is dissolved may be too strong, preventing the analyte from binding to the sorbent.[4][7]Dilute the sample with a weaker solvent or adjust the pH to enhance retention.[5]
High Flow Rate: A fast flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to incomplete retention.[4][9]Decrease the flow rate during the loading step.[10]
Sorbent Overload: The amount of analyte and other matrix components may exceed the binding capacity of the SPE cartridge.[7][11]Use a larger SPE cartridge with more sorbent mass or dilute the sample.[5][11]
Analyte found in the wash fraction Wash Solvent Too Strong: The wash solvent may be strong enough to partially elute the retained this compound along with the interferences.[4][12]Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.[11]
Incorrect pH: The pH of the wash solvent might be altering the charge of the analyte, reducing its interaction with the sorbent.[7]Ensure the pH of the wash solvent is optimized to maintain the desired interaction.
Analyte not found in load, wash, or elution fractions Irreversible Binding: this compound may be binding too strongly to the sorbent material.[6]Use a stronger elution solvent or a less retentive sorbent.[4] Consider adding a modifier (e.g., acid or base) to the elution solvent to disrupt secondary interactions.
Analyte Degradation: The analyte may be unstable under the experimental conditions.[12]Verify the stability of this compound in the sample matrix and solvents used.
Incomplete Elution: The volume of the elution solvent may be insufficient to completely recover the analyte.[8]Increase the volume of the elution solvent or perform a second elution step.[10]
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results.[11]Standardize the sample pre-treatment protocol, ensuring consistent pH adjustment and dissolution.[11]
Cartridge Drying Out: If the sorbent bed dries out before sample loading, it can lead to inconsistent wetting and analyte interaction.[8]Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.[11]
Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution can affect recovery and reproducibility.[8]Use a vacuum manifold or an automated SPE system to maintain consistent flow rates.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction of this compound

This protocol provides a general framework for the extraction of this compound from a liquid sample. Optimization may be required based on the specific sample matrix.

  • Cartridge Selection: C18 SPE cartridge (e.g., 500 mg sorbent mass).

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge at a flow rate of 1-2 mL/min.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 5 mL of deionized water (or a buffer matching the sample's aqueous phase) through the cartridge at a flow rate of 1-2 mL/min.

    • Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Load the pre-treated sample (e.g., 10 mL) onto the cartridge at a low flow rate (e.g., 0.5-1 mL/min) to ensure adequate interaction time.

    • Collect the flow-through for analysis if troubleshooting is needed.

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Collect the wash fraction for analysis if necessary.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the this compound with 2 x 2 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like 1% formic acid).

    • Use a low flow rate (e.g., 1 mL/min) to ensure complete elution.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Visualizations

Diagram 1: General Solid-Phase Extraction Workflow

SPE_Workflow Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Water/Buffer) Conditioning->Equilibration Sample_Loading 3. Sample Loading (Analyte is retained) Equilibration->Sample_Loading Washing 4. Washing (Interferences are removed) Sample_Loading->Washing Elution 5. Elution (Analyte is collected) Washing->Elution Analysis Analysis (e.g., LC-MS) Elution->Analysis

Caption: A typical workflow for solid-phase extraction.

Diagram 2: Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Logic Start Low this compound Recovery Check_Load Analyze Loading Fraction Start->Check_Load Analyte_in_Load Analyte Present? Check_Load->Analyte_in_Load Breakthrough_Causes Potential Causes: - Inappropriate Sorbent - Strong Sample Solvent - High Flow Rate - Sorbent Overload Analyte_in_Load->Breakthrough_Causes Yes Check_Wash Analyze Wash Fraction Analyte_in_Load->Check_Wash No Analyte_in_Wash Analyte Present? Check_Wash->Analyte_in_Wash Wash_Causes Potential Causes: - Strong Wash Solvent - Incorrect pH Analyte_in_Wash->Wash_Causes Yes Check_Elution Analyte Retained on Cartridge Analyte_in_Wash->Check_Elution No Elution_Causes Potential Causes: - Irreversible Binding - Incomplete Elution Check_Elution->Elution_Causes

References

Troubleshooting matrix effects in MeIQx-13C mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry analysis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) using its 13C-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of MeIQx analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis of MeIQx, matrix effects refer to the alteration of ionization efficiency for MeIQx and its 13C-labeled internal standard (MeIQx-13C) due to co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), leading to inaccurate quantification.[1] The complexity of the sample, such as in food or biological matrices, is a primary contributor to the severity of matrix effects.[1]

Q2: How can I determine if my MeIQx analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a sample extract after the extraction process.[2][3] A significant difference in signal intensity indicates the presence of matrix effects.[3] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank matrix extract is injected. Dips or peaks in the analyte's signal trace indicate regions of ion suppression or enhancement.[4]

Q3: Why is a 13C-labeled internal standard (this compound) used, and how does it help with matrix effects?

A3: A 13C-labeled internal standard is considered the gold standard for mitigating matrix effects in mass spectrometry.[5][6][7] Since this compound is chemically identical to the native MeIQx, it co-elutes and experiences the same ionization suppression or enhancement.[3][8] By calculating the ratio of the native analyte signal to the labeled internal standard signal, the variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5][6]

Q4: Can I still have analytical problems even when using a 13C-labeled internal standard?

A4: Yes. While this compound is highly effective, severe ion suppression can reduce the signal intensity of both the analyte and the internal standard to a level that is below the instrument's limit of detection, compromising sensitivity.[1] Furthermore, if the concentration of the internal standard is not appropriately matched to the expected analyte concentration, or if there are extreme variations in the matrix composition between samples, quantification can still be affected.

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound mass spectrometry analysis.

Issue 1: Poor Signal-to-Noise Ratio for both MeIQx and this compound

This is often indicative of significant ion suppression.

  • Solution 1: Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering compounds before analysis.[4][9]

    • Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH of the aqueous sample to ensure MeIQx is uncharged, thereby improving its extraction into an immiscible organic solvent.[9]

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that can selectively retain MeIQx while allowing matrix components to be washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at producing cleaner extracts.[10]

    • Enhanced Matrix Removal-Lipid (EMR-Lipid): For high-fat matrices like certain meats, this technique is effective in removing lipids, which are common sources of matrix effects.[11][12]

  • Solution 2: Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[13][14] This is a viable option if the initial analyte concentration is high enough to remain detectable after dilution.[13]

Issue 2: Inconsistent or Non-Reproducible Quantification

This may be due to variable matrix effects between samples or inadequate chromatographic separation.

  • Solution 1: Optimize Chromatographic Conditions:

    • Adjust the mobile phase gradient to better separate MeIQx and this compound from co-eluting matrix components.[3][4]

    • Modify the mobile phase pH to alter the retention of interfering compounds.[10]

  • Solution 2: Matrix-Matched Calibration: If sample matrices are consistent across a batch, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for systematic matrix effects.[1]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of heterocyclic amines like MeIQx in complex matrices.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Reference
Protein Precipitation (PPT)80 - 110-70 to +30[10]
Liquid-Liquid Extraction (LLE)60 - 100-50 to +20[9]
Solid-Phase Extraction (SPE)70 - 120-30 to +10[10]
Enhanced Matrix Removal-Lipid65 - 111-55 to -20[11][12]

Note: Negative values for matrix effect indicate ion suppression, while positive values indicate ion enhancement. The wide ranges highlight the variability depending on the specific matrix and analyte.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a blank sample (known not to contain MeIQx) using your established sample preparation protocol.

  • Prepare Standard in Solvent (A): Prepare a standard solution of MeIQx and this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare Spiked Matrix Extract (B): Spike the blank matrix extract from step 1 with the same concentration of MeIQx and this compound as in solution A.

  • Analysis: Analyze both solutions (A and B) via LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) as follows: ME (%) = (Peak Area in B / Peak Area in A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for MeIQx
  • Sample Pre-treatment: Homogenize the sample and extract MeIQx into an appropriate solvent, often with pH adjustment.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water or a weak buffer.

  • Sample Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipophilic interferences.

  • Elution: Elute the retained MeIQx using a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge interaction.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Verification start Poor Signal or Inconsistent Results check_suppression Assess Matrix Effect (Post-Extraction Spike) start->check_suppression improve_cleanup Improve Sample Cleanup (SPE, LLE, EMR-Lipid) check_suppression->improve_cleanup Severe Suppression optimize_lc Optimize LC Method (Gradient, pH) check_suppression->optimize_lc Moderate/Variable Effects dilute_sample Dilute Sample check_suppression->dilute_sample High Concentration reassess Re-assess Matrix Effect improve_cleanup->reassess optimize_lc->reassess dilute_sample->reassess reassess->improve_cleanup Still Unacceptable pass Acceptable Results reassess->pass Effect Minimized SPE_Workflow General Solid-Phase Extraction (SPE) Workflow cluster_spe SPE Cartridge Steps start Sample Homogenate/ Extract condition 1. Condition SPE Cartridge (Methanol, Water) load 2. Load Sample Extract condition->load wash1 3. Wash Step 1 (Remove Hydrophilic Impurities) load->wash1 wash2 4. Wash Step 2 (Remove Lipophilic Impurities) wash1->wash2 elute 5. Elute MeIQx (e.g., Ammoniated Methanol) wash2->elute evap 6. Evaporate & Reconstitute elute->evap end Analysis by LC-MS/MS evap->end

References

Technical Support Center: Enhancing Me-IQx-¹³C DNA Adduct Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-¹³C DNA adducts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting MeIQx-DNA adducts?

A1: Accelerator Mass Spectrometry (AMS) is currently the most sensitive technique available for DNA adduct analysis, capable of detecting as little as 1 adduct in 10¹¹ to 10¹² nucleotides.[1] This method, however, requires the use of an isotope-labeled compound, such as ¹⁴C-MeIQx, and specialized instrumentation.[2] For non-radiolabeled compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and widely used alternative, with detection limits approaching one adduct per 10¹⁰ nucleotides for some adducts.[2][3]

Q2: What is the major type of DNA adduct formed by MeIQx?

A2: The primary DNA adduct formed by MeIQx is at the C8 position of deoxyguanosine (dG-C8-MeIQx).[4][5] More than 90% of the MeIQx-DNA adducts found in both rodent and human colon appear to be the dG-C8-MeIQx adduct.[6] Minor adducts at the N² position of guanine have also been reported.[7]

Q3: Why is the choice of DNA digestion enzymes important for MeIQx adduct detection?

A3: The efficiency of DNA digestion directly impacts the number of adducts available for detection. Bulky adducts like dG-C8-MeIQx are better isolated using a combination of enzymes. The use of DNase I, in conjunction with other nucleases, enhances the detection of these adducts by increasing the overall digestion efficiency.[4]

Q4: What role do metabolic activation enzymes play in MeIQx-DNA adduct formation?

A4: MeIQx requires metabolic activation to become genotoxic and form DNA adducts.[5] This process involves N-hydroxylation, primarily by cytochrome P450 enzymes like CYP1A1 and CYP1A2, followed by O-acetylation by N-acetyltransferase 2 (NAT2).[5] The expression levels and genetic polymorphisms of these enzymes can significantly influence the extent of MeIQx-DNA adduct formation.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable MeIQx-¹³C DNA adduct signal Inefficient DNA digestion.Optimize the DNA digestion protocol. For bulky adducts like dG-C8-MeIQx, a combination of DNase I, nuclease P1, micrococcal nuclease, and spleen phosphodiesterase is recommended.[4]
Insufficient sample cleanup leading to matrix effects in MS analysis.Incorporate solid-phase extraction (SPE) or other enrichment steps to remove interfering substances.[2][8]
Low abundance of the adduct in the sample.Consider using a more sensitive detection method like Accelerator Mass Spectrometry (AMS) if feasible, especially for low-dose exposure studies.[2][6]
Suboptimal LC-MS/MS parameters.Optimize MS parameters, including ionization source settings and collision energies for the specific MeIQx-¹³C adduct. Utilize high-resolution mass spectrometry (HRMS) for improved specificity.
Poor quantitative accuracy and reproducibility Sample loss during preparation.Use a stable isotope-labeled internal standard, such as [²H₃]-dG-C8-MeIQx or a ¹³C-labeled analog, to account for variations in sample processing and instrument response.[9]
Incomplete enzymatic digestion.Ensure optimal reaction conditions (pH, temperature, enzyme concentrations) for all nucleases used.
Interference from co-eluting compounds Inadequate chromatographic separation.Optimize the HPLC or UHPLC method, including the column, mobile phase composition, and gradient, to achieve better separation of the adduct from other sample components.
Insufficient MS/MS specificity.Employ higher-order fragmentation (MS³) or high-resolution mass spectrometry (HRMS) to distinguish the target adduct from isobaric interferences.[10]

Experimental Protocols

Optimized DNA Digestion for Bulky Adducts

This protocol is adapted from studies showing enhanced detection of bulky DNA adducts.[4]

  • Initial Digestion:

    • To 20 µg of DNA, add stable isotopically-labeled internal standards.

    • Add 5 µL of 1 mg/mL DNase I and 1 µL of 0.5 mg/mL nuclease P1 in a buffer containing 5 mM Bis-Tris (pH 7.1) and 10 mM MgCl₂.

    • Incubate at 37°C for 3.5 hours with shaking.

  • Secondary Digestion:

    • Add 1 µL of 0.05 mg/mL phosphodiesterase I and 2 µL of 1 mg/mL alkaline phosphatase.

    • Continue incubation at 37°C overnight.

  • Sample Cleanup:

    • Proceed with solid-phase extraction (SPE) to enrich the DNA adducts and remove unmodified nucleosides.

General Workflow for LC-MS/MS Detection

A general workflow for the detection and quantification of MeIQx-DNA adducts.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Isolation DNA Isolation from Tissue/Cells Spiking Addition of ¹³C-labeled Internal Standard DNA_Isolation->Spiking Digestion Enzymatic Digestion to Nucleosides Spiking->Digestion Enrichment Solid-Phase Extraction (SPE) Digestion->Enrichment LC_Separation UPLC/HPLC Separation Enrichment->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Quantification Quantification against Internal Standard MS_Detection->Quantification Identification Adduct Identification (Fragmentation Pattern) MS_Detection->Identification

Caption: General workflow for MeIQx-DNA adduct analysis by LC-MS/MS.

Metabolic Activation Pathway of MeIQx

The metabolic pathway leading to the formation of MeIQx-DNA adducts.

MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A1/CYP1A2 (N-hydroxylation) Acetoxy_MeIQx Acetoxy-MeIQx N_hydroxy_MeIQx->Acetoxy_MeIQx NAT2 (O-acetylation) Nitrenium_ion Nitrenium ion Acetoxy_MeIQx->Nitrenium_ion Spontaneous decomposition DNA_adduct dG-C8-MeIQx DNA Adduct Nitrenium_ion->DNA_adduct Reaction with DNA (dG)

Caption: Metabolic activation of MeIQx leading to DNA adduct formation.

References

MeIQx-13C stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeIQx-13C (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-¹³C). This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and proper handling of this compound to ensure the integrity of your research data.

Note on Isotopic Labeling: this compound is the stable isotope-labeled version of MeIQx. For the purposes of chemical stability, storage, and handling outside of biological systems, its properties are considered identical to the unlabeled MeIQx compound. The ¹³C label is primarily for use as an internal standard in mass spectrometry-based quantification[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light[3][4]. A product information sheet from a commercial supplier indicates that when stored under these conditions, the compound is stable for at least four years[3].

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO), where MeIQx is soluble[3][5]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. These aliquots should be stored at -20°C or -80°C. For maximum stability, purge the headspace of the vials with an inert gas like argon or nitrogen before sealing to minimize oxidation[3].

Q3: Is this compound sensitive to light?

Yes. MeIQx is known to be light-sensitive, especially in aqueous solutions[5]. All work with this compound, both in solid form and in solution, should be performed under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light during storage and experiments.

Q4: What is the stability of this compound in different pH conditions?

MeIQx is reported to be stable in moderately acidic and alkaline conditions, particularly in cold, dilute aqueous solutions that are protected from light[5]. A study on a related nitrosated compound, N-NO-MeIQx, showed it was very stable between pH 7.4 and 9.0, but its stability decreased in more acidic environments (pH < 5.5)[6]. While MeIQx is generally more robust, it is prudent to avoid strongly acidic or basic conditions for prolonged periods to prevent hydrolysis.

Q5: My this compound solution has developed a yellow or brownish tint. What could be the cause?

A color change may indicate degradation, possibly due to oxidation or exposure to light. This can happen if the solution was not stored under an inert atmosphere or was exposed to light for an extended period. It is recommended to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment.

Q6: I am observing unexpected peaks in my LC-MS analysis. Could these be this compound degradation products?

It is possible. Degradation can occur due to improper storage or handling. MeIQx is rapidly degraded by dilute hypochlorite, so ensure no chlorinated solvents or residues are present[5]. In biological systems, MeIQx is metabolized into various products, including hydroxylated and conjugated forms, which could appear as additional peaks if your experiment involves cell cultures or microsomes[7][8][9].

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Precautions
Solid -20°C≥ 4 years[3]Tightly sealed container, protect from light.
Solution (in DMSO or Methanol) -20°C or -80°CMonths to YearsAliquot to avoid freeze-thaw cycles, purge with inert gas, protect from light[3][5].

Table 2: Solubility and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₁N₅ (with ¹³C isotope)[3]
Molecular Weight ~214.2 g/mol (varies with ¹³C position)[3]
Appearance Solid[3]
Solubility Soluble in methanol and DMSO[3][5]
Melting Point 295–300 °C (with slight decomposition)[5]

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of a this compound Stock Solution

This protocol outlines the standard procedure for preparing a stable stock solution for use in cellular or analytical experiments.

  • Acclimation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: In a controlled environment with subdued light, weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity solvent (e.g., DMSO or methanol) to achieve the target concentration. Vortex or sonicate briefly until the solid is completely dissolved.

  • Inert Gas Purging: Gently bubble a stream of dry nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting: Immediately dispense the solution into single-use, light-protected (amber or foil-wrapped) vials.

  • Storage: Tightly cap the vials and store them at -20°C or -80°C.

  • Documentation: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

Workflow 1: Logical Decision Process for this compound Storage

The following diagram illustrates the decision-making process for the proper storage of this compound.

G start Start: Receive this compound form Is the compound in solid form? start->form solid_storage Store at -20°C Protect from light Tightly sealed vial form->solid_storage Yes solution_use Intended use duration? form->solution_use No (Solution) short_term Short-term (< 1 week) solution_use->short_term long_term Long-term (> 1 week) solution_use->long_term short_term_storage Store at -20°C Protect from light short_term->short_term_storage long_term_storage Aliquot into single-use vials Purge with inert gas Store at -80°C Protect from light long_term->long_term_storage

Caption: Decision workflow for storing this compound based on its physical form and intended use duration.

Workflow 2: General Protocol for Assessing Compound Stability via HPLC

This diagram shows a typical workflow for researchers to verify the stability of their this compound stock solutions over time.

G cluster_0 Time Point 0 (Baseline) cluster_1 Time Point X (e.g., 1 Month) prep_stock Prepare this compound Stock Solution hplc_run_0 Analyze via HPLC-UV/MS (Record chromatogram, RT, peak area) prep_stock->hplc_run_0 compare Compare Chromatograms: - Shift in Retention Time (RT)? - Appearance of new peaks? - Decrease in main peak area? hplc_run_0->compare retrieve_sample Retrieve Stored Aliquot hplc_run_x Analyze using identical HPLC-UV/MS method retrieve_sample->hplc_run_x hplc_run_x->compare stable Result: Stable (No significant changes) compare->stable No degraded Result: Degradation Suspected (New peaks / decreased area) compare->degraded Yes

Caption: Experimental workflow for a time-point stability study of this compound solutions using HPLC.

Biological Stability & Metabolic Pathways

While chemically stable under proper storage, this compound is subject to metabolic "instability" or biotransformation in biological systems. Understanding this is critical for interpreting experimental results. The primary pathway for its activation into a genotoxic agent is mediated by cytochrome P450 enzymes, particularly CYP1A2[4][5][7].

Diagram: Simplified Metabolic Activation Pathway of MeIQx

This diagram illustrates the key steps in the bioactivation of MeIQx that lead to DNA damage.

G MeIQx MeIQx N_OH_MeIQx N-hydroxy-MeIQx (Genotoxic Metabolite) MeIQx->N_OH_MeIQx CYP1A2 (N-Oxidation) Detox Detoxification Pathways (e.g., Glucuronidation, Ring Oxidation) MeIQx->Detox Esterification O-Esterification (e.g., Acetylation, Sulfonation) N_OH_MeIQx->Esterification N_OH_MeIQx->Detox Reactive_Ester Reactive Ester Intermediate Esterification->Reactive_Ester DNA_Adducts DNA Adducts (Leads to Mutation) Reactive_Ester->DNA_Adducts

Caption: Simplified metabolic pathway showing the bioactivation of MeIQx to a DNA-reactive species.

References

Technical Support Center: Refinement of MeIQx-13C Quantification in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) using its 13C-labeled internal standard (MeIQx-13C) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is a 13C-labeled internal standard (this compound) recommended for the quantification of MeIQx?

A1: Using a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices.[1][2] It helps to compensate for analyte loss during sample preparation and to correct for matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[3][4] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization effects, leading to more precise and accurate results.

Q2: What are the most common analytical techniques for MeIQx quantification?

A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used technique due to its high sensitivity and specificity for detecting low levels of MeIQx in complex samples.[3][5] Other methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[1][6]

Q3: What are "matrix effects" and how do they impact MeIQx quantification?

A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[4][7] In the context of LC-MS/MS, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in underestimation or overestimation of the MeIQx concentration.[8][9] Biological matrices like plasma, urine, and tissue homogenates are rich in endogenous substances (salts, lipids, proteins) that can cause significant matrix effects.[9]

Q4: Which sample preparation techniques are most effective for extracting MeIQx from biological samples?

A4: Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[10] Common techniques for MeIQx include:

  • Solid-Phase Extraction (SPE): A widely used and effective method for cleaning up complex samples.[6]

  • Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between two immiscible liquid phases.

  • Immunoaffinity Chromatography: Uses monoclonal antibodies specific to MeIQx for highly selective purification.[6][10]

  • Protein Precipitation: A simple method to remove proteins from plasma or serum samples, often by adding a solvent like methanol.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for MeIQx. 2. Analyte Degradation: MeIQx may be unstable under the extraction conditions (e.g., pH, temperature).[6] 3. Poor Protein Precipitation: Incomplete removal of proteins can trap the analyte.1. Optimize Extraction: Test different extraction solvents or SPE sorbents. Ensure the pH of the sample is appropriate for the extraction method. 2. Assess Stability: Perform stability tests at each step of the sample preparation process. Protect samples from light.[6] 3. Improve Precipitation: Evaluate different precipitation agents (e.g., methanol, acetonitrile) and their ratios to the sample. Ensure thorough vortexing and centrifugation.
High Matrix Effects / Ion Suppression 1. Co-eluting Matrix Components: Endogenous compounds (e.g., phospholipids) are eluting at the same time as MeIQx.[7] 2. Ineffective Sample Cleanup: The sample preparation method is not adequately removing interfering substances.[10] 3. Suboptimal Chromatographic Separation: The UPLC method does not resolve MeIQx from matrix interferences.1. Improve Chromatography: Modify the UPLC gradient to better separate the analyte from the matrix components.[11] Consider a different column chemistry (e.g., phenyl-hexyl).[11] 2. Enhance Cleanup: Implement a more rigorous cleanup step, such as a multi-stage SPE or immunoaffinity chromatography.[6] 3. Evaluate Matrix Effect: Quantify the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.[9] A value less than 100% indicates suppression.[9]
Poor Peak Shape 1. Mobile Phase Incompatibility: The pH or composition of the mobile phase is not optimal. 2. Column Overload or Contamination: Injecting too much sample or buildup of contaminants on the column. 3. Injector Issues: Problems with the autosampler or injection port.1. Optimize Mobile Phase: Adjust the pH with additives like formic acid or ammonium formate to improve peak shape.[11] 2. Clean/Replace Column: Flush the column with a strong solvent or replace it if it's at the end of its life. Dilute the sample extract if necessary. 3. Service Instrument: Perform routine maintenance on the UPLC system, including cleaning the injector.
Low Sensitivity / High Limit of Quantification (LOQ) 1. Suboptimal MS/MS Parameters: The precursor/product ion transitions and collision energy are not optimized for MeIQx. 2. Ion Source Contamination: A dirty ion source can significantly reduce signal intensity. 3. Sample Dilution: The final extract is too dilute.1. Optimize MS/MS Method: Infuse a standard solution of MeIQx to determine the optimal multiple reaction monitoring (MRM) transitions and instrument parameters.[3] 2. Clean Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source. 3. Concentrate Sample: Incorporate an evaporation and reconstitution step to concentrate the final extract into a smaller volume.
Experimental Protocols & Data
General Protocol: MeIQx Quantification in Plasma using UPLC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.

  • Sample Preparation (Protein Precipitation & SPE)

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound internal standard (IS) working solution.

    • Add 300 µL of cold methanol to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Proceed with Solid-Phase Extraction (SPE) for further cleanup using a suitable cartridge.

    • Elute the analyte, evaporate the eluate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis

    • Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

    • Gradient: A time-programmed gradient elution to separate MeIQx from matrix interferences.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor specific MRM transitions for MeIQx and this compound.

Quantitative Data Summary

The following table summarizes typical performance data for MeIQx quantification methods found in the literature. Actual values will vary based on the specific matrix, method, and instrumentation.

ParameterFood Matrix[1]Fried Beef[2]Biological Matrix (General)
Technique GC-MSGC-MSUPLC-MS/MS
Limit of Detection (LOD) 0.05 ng/gNot Specifiedpg/mL range
Internal Standard Stable isotope-labeled MeIQxStable isotope-labeled MeIQxThis compound
Typical Recovery Not specified>80% (with IS correction)85-115% (with IS correction)
Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Internal Standard Sample->Spike 1. Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate 2. Centrifuge Centrifugation Precipitate->Centrifuge 3. SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE 4. Evaporate Evaporation & Reconstitution SPE->Evaporate 5. UPLC UPLC Separation Evaporate->UPLC 6. Inject MSMS Tandem MS Detection (ESI+, MRM Mode) UPLC->MSMS 7. Integrate Peak Integration MSMS->Integrate 8. Calculate Calculate Analyte/IS Ratio Integrate->Calculate 9. Quantify Quantification (using Calibration Curve) Calculate->Quantify 10.

Caption: General workflow for this compound quantification in biological samples.

Matrix Effect Evaluation Logic

matrix_effect_logic A Set A: Analyte in Neat Solution (Mobile Phase) Measure Measure Peak Area via LC-MS/MS for Both Sets A->Measure B Set B: Blank Matrix Extract Spiked Post-Extraction B->Measure Calculate Calculate Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 Measure->Calculate Result Result Calculate->Result Suppression < 100% Ion Suppression Result->Suppression Value < 100 Enhancement > 100% Ion Enhancement Result->Enhancement Value > 100 NoEffect ~100% No Significant Effect Result->NoEffect Value ≈ 100

Caption: Logic for quantitative assessment of matrix effects.

References

Technical Support Center: MeIQx-13C Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MeIQx-13C metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of stable isotope labeling experiments with 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound metabolite identification experiments, from low isotopic enrichment to difficulties in data analysis.

Guide 1: Low or No Detectable 13C Enrichment in MeIQx Metabolites

Symptom: After incubating cells or tissues with 13C-labeled MeIQx, mass spectrometry analysis shows low or no incorporation of 13C into known MeIQx metabolites.

Possible Cause Troubleshooting Steps
Inefficient Cellular Uptake of 13C-MeIQx 1. Verify Cell Viability and Health: Ensure that the cell line or primary cells are healthy and metabolically active. Perform a cell viability assay before and after the experiment. 2. Optimize Incubation Time and Concentration: The uptake of MeIQx can be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell model. 3. Check for Transporter Saturation: At high concentrations, the transporters responsible for MeIQx uptake may become saturated. Consider if the concentration of 13C-MeIQx used is appropriate.
Low Metabolic Activity of Key Enzymes (e.g., CYP1A2) 1. Assess Enzyme Expression and Activity: Confirm that your cell model expresses the necessary metabolic enzymes, particularly Cytochrome P450 1A2 (CYP1A2), which is crucial for the initial activation of MeIQx.[1] If expression is low, consider using a cell line with higher CYP1A2 activity or inducing its expression. 2. Ensure Cofactor Availability: Check that the culture medium contains sufficient cofactors for enzymatic reactions, such as NADPH for CYP450 enzymes and UDP-glucuronic acid for UGT enzymes.
Issues with Sample Preparation and Extraction 1. Inefficient Metabolite Extraction: The choice of extraction solvent is critical. A common method is to use cold methanol or a mixture of methanol, acetonitrile, and water to quench metabolism and extract a broad range of metabolites.[2] Validate your extraction protocol for MeIQx and its expected metabolites. 2. Metabolite Degradation: MeIQx and its metabolites, particularly reactive intermediates, can be unstable. Keep samples on ice or at -80°C throughout the preparation process to minimize degradation.
Analytical Sensitivity Limitations 1. Low Abundance of Metabolites: Some MeIQx metabolites are formed in very low quantities.[3] Increase the amount of starting material (e.g., cell number) or concentrate the sample before analysis. 2. Instrument Sensitivity: Ensure your mass spectrometer is properly tuned and calibrated for optimal sensitivity in the mass range of interest.
Guide 2: Difficulty in Distinguishing 13C-Labeled Metabolites from Background Noise

Symptom: The mass spectra are complex, making it difficult to confidently identify the isotopic peaks of MeIQx metabolites against the chemical noise from the biological matrix.

Possible Cause Troubleshooting Steps
Matrix Effects and Ion Suppression 1. Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to better separate MeIQx metabolites from co-eluting matrix components that can cause ion suppression.[4] 2. Use a Stable Isotope-Labeled Internal Standard: A non-13C stable isotope-labeled internal standard (e.g., d3-MeIQx) can help to normalize for matrix effects and variations in instrument response. 3. Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis.
Incorrect Isotopic Pattern Recognition 1. Natural Isotope Abundance Correction: Biological samples contain a natural abundance of 13C (~1.1%). It is essential to use software to correct for the natural isotopic distribution to accurately identify the enrichment from the 13C-MeIQx tracer.[5] 2. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to resolve the isotopic peaks of your metabolites from other ions with similar mass-to-charge ratios.[4]
Low Signal-to-Noise Ratio 1. Increase Sample Concentration: As mentioned previously, concentrating your sample can help to increase the signal intensity of your metabolites above the background noise. 2. Optimize MS Parameters: Adjust the ionization source parameters (e.g., spray voltage, gas flow) and MS acquisition settings to maximize the signal for your target metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for MeIQx that I should be investigating?

A1: The primary metabolic pathways for MeIQx in humans involve an initial activation step by cytochrome P450 1A2 (CYP1A2), which can lead to the formation of the genotoxic metabolite N-hydroxy-MeIQx.[1] This can be followed by detoxification pathways, including glucuronidation by UDP-glucuronosyltransferases (UGTs) to form N-OH-MeIQx-N2-glucuronide, or oxidation to form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a major detoxification product.[1]

Q2: How do I choose the right concentration of 13C-MeIQx for my experiment?

A2: The optimal concentration of 13C-MeIQx will depend on your cell model and the specific research question. It is advisable to perform a dose-response experiment to find a concentration that is not cytotoxic but provides sufficient isotopic enrichment for detection. Start with concentrations reported in the literature for similar compounds and cell types.

Q3: What is the expected timeline to reach isotopic steady state for MeIQx metabolites?

A3: The time to reach isotopic steady state, where the isotopic enrichment of a metabolite becomes constant, depends on the metabolic flux and the pool size of the metabolite and its precursors. For xenobiotics like MeIQx, the initial metabolic reactions can be rapid. A time-course experiment (e.g., sampling at 0, 1, 4, 8, and 24 hours) is recommended to determine the labeling kinetics in your system.

Q4: Can I use a low-resolution mass spectrometer for this compound metabolite identification?

A4: While a low-resolution instrument like a triple quadrupole can be used for targeted analysis of known metabolites, a high-resolution mass spectrometer is highly recommended for untargeted metabolite identification. High resolution is crucial for accurately determining the mass of the labeled metabolites and distinguishing them from isobaric interferences.[4]

Q5: How do I correct for the natural abundance of 13C in my data?

A5: It is essential to correct for the naturally occurring 13C isotopes to accurately quantify the enrichment from your tracer. This is typically done using specialized software packages that take the elemental formula of the metabolite as input to calculate and subtract the contribution of natural isotopes from the measured signal.[5]

Data Presentation

Table 1: Relative Abundance of Major MeIQx Metabolites in Human Urine

This table summarizes the percentage of the administered dose of MeIQx that is excreted as major metabolites in human urine. While this data is from studies using radiolabeled MeIQx, it provides an indication of the relative abundance of metabolites you might expect to find.

MetabolitePercentage of Dose in Urine (%)Reference
Unchanged MeIQx0.7 - 2.8[6]
N-OH-MeIQx-N2-glucuronide2.2 - 17.1[1]
IQx-8-COOH25 - 50 (of recovered 14C)[2]
MeIQx-N2-sulfamateVariable[7]
MeIQx-N2-glucuronideVariable[7]
Table 2: Hypothetical Isotopic Enrichment of MeIQx Metabolites in a 13C-MeIQx Labeling Experiment

This table provides a hypothetical example of the mass isotopologue distribution (MID) for MeIQx and its major metabolite, IQx-8-COOH, after a 24-hour incubation with [U-13C11]-MeIQx in human hepatocytes. M+0 represents the unlabeled metabolite, and M+n represents the metabolite with 'n' 13C atoms.

MetaboliteMass IsotopologueFractional Abundance (%)
MeIQx M+05
M+1195
IQx-8-COOH M+020
M+1080

Note: This is a simplified, hypothetical dataset for illustrative purposes. The actual enrichment will depend on the experimental conditions.

Experimental Protocols

Protocol 1: 13C-MeIQx Labeling in Primary Human Hepatocytes

This protocol outlines a general procedure for conducting a stable isotope labeling experiment with 13C-MeIQx in primary human hepatocytes.

1. Cell Culture and Plating:

  • Culture primary human hepatocytes according to the supplier's recommendations.

  • Plate the hepatocytes in collagen-coated plates at a suitable density (e.g., 0.5 x 10^6 cells/well in a 6-well plate).

  • Allow the cells to attach and recover for at least 24 hours before starting the experiment.

2. 13C-MeIQx Administration:

  • Prepare a stock solution of 13C-labeled MeIQx in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired final concentration of 13C-MeIQx.

  • Include a vehicle control (medium with the same concentration of DMSO without 13C-MeIQx).

  • Incubate the cells for the desired time points (e.g., 0, 4, and 24 hours).

3. Metabolite Quenching and Extraction:

  • At each time point, rapidly aspirate the medium.

  • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

4. Sample Preparation for LC-MS Analysis:

  • Dry the metabolite extract using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.

5. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Employ a suitable LC column for the separation of polar and nonpolar metabolites (e.g., a C18 or HILIC column).

  • Set up a gradient elution method to achieve good separation of MeIQx and its metabolites.

  • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

6. Data Analysis:

  • Process the raw LC-MS data using a software package capable of peak picking, retention time alignment, and feature detection.

  • Use a metabolite identification workflow that includes searching against metabolite databases based on accurate mass and MS/MS fragmentation patterns.

  • For 13C-labeled features, confirm the presence of the expected isotopic pattern.

  • Correct the data for natural 13C abundance and calculate the fractional enrichment for each metabolite.

Mandatory Visualization

MeIQx_Metabolic_Pathway MeIQx This compound N_OH_MeIQx N-OH-MeIQx-13C (Genotoxic Intermediate) MeIQx->N_OH_MeIQx CYP1A2 IQx_8_COOH IQx-8-COOH-13C (Detoxification) MeIQx->IQx_8_COOH CYP1A2 MeIQx_N2_Glucuronide MeIQx-N2-Glucuronide-13C (Detoxification) MeIQx->MeIQx_N2_Glucuronide UGTs N_OH_MeIQx_Glucuronide N-OH-MeIQx-N2-Glucuronide-13C (Detoxification) N_OH_MeIQx->N_OH_MeIQx_Glucuronide UGTs

Caption: this compound Metabolic Activation and Detoxification Pathways.

Experimental_Workflow cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Human Hepatocytes) Tracer_Admin 2. 13C-MeIQx Administration Cell_Culture->Tracer_Admin Quenching 3. Quenching & Metabolite Extraction Tracer_Admin->Quenching LC_MS 4. LC-MS/MS Analysis Quenching->LC_MS Data_Processing 5. Data Processing & Peak Picking LC_MS->Data_Processing Metabolite_ID 6. Metabolite Identification Data_Processing->Metabolite_ID Isotope_Correction 7. 13C Natural Abundance Correction Metabolite_ID->Isotope_Correction Flux_Analysis 8. Metabolic Flux Analysis Isotope_Correction->Flux_Analysis

Caption: Experimental Workflow for this compound Metabolite Identification.

References

Technical Support Center: Optimizing MeIQx-13C Dosage for Preneoplastic Lesion Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MeIQx-13C to induce preneoplastic lesions. The information is tailored for scientists and professionals in drug development engaged in experimental carcinogenesis studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for inducing preneoplastic lesions in rats?

A1: For initial studies in F344 rats, a dietary concentration of 10 ppm of MeIQx has been shown to slightly increase, and 100 ppm to significantly increase, the number of glutathione-S-transferase placental form (GST-P)-positive foci in the liver after 16 weeks of administration.[1] A dose-response relationship has been observed, with higher doses generally leading to a greater incidence of preneoplastic and neoplastic lesions.[2]

Q2: What is a "no-observed effect level" (NOEL) for MeIQx-induced preneoplastic lesions?

A2: In a study using F344 rats, dietary administration of MeIQx at concentrations of 0.001, 0.01, 0.1, and 1 ppm for 16 weeks did not result in a significant increase in GST-P-positive liver foci, suggesting a NOEL within this range under the specified experimental conditions.[1]

Q3: Can the carcinogenic effect of low-dose MeIQx be enhanced?

A3: Yes, co-administration of MeIQx with agents that cause liver injury, such as carbon tetrachloride (CCl4), can significantly enhance the induction of preneoplastic lesions. For instance, 40 ppm of MeIQx administered with CCl4 showed a significant increase in the number and area of GST-P positive foci, whereas 40 ppm of MeIQx alone did not induce these lesions.[3]

Q4: What is the primary mechanism of MeIQx-induced carcinogenesis?

A4: MeIQx is a genotoxic carcinogen that requires metabolic activation to exert its carcinogenic effects. This process primarily involves N-hydroxylation mediated by cytochrome P450 enzymes (specifically CYP1A2), followed by O-esterification by N-acetyltransferase (NAT).[4] The resulting reactive intermediates can form DNA adducts, leading to mutations and initiating carcinogenesis.[5]

Q5: What are the typical target organs for MeIQx-induced tumors?

A5: In rodent models, particularly F344 rats, the primary target organ for MeIQx-induced tumors is the liver, where it induces hepatocellular carcinomas.[2][6] Other target organs include the Zymbal glands and skin.[2] In mice, MeIQx has been shown to induce hepatocellular carcinomas, lymphomas, leukaemias, and lung tumors.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No or low incidence of preneoplastic lesions (e.g., GST-P foci) observed. 1. This compound dosage is below the effective threshold for the chosen animal model and experimental duration.2. Insufficient duration of the experiment.3. The animal model is resistant to MeIQx-induced carcinogenesis.4. Issues with the diet preparation and stability of this compound.1. Increase the dietary concentration of this compound. Consider a dose-response study including higher concentrations (e.g., 10 ppm, 100 ppm).2. Extend the experimental duration. Studies reporting significant findings often last for 16 weeks or longer.[1][2]3. Ensure the use of a susceptible animal strain, such as the F344 rat for liver lesions.[1][2]4. Verify the concentration and homogeneity of this compound in the diet. Store the prepared diet appropriately to prevent degradation.
High variability in the incidence of preneoplastic lesions between animals in the same group. 1. Inconsistent food intake among animals.2. Genetic variability within the animal colony.3. Underlying health issues in some animals affecting metabolism.1. Monitor food consumption regularly to ensure consistent dosing.2. Use a highly inbred and genetically homogeneous animal strain.3. Perform regular health checks on the animals and exclude any with signs of illness unrelated to the treatment.
Unexpected toxicity or mortality in the experimental animals. 1. The administered dose of this compound is too high.2. Contamination of the diet or drinking water.3. The animal model is particularly sensitive to the toxic effects of MeIQx.1. Reduce the dosage of this compound. Refer to dose-response studies to select a less toxic, yet effective, dose.[2]2. Ensure proper handling and storage of the diet and water to prevent contamination.3. Consider using a different, more robust animal model or strain.
Difficulty in detecting DNA adducts. 1. The timing of tissue collection is not optimal for detecting peak adduct levels.2. The sensitivity of the detection method is insufficient.3. Low absorption or altered metabolism of MeIQx in the animal model.1. Conduct a time-course study to determine the kinetics of DNA adduct formation and repair to identify the optimal time point for tissue harvesting.2. Utilize a highly sensitive method for adduct detection, such as accelerator mass spectrometry.3. Assess the metabolic profile of MeIQx in your model to ensure it is being activated as expected.

Data Presentation

Table 1: Dose-Response of MeIQx on the Induction of GST-P-Positive Foci in Rat Liver

MeIQx Dose (ppm in diet)Duration (weeks)Co-administered AgentKey FindingsReference
0, 0.001, 0.01, 0.1, 116NoneNo significant increase in GST-P foci compared to control.[1]
1016NoneSlight increase in the number of GST-P foci.[1]
10016NoneSignificant increase in the number of GST-P foci.[1]
0.4, 48 or 12NoneNo induction of GST-P foci.[3]
408 or 12NoneNo induction of GST-P foci.[3]
408Carbon Tetrachloride (0.7 ml/kg, s.c. twice a week)7-fold increase in the number and 3-fold increase in the area of GST-P foci compared to CCl4 alone.[3]
4012Carbon Tetrachloride (0.7 ml/kg, s.c. twice a week)8-fold increase in the number and 6-fold increase in the area of GST-P foci compared to CCl4 alone.[3]

Table 2: Carcinogenicity of MeIQx in F344 Male Rats after 56 Weeks of Dietary Administration

MeIQx Dose (ppm in diet)Hepatocellular Carcinoma Incidence (%)Zymbal Gland Squamous Cell Carcinoma Incidence (%)Reference
10000[2]
2004510[2]
4009456[2]

Experimental Protocols

Protocol 1: Induction of Preneoplastic Liver Lesions in F344 Rats

This protocol is based on the methodology described by Fukushima, S. et al. (1999).[1]

  • Animal Model: Male, 21-day-old F344 rats.

  • Acclimatization: Acclimatize animals for one week prior to the start of the experiment.

  • Diet Preparation: Prepare a powdered diet containing this compound at the desired concentrations (e.g., 0, 1, 10, 100 ppm). Ensure homogeneous mixing of the compound in the diet.

  • Administration: Provide the this compound-containing diet and water ad libitum for 16 weeks.

  • Observation: Monitor the animals' health and body weight regularly.

  • Termination: At the end of the 16-week period, euthanize the animals.

  • Tissue Collection and Analysis: Perfuse the livers and collect samples for histopathological analysis. Use immunohistochemistry to identify and quantify GST-P-positive foci.

Visualizations

MeIQx_Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-MeIQx) N_hydroxy_MeIQx->Reactive_Ester NAT/SULT (O-esterification) DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation pathway of MeIQx leading to carcinogenesis.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., F344 rats, 1 week) start->acclimatization diet_prep Diet Preparation with This compound acclimatization->diet_prep administration Dietary Administration (e.g., 16 weeks) diet_prep->administration monitoring Health & Body Weight Monitoring administration->monitoring termination Euthanasia & Tissue Collection (Liver) administration->termination analysis Histopathology & Immunohistochemistry (GST-P foci quantification) termination->analysis end End analysis->end

Caption: Workflow for inducing preneoplastic lesions with this compound.

References

Best practices for handling and disposal of MeIQx-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and disposal of MeIQx-13C, a 13C-labeled version of the mutagenic and carcinogenic compound 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.[1][2][3] It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is the 13C-labeled form of MeIQx, a dietary aromatic amine found in cooked meats.[1][3] MeIQx is classified as a mutagenic and carcinogenic compound.[2][4] The primary hazards are associated with its potential to cause cancer and genetic mutations.[2][4] It requires metabolic activation by cytochrome P450 enzymes to exert its genotoxic effects.[3]

Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?

Due to its hazardous nature, appropriate PPE is mandatory. This includes:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses with side shields or goggles are required.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Q3: How should I store this compound?

This compound is supplied as a solid and should be stored at -20°C for long-term stability (≥4 years).[7] It should be kept in a tightly sealed container in a designated, well-ventilated, and restricted-access area.

Q4: What are the appropriate solvents for this compound?

MeIQx is slightly soluble in methanol and DMSO.[3][7] When preparing stock solutions, the solvent of choice should be purged with an inert gas.[7]

Q5: What are the best practices for handling this compound to minimize exposure?

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.[6][8] Avoid direct contact with skin, eyes, and clothing.[7] Do not ingest or inhale the compound.[7] After handling, wash hands and surfaces thoroughly.[7]

Troubleshooting Guide

Problem: I spilled a small amount of solid this compound powder in the fume hood.

Solution:

  • Ensure the fume hood is operating correctly.

  • Wearing appropriate PPE (gloves, lab coat, eye protection), gently sweep up the solid material using a soft brush and dustpan to avoid creating dust.

  • Place the collected material and any contaminated cleaning materials (e.g., wipes) into a sealed container labeled as "this compound Waste."

  • Wipe the area with a suitable solvent (e.g., methanol or isopropanol) and then with a soap and water solution.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Problem: I may have accidentally inhaled some this compound dust.

Solution:

  • Immediately move to a source of fresh air.

  • Seek immediate medical attention.

  • Report the incident to your institution's environmental health and safety (EHS) office.

  • Provide the Safety Data Sheet (SDS) for MeIQx to the medical personnel.

Problem: My solution of this compound has changed color.

Solution: MeIQx is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light.[4] However, degradation can occur. A color change may indicate decomposition or contamination. It is recommended to prepare fresh solutions and store them protected from light at -20°C.

Quantitative Data Summary

PropertyValueReference
Chemical FormulaC₁₁H₁₁N₅[3]
Molecular Weight213.24 g/mol [2]
Purity≥95%[7]
Physical StateSolid[3][7]
Storage Temperature-20°C[7]
Stability≥4 years at -20°C[7]
SolubilitySlightly soluble in methanol and DMSO[3][7]
Melting Point295–300 °C (with slight decomposition)[4]

Experimental Protocols & Visualizations

Hypothetical Experimental Workflow: In Vitro Metabolism Study

The following diagram illustrates a general workflow for studying the metabolism of this compound in a human liver microsome model.

MeIQx_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prep_meiqx Prepare this compound Stock Solution (DMSO) incubation Incubate this compound with HLM and Cofactors at 37°C prep_meiqx->incubation prep_microsomes Thaw Human Liver Microsomes (HLM) prep_microsomes->incubation prep_cofactors Prepare NADPH Regenerating System prep_cofactors->incubation quenching Stop Reaction with Cold Acetonitrile incubation->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Identify and Quantify Metabolites lcms->data_analysis Disposal_Workflow cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, Plasticware) collection Segregate into Labeled, Leak-Proof Hazardous Waste Containers solid_waste->collection liquid_waste Unused Solutions & Quenched Reactions liquid_waste->collection ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) collection->ehs_pickup incineration Incineration at a Licensed Facility ehs_pickup->incineration

References

Enhancing the efficiency of nuclease digestion for MeIQx-DNA adduct analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MeIQx-DNA adduct analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the efficiency of nuclease digestion for accurate adduct analysis.

Frequently Asked Questions (FAQs)

Q1: Which nuclease is best for digesting MeIQx-DNA adducts?

A1: For bulky adducts like dG-C8-MeIQx, nuclease P1 is often more efficient at isolating the adducted nucleosides compared to a combination of micrococcal nuclease and spleen phosphodiesterase[1]. The use of DNase I can also enhance the detection of these adducts[1]. The choice of enzyme can significantly influence the ability of detection methods to identify DNA adducts[1].

Q2: What is the role of alkaline phosphatase in the digestion process?

A2: Alkaline phosphatase is used to dephosphorylate nucleotides to nucleosides[2][3]. This step is often necessary to improve sensitivity for mass spectrometry analysis in the positive-ion mode[2]. It removes the 5'-phosphate groups from the digested DNA fragments[4][5].

Q3: Can heating be used to denature DNA before digestion?

A3: While heating (95°C–100°C) can accelerate enzymatic digestion, it is generally not recommended for DNA adduct studies as it can create and modify some DNA adducts[6].

Q4: How can the sensitivity of the ³²P-postlabeling assay for MeIQx-DNA adducts be enhanced?

A4: The sensitivity of the ³²P-postlabeling assay can be significantly enhanced by incorporating a nuclease P1 digestion step before the ³²P-labeling[7][8]. Nuclease P1 dephosphorylates normal deoxyribonucleoside 3'-monophosphates to deoxyribonucleosides, which are not substrates for the T4 polynucleotide kinase used for labeling. However, many adducted nucleotides are resistant to this action of nuclease P1, leading to a specific enrichment and labeling of the adducts[7][8]. This modification can increase sensitivity to a level of 1 adduct in approximately 10¹⁰ nucleotides[7].

Q5: What are the major MeIQx-DNA adducts formed?

A5: The primary MeIQx-DNA adducts are formed at the C8 position of deoxyguanosine (dG-C8-MeIQx)[1][9]. Another isomeric adduct, 5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N²-MeIQx), is also formed and can be a significant contributor to the genotoxic damage of MeIQx, particularly at lower doses[10].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Adduct Recovery Incomplete DNA digestion.Optimize enzyme concentration and incubation time. For bulky adducts like MeIQx, ensure nuclease P1 is used, potentially in combination with DNase I to improve efficiency[1]. Consider testing different batches of enzymes.
Adduct degradation during sample preparation.Avoid high temperatures for DNA denaturation[6]. Minimize the number of sample handling steps to reduce potential loss.
Inefficient extraction of adducts.Use solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis[10].
High Background Noise in Mass Spectrometry Presence of interfering substances from the sample matrix.Optimize the solid-phase extraction (SPE) cleanup protocol. Employ column switching techniques for on-line sample enrichment and cleanup before the analyte enters the mass spectrometer[1].
Isobaric interferences.Utilize high-resolution mass spectrometry (HRMS) to differentiate adduct peaks from background ions with similar nominal masses[11].
Poor Reproducibility Variability in enzymatic digestion efficiency.Standardize the digestion protocol, including precise control of temperature, pH, and buffer composition. Ensure complete solubilization and mixing of the DNA sample.
Inconsistent sample cleanup.Automate the SPE process if possible to reduce manual variability. Use isotopically labeled internal standards for quantification to correct for variations in sample processing and instrument response[10].
Inability to Detect Adducts in Low-Dose Exposure Samples Insufficient sensitivity of the detection method.For ³²P-postlabeling, use the nuclease P1 enhancement method to increase sensitivity[7][8]. For LC-MS/MS, optimize the instrument parameters for selected reaction monitoring (SRM) and consider using a more sensitive instrument like a Q-TOF or Orbitrap mass spectrometer[11].

Quantitative Data Summary

Table 1: Comparison of Nuclease Digestion Strategies for Bulky DNA Adducts

Nuclease(s)Adduct TypeRelative EfficiencyReference
Nuclease P1dG-C8-MeIQx, dG-C8-PhIPMore efficient for bulky adducts[1]
Micrococcal Nuclease + Spleen PhosphodiesterasedG-C8-ABPMore efficient for smaller adducts[1]
DNase I (in combination with other nucleases)dG-C8-ABP, dG-C8-MeIQx, dG-C8-PhIPEnhances detection of all three adducts[1]

Table 2: Nuclease P1 Digestion Efficiency for DNA

DNA ConcentrationNuclease P1 ConcentrationIncubation Time at 37°CDigestion CompletionReference
100 µg/mL0.005 unit/mL1 hourComplete[12]
100 µg/mL0.05 unit/mL< 1 hourAlmost 100% complete before incubation[12]
100 µg/mL0.5 unit/mL< 1 hourAlmost 100% complete before incubation[12]

Experimental Protocols

Protocol 1: Nuclease P1 and Alkaline Phosphatase Digestion for LC-MS/MS Analysis

This protocol is adapted from general procedures for DNA adduct analysis.

  • DNA Denaturation:

    • Dissolve 10-15 µg of purified DNA in 100 µL of sterile water.

    • Denature the DNA by heating at 95-100°C for 10 minutes.

    • Immediately cool the sample on ice for at least 5 minutes to prevent re-annealing[13].

  • Nuclease P1 Digestion:

    • Prepare a working solution of Nuclease P1 at 5 U/mL in 40 mM sodium acetate (pH 5.0-5.4) containing 0.4 mM ZnCl₂[13].

    • Add 50 µL of the Nuclease P1 working solution to the denatured DNA sample.

    • Incubate at 37°C for 30 minutes[13].

  • pH Adjustment and Alkaline Phosphatase Digestion:

    • Adjust the pH of the reaction mixture to 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5)[13].

    • Add 15 µL of alkaline phosphatase (10 U/mL).

    • Incubate at 37°C for 30 minutes[13].

  • Enzyme Inactivation and Sample Preparation:

    • Inactivate the enzymes by heating the sample at 95°C for 10 minutes[13].

    • Place the sample on ice.

    • The digested sample is now ready for solid-phase extraction or direct injection into the LC-MS/MS system.

Protocol 2: Nuclease P1 Enhancement for ³²P-Postlabeling Assay

This protocol is a modification of the standard ³²P-postlabeling assay.

  • Initial DNA Digestion:

    • Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxyribonucleoside 3'-monophosphates as per the standard ³²P-postlabeling protocol[14].

  • Nuclease P1 Enrichment:

    • Following the initial digestion, incubate the DNA digest with nuclease P1[7][8]. The optimal conditions for this step should be standardized to ensure maximal recovery of the specific adducts of interest[7]. This step dephosphorylates the normal nucleotides.

  • ³²P-Labeling:

    • Perform the 5'-labeling reaction using T4 polynucleotide kinase and [γ-³²P]ATP. Due to the nuclease P1 treatment, the adducted nucleotides will be preferentially labeled[7][14].

  • Chromatographic Separation and Detection:

    • Separate the ³²P-labeled adducts using thin-layer chromatography (TLC)[14].

    • Detect and quantify the adducts by autoradiography and scintillation counting[14].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_cleanup Sample Cleanup cluster_analysis Analysis DNA_Extraction DNA Extraction from Tissue/Cells DNA_Quantification DNA Quantification DNA_Extraction->DNA_Quantification DNA_Denaturation DNA Denaturation (Optional, avoid heat) DNA_Quantification->DNA_Denaturation Nuclease_P1 Nuclease P1 Digestion DNA_Denaturation->Nuclease_P1 Alkaline_Phosphatase Alkaline Phosphatase Digestion Nuclease_P1->Alkaline_Phosphatase SPE Solid-Phase Extraction (SPE) Alkaline_Phosphatase->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for MeIQx-DNA adduct analysis using LC-MS/MS.

troubleshooting_workflow Start Low Adduct Signal Incomplete_Digestion Check for Incomplete Digestion Start->Incomplete_Digestion Optimize_Enzyme Optimize Enzyme Concentration/Time Incomplete_Digestion->Optimize_Enzyme Yes Adduct_Degradation Assess Adduct Degradation Incomplete_Digestion->Adduct_Degradation No Check_Enzyme_Activity Test New Enzyme Batch Optimize_Enzyme->Check_Enzyme_Activity End Signal Improved Check_Enzyme_Activity->End Avoid_Heat Avoid Heat Denaturation Adduct_Degradation->Avoid_Heat Yes Inefficient_Cleanup Evaluate Cleanup Efficiency Adduct_Degradation->Inefficient_Cleanup No Minimize_Steps Minimize Sample Handling Avoid_Heat->Minimize_Steps Minimize_Steps->End Optimize_SPE Optimize SPE Protocol Inefficient_Cleanup->Optimize_SPE Yes Low_Sensitivity Instrument Sensitivity Issue? Inefficient_Cleanup->Low_Sensitivity No Optimize_SPE->End Optimize_MS Optimize MS Parameters (SRM) Low_Sensitivity->Optimize_MS Yes Low_Sensitivity->End No Use_HRMS Consider High-Resolution MS Optimize_MS->Use_HRMS Use_HRMS->End

Caption: Troubleshooting logic for low MeIQx-DNA adduct signals.

References

Validation & Comparative

Validation of Analytical Methods for MeIQx-13C Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), with a focus on methodologies employing a 13C-labeled internal standard (MeIQx-13C) for enhanced accuracy and precision. The content is tailored for researchers, scientists, and drug development professionals involved in the analysis of heterocyclic amines (HCAs).

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in modern quantitative analytical workflows, particularly for mass spectrometry-based techniques. It allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results. This is especially important when analyzing complex matrices such as food and biological samples where MeIQx is commonly found.

Comparison of Analytical Methods

The two predominant techniques for the sensitive and specific quantification of MeIQx are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix.

Table 1: Comparison of LC-MS/MS and GC-MS for MeIQx Quantification

ParameterLC-MS/MSGC-MSKey Considerations
Principle Separates compounds in the liquid phase followed by mass analysis.Separates volatile compounds in the gas phase followed by mass analysis.LC-MS/MS is generally more suitable for a wider range of compounds, including those that are not thermally stable or volatile.
Sample Derivatization Generally not required.Often requires derivatization to increase volatility and thermal stability.The derivatization step in GC-MS can add complexity and potential for sample loss or variability.
Sensitivity Typically offers higher sensitivity, with detection limits in the picogram to femtogram range.Good sensitivity, often in the low picogram range, but can be limited by derivatization efficiency.For trace-level analysis, LC-MS/MS often provides lower limits of detection.
Specificity High specificity is achieved through the selection of specific precursor and product ion transitions (Selected Reaction Monitoring - SRM).High specificity is also achieved through Selected Ion Monitoring (SIM) or MS/MS.Both techniques offer excellent specificity for MeIQx quantification.
Sample Throughput Generally higher due to simpler sample preparation and faster analysis times.Can be lower due to the need for derivatization and potentially longer chromatographic run times.For large numbers of samples, LC-MS/MS is often the more efficient choice.
Matrix Effects Can be significant, but are effectively compensated for by the use of a 13C-labeled internal standard.Matrix effects can also be present but may be mitigated by extensive sample cleanup.The co-eluting 13C-internal standard in LC-MS/MS provides robust correction for matrix-induced signal suppression or enhancement.

Table 2: Summary of Validation Parameters for MeIQx Quantification Methods

MethodMatrixLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/Recovery (%)Precision (RSD %)Reference
LC-MS/MS Chicken Meat>0.990.1 ng/g1 ng/g103-115%3.7-11.4%[1]
HPLC-MS/MS Biological Samples>0.99 (5.5-550 ng/mL)-3 ng/g96.15-98.4%-[2]
GC-MS Food-0.05 ng/g---[3]
HPTLC Meat>0.990.4-5 ng/band0.8-14 ng/band89-97%<3.3% (repeatability)[4]

Note: The performance characteristics can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

The following protocols provide a detailed overview of the typical methodologies for MeIQx quantification using LC-MS/MS and GC-MS with a this compound internal standard.

LC-MS/MS Method for MeIQx Quantification

This protocol is a generalized procedure based on common practices for the analysis of MeIQx in food or biological matrices.

a. Sample Preparation and Extraction

  • Homogenization: Homogenize 1-5 grams of the sample.

  • Spiking: Add a known amount of this compound internal standard to the homogenized sample.

  • Extraction: Perform solid-phase extraction (SPE) for sample cleanup and concentration. A common approach involves using a C18 SPE cartridge.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interferences.

    • Elute the MeIQx and this compound with a suitable solvent mixture (e.g., methanol/ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • MeIQx: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

      • This compound: Monitor the corresponding transition for the labeled internal standard.

    • Data Analysis: Quantify MeIQx by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of MeIQx and a fixed concentration of this compound.

GC-MS Method for MeIQx Quantification

This protocol outlines a general procedure for MeIQx analysis by GC-MS, which includes a derivatization step.

a. Sample Preparation, Extraction, and Derivatization

  • Extraction: Follow a similar extraction procedure as for LC-MS/MS (homogenization, spiking with this compound, and SPE).

  • Derivatization:

    • Evaporate the purified extract to complete dryness.

    • Add a derivatizing agent (e.g., a bistrifluoromethylbenzyl derivative) to the residue.

    • Heat the mixture to facilitate the reaction and form a volatile derivative of MeIQx and this compound.

  • Solvent Exchange: After derivatization, evaporate the reagent and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or toluene).

b. GC-MS Analysis

  • Gas Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

    • Injection Mode: Splitless injection.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • SIM Ions: Monitor characteristic ions for the derivatized MeIQx and this compound.

    • Data Analysis: Quantify the derivatized MeIQx based on the peak area ratio to the derivatized this compound internal standard against a calibration curve.

Visualizations

Experimental Workflow for MeIQx Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing node_sample Sample (Food or Biological Matrix) node_homogenize Homogenization node_sample->node_homogenize node_spike Spike with This compound Internal Standard node_homogenize->node_spike node_extract Solid-Phase Extraction (SPE) node_spike->node_extract node_evap Evaporation & Reconstitution node_extract->node_evap node_lcms LC-MS/MS Analysis node_evap->node_lcms Direct Analysis node_deriv Derivatization node_evap->node_deriv node_quant Quantification (Peak Area Ratio vs. Calibration Curve) node_lcms->node_quant node_gcms GC-MS Analysis node_gcms->node_quant node_deriv->node_gcms Analysis of Derivative node_report Reporting Results node_quant->node_report

Caption: A generalized workflow for the quantification of MeIQx using 13C-labeled internal standards.

References

A Comparative Guide to the Metabolic Fate of MeIQx-13C and Unlabeled MeIQx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of 13C-labeled MeIQx (MeIQx-13C) and its unlabeled counterpart. In metabolic studies, isotopically labeled compounds like this compound serve as invaluable tracers. The underlying principle of this methodology is that the isotopic label does not alter the fundamental chemical properties of the molecule. Consequently, this compound is presumed to follow the identical metabolic pathways as unlabeled MeIQx, acting as a distinguishable marker to trace, identify, and quantify its metabolic products.

Equivalence in Metabolism

Current scientific literature operates on the well-established premise that there are no significant differences in the metabolic activation, detoxification, and excretion pathways between this compound and unlabeled MeIQx. The addition of the stable isotope ¹³C increases the molecular weight of the compound, allowing for its precise detection and differentiation from endogenous molecules and any co-administered unlabeled MeIQx using mass spectrometry. This technique is crucial for accurate quantification and metabolite identification.[1]

Key Metabolic Pathways of MeIQx

The metabolism of MeIQx, a heterocyclic amine commonly found in cooked meats, is a complex process involving both bioactivation and detoxification pathways. These processes are primarily carried out by cytochrome P450 (CYP) enzymes and various phase II conjugation enzymes. The major metabolic pathways are consistent across various species, including rodents and humans, although quantitative differences in metabolite formation exist.

Bioactivation Pathway

The initial and critical step in the bioactivation of MeIQx is N-hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[2][3] This reaction forms the reactive intermediate N-hydroxy-MeIQx. Subsequent O-esterification of N-hydroxy-MeIQx by N-acetyltransferases (NATs) or sulfotransferases (SULTs) can lead to the formation of highly reactive esters that can form DNA adducts, a key event in the initiation of carcinogenesis.

Detoxification Pathways

MeIQx undergoes several detoxification reactions that facilitate its elimination from the body. These include:

  • Glucuronidation: The attachment of a glucuronic acid moiety to the MeIQx molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This can occur on the exocyclic amine group or on hydroxylated metabolites.

  • Sulfation: The addition of a sulfonate group, mediated by sulfotransferases.

  • Hydroxylation: Ring hydroxylation at various positions on the MeIQx molecule, also catalyzed by CYP enzymes, can lead to less reactive metabolites that are more readily excreted.

  • N-demethylation and Oxidation: Other modifications, such as the removal of a methyl group and subsequent oxidation, also contribute to the detoxification and excretion of MeIQx.[2]

The balance between these bioactivation and detoxification pathways is a critical determinant of the genotoxic potential of MeIQx.

Quantitative Analysis of MeIQx Metabolites

Numerous studies have utilized isotopically labeled MeIQx, primarily ¹⁴C-labeled MeIQx, to quantify the excretion and metabolic profile of this compound. The data presented below is representative of the distribution of MeIQx and its metabolites in urine and feces following administration. It is important to note that these values can vary depending on the species, dose, and analytical methods used.

Metabolite/Excretion RouteSpeciesDosePercentage of Administered DoseReference
Urinary Excretion
Total RadioactivityRat0.01-20 mg/kg bw~40%[2]
Unchanged MeIQxHumanDietary1.8-4.9% of ingested amount[2]
N-OH-MeIQx-N²-glucuronideHumanDietary2.2-17.1%[4][5]
MeIQx-N²-sulfamateRat0.2-20 mg/kg bwMajor metabolite at higher doses[2]
MeIQx-N²-glucuronideRat0.01 mg/kg bwMajor metabolite at low doses[2]
Fecal Excretion
Total RadioactivityRat0.01-20 mg/kg bw~49%[2]
Biliary Excretion
Total RadioactivityRat0.01-20 mg/kg bw25-50%[2]

Experimental Protocols

The following provides a general outline of the methodologies employed in studies investigating the metabolism of MeIQx using isotopically labeled compounds.

In Vivo Metabolism Study Protocol
  • Synthesis of Labeled Compound: this compound is synthesized to serve as the tracer.

  • Animal Dosing: Laboratory animals (e.g., rats, mice) are administered a precise dose of this compound, often alongside a carrier dose of unlabeled MeIQx. Dosing can be oral (gavage) or through injection.

  • Sample Collection: Urine, feces, and blood samples are collected at specified time intervals post-administration.

  • Sample Preparation:

    • Urine: May be treated with enzymes like β-glucuronidase or sulfatase to hydrolyze conjugated metabolites.

    • Feces: Homogenized and extracted with appropriate solvents.

    • Blood/Plasma: Processed to separate plasma or serum.

  • Metabolite Separation and Analysis:

    • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound and its various metabolites.

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is used to detect and quantify MeIQx, this compound, and their respective metabolites based on their unique mass-to-charge ratios. The mass difference between the labeled and unlabeled compounds and their metabolites allows for their unambiguous identification.[1]

  • Data Analysis: The concentration of each metabolite is determined, and the metabolic profile is constructed.

Visualizing MeIQx Metabolism

The following diagrams illustrate the key metabolic pathways of MeIQx and a typical experimental workflow for its analysis.

MeIQx_Metabolism MeIQx MeIQx N_hydroxy N-hydroxy-MeIQx MeIQx->N_hydroxy CYP1A2 Detox Detoxification (Glucuronidation, Sulfation) MeIQx->Detox Phase II Enzymes DNA_adducts DNA Adducts N_hydroxy->DNA_adducts NATs, SULTs Excretion Excretion Detox->Excretion

Caption: Simplified metabolic pathway of MeIQx.

Experimental_Workflow Dosing Dosing with This compound & MeIQx Collection Sample Collection (Urine, Feces, Blood) Dosing->Collection Extraction Sample Preparation & Extraction Collection->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for MeIQx metabolic studies.

References

Cross-Validation of MeIQx-13C Detection: A Comparative Guide for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), with a focus on the use of its stable isotope-labeled internal standard, MeIQx-13C. It is intended for researchers, scientists, and drug development professionals involved in bioanalysis and food safety testing. This document outlines the critical parameters for cross-validation of MeIQx detection in different laboratory settings and compares the performance of commonly employed analytical techniques.

Introduction to MeIQx and the Need for Cross-Validation

MeIQx is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2][3] It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[4] Accurate and precise quantification of MeIQx in various matrices, such as biological samples and food products, is crucial for exposure assessment and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving high accuracy and precision in mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Cross-validation of an analytical method between different laboratories is essential to ensure the reliability, reproducibility, and consistency of results.[5] This process is a regulatory expectation in many industries and provides documented evidence that a receiving laboratory is qualified to perform the method as intended. The primary goal is to determine whether the data obtained from different laboratories are comparable.

Key Analytical Methodologies for MeIQx Detection

The two predominant techniques for the quantification of MeIQx are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is the most widely used technique for MeIQx analysis due to its high sensitivity, selectivity, and applicability to a wide range of matrices without the need for derivatization.[2][6][7] Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry offers rapid and robust analysis.

  • GC-MS: This technique can also be employed for MeIQx detection, often requiring a derivatization step to increase the volatility of the analyte.[8][9][10] While it can provide excellent chromatographic resolution, the additional sample preparation step can introduce variability.

Performance Comparison of Analytical Methods

The following tables summarize typical performance characteristics for the quantification of MeIQx using LC-MS/MS and GC-MS, based on published validation data. These values can serve as a benchmark for laboratories establishing or cross-validating their own methods.

Table 1: Performance Characteristics of LC-MS/MS for MeIQx Quantification

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.009 - 0.5 ng/g[11]
Limit of Quantification (LOQ) 0.025 - 1.0 ng/g[11]
**Linearity (R²) **> 0.99[11]
Accuracy (Recovery) 70 - 120%[11][12]
Precision (RSD) < 15%[11][12]

Table 2: Performance Characteristics of GC-MS for MeIQx Quantification

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.1 - 1.0 ng/g[9]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/g[9]
**Linearity (R²) **> 0.99[13]
Accuracy (Recovery) 80 - 110%[13]
Precision (RSD) < 20%[13]

Experimental Protocol for Inter-Laboratory Cross-Validation

This section outlines a generalized protocol for a comparative testing approach to cross-validate an analytical method for this compound detection between two or more laboratories.

4.1. Objective

To demonstrate that the analytical method for the quantification of MeIQx using this compound as an internal standard produces comparable results across different laboratories.

4.2. Materials

  • Reference Standards: Certified reference materials of MeIQx and this compound.

  • Quality Control (QC) Samples: Spiked matrix samples at low, medium, and high concentrations of MeIQx.

  • Test Samples: Homogenized batch of the matrix of interest (e.g., cooked beef, plasma) containing incurred MeIQx.

  • Reagents and Solvents: All reagents and solvents should be of high purity (e.g., HPLC or analytical grade).

4.3. Sample Preparation (Example for LC-MS/MS)

  • Extraction: Homogenize the sample and extract MeIQx using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Internal Standard Spiking: Add a known amount of this compound internal standard to all samples, blanks, and calibration standards.

  • Purification: Perform solid-phase extraction (SPE) to remove matrix interferences. A mixed-mode cation exchange and reversed-phase sorbent is often effective.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.

4.4. Instrumental Analysis (Example for LC-MS/MS)

  • Chromatographic System: UHPLC system with a C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both MeIQx and this compound.

4.5. Acceptance Criteria

The results from the participating laboratories should be statistically compared. A common approach is to evaluate the mean values and the coefficient of variation (%CV). Acceptance criteria should be pre-defined in a validation protocol. For example, the %CV between the results of the laboratories for each sample should be ≤ 20%.

Visualizing the Cross-Validation Workflow and MeIQx Metabolism

The following diagrams illustrate the key processes involved in the cross-validation of MeIQx detection and its metabolic activation pathway.

G Figure 1: Inter-Laboratory Cross-Validation Workflow cluster_0 Preparation Phase cluster_1 Analytical Phase (Performed by Each Laboratory) cluster_2 Comparison & Reporting Phase A Define Protocol & Acceptance Criteria B Prepare & Distribute Homogenized Samples A->B C Sample Preparation (Extraction & Cleanup) B->C D Instrumental Analysis (LC-MS/MS or GC-MS) C->D E Data Processing & Quantification D->E F Collect & Statistically Analyze Results E->F G Compare Against Acceptance Criteria F->G H Generate Final Cross-Validation Report G->H

Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation study.

G Figure 2: Metabolic Activation of MeIQx cluster_detox Detoxification Pathways MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 Nitrenium_ion Nitrenium Ion N_hydroxy_MeIQx->Nitrenium_ion N-acetyltransferase or Sulfotransferase Detox_metabolites Detoxified Metabolites N_hydroxy_MeIQx->Detox_metabolites DNA_adducts DNA Adducts Nitrenium_ion->DNA_adducts Covalent Binding

Caption: A simplified diagram of the metabolic activation pathway of MeIQx leading to the formation of DNA adducts.

Conclusion

The cross-validation of analytical methods for this compound detection is a critical step in ensuring data quality and comparability across different laboratory settings. Both LC-MS/MS and GC-MS are powerful techniques for this purpose, with LC-MS/MS generally offering higher sensitivity and throughput. By following a well-defined protocol and establishing clear acceptance criteria, laboratories can confidently generate reliable and reproducible data for this important food-borne carcinogen. This guide provides a framework for researchers to design and implement robust cross-validation studies, ultimately contributing to a better understanding of human exposure to MeIQx and its associated health risks.

References

MeIQx-13C carcinogenicity compared to other heterocyclic amines like IQ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the carcinogenic properties of two prominent heterocyclic amines (HCAs), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). These compounds are formed during the high-temperature cooking of meat and fish and have been the subject of extensive toxicological research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their comparative mutagenicity, carcinogenicity in animal models, metabolic activation, and DNA adduct formation, supported by experimental data.

Executive Summary

Both MeIQx and IQ are potent mutagens and have been shown to be carcinogenic in experimental animals. However, studies reveal significant differences in their carcinogenic potency and target organ specificity. IQ generally exhibits stronger carcinogenic activity, particularly in the liver of non-human primates. This is attributed to its more efficient metabolic activation to a reactive intermediate that readily forms DNA adducts. While both compounds are genotoxic, the quantitative differences in their metabolic activation and subsequent DNA binding appear to be key determinants of their carcinogenic potential. The isotopic-labeled variant, MeIQx-13C, is primarily used as an internal standard in analytical studies to quantify MeIQx levels, with the assumption that its carcinogenic properties are identical to the unlabeled compound.

Mutagenicity: Ames Test Comparison

The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium, is a widely used method to assess the mutagenic potential of chemical compounds. Both MeIQx and IQ are potent mutagens in this assay, requiring metabolic activation (typically by a rat liver S9 fraction) to induce mutations. The mutagenic potency can vary depending on the specific bacterial strain and the metabolic activation system used. Generally, the mutagenic potency is in the order of IQ being greater than or equal to MeIQx.[1][2]

CompoundSalmonella typhimurium StrainMetabolic ActivationMutagenic Potency (revertants/µg)Reference
IQ TA98S9~33.8-fold higher than some other mutagens[3]
MeIQx TA98S9Potent, but generally less than or equal to IQ[1][2]
MeIQx TA98S9980 revertants at 0.03 µ g/plate [4]

Experimental Protocol: Ames Test (General)

A standard protocol for the Ames test involves the following steps:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA are commonly used to detect different types of mutations.[5]

  • Metabolic Activation: The test is performed with and without a metabolic activation system, typically a liver homogenate (S9 fraction) from rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[3][6]

  • Exposure: Various concentrations of the test compound (e.g., 0.001 to 5 mg/plate) are pre-incubated with the bacterial culture and the S9 mix (if used).[5]

  • Plating and Incubation: The mixture is then plated on a minimal glucose agar medium. The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants.[6]

Carcinogenicity in Animal Models

Long-term animal bioassays in rodents and non-human primates have demonstrated the carcinogenicity of both MeIQx and IQ. However, the tumor sites and potency differ between the two compounds and across species.

Rodent Studies

In rats and mice, both MeIQx and IQ induce tumors in multiple organs.

SpeciesCompoundDosageTarget Organs and Tumor TypesReference
F344 Rats IQ 0.03% in dietLiver (hepatocellular carcinomas), Small and Large Intestines (adenocarcinomas), Zymbal gland, Clitoral gland, Skin (squamous cell carcinomas)[7]
F344 Rats MeIQx 400 ppm in dietLiver (hepatocellular carcinomas), Zymbal gland (squamous cell carcinomas), Skin (squamous cell carcinomas), Clitoral gland (squamous cell carcinomas)[8][9]
CDF1 Mice IQ 0.03% in dietLiver (hepatocellular carcinomas/adenomas), Forestomach (squamous cell carcinomas/papillomas), Lung (adenocarcinomas/adenomas)[7]
CDF1 Mice MeIQx 0.06% in dietLiver (hepatocellular carcinomas), Lymphomas and Leukemias (males), Lung (females)[7][8]

Experimental Protocol: Rodent Carcinogenicity Bioassay (Oral Administration)

A typical protocol for a long-term carcinogenicity study in rodents involves:

  • Animals: Male and female rats (e.g., F344 strain) or mice (e.g., CDF1 strain), typically 6-7 weeks old at the start of the study.[7][8]

  • Dietary Administration: The test compound is mixed into the basal diet at various concentrations (e.g., 0.03% for IQ, up to 400 ppm for MeIQx). A control group receives the basal diet without the test compound.[7][9]

  • Duration: The animals are fed the experimental diets for an extended period, often for the majority of their lifespan (e.g., 429 days to 56 weeks).[8][9]

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, a complete necropsy is performed. All organs are examined macroscopically, and tissues are collected for histopathological evaluation to identify and characterize tumors.

Non-Human Primate Studies

Studies in cynomolgus monkeys have highlighted a significant difference in the hepatocarcinogenicity of IQ and MeIQx.

  • IQ: Is a potent hepatocarcinogen in cynomolgus monkeys.[10]

  • MeIQx: In contrast, MeIQx was not found to be carcinogenic in cynomolgus monkeys under the tested conditions.[11][12] This lack of carcinogenicity is attributed to the poor metabolic activation of MeIQx in this species.[11][12]

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of MeIQx and IQ is dependent on their metabolic activation to electrophilic intermediates that can bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of both MeIQx and IQ involves N-hydroxylation by cytochrome P450 (CYP) enzymes, primarily CYP1A2. The resulting N-hydroxy-amino intermediate can be further activated by O-esterification (e.g., by N-acetyltransferases, NATs) to form a highly reactive nitrenium ion. This ultimate carcinogen can then react with DNA.

Metabolic_Activation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Activation cluster_dna_binding DNA Adduct Formation cluster_detoxification Detoxification MeIQx MeIQx / IQ N_hydroxy N-hydroxy-MeIQx / N-hydroxy-IQ MeIQx->N_hydroxy CYP1A2 (N-hydroxylation) Detox_products Glucuronides, Sulfamates MeIQx->Detox_products UGTs, SULTs N_acetoxy N-acetoxy ester N_hydroxy->N_acetoxy NATs (O-acetylation) N_hydroxy->Detox_products Nitrenium Nitrenium Ion N_acetoxy->Nitrenium Spontaneous heterolysis DNA_adduct DNA Adducts (dG-C8-MeIQx / dG-C8-IQ) Nitrenium->DNA_adduct Reaction with Guanine

Metabolic activation pathway of MeIQx and IQ.
DNA Adducts

Both MeIQx and IQ primarily form DNA adducts at the C8 position of guanine (dG-C8-MeIQx and dG-C8-IQ).[2] Minor adducts at the N2 position of guanine have also been reported.[2] The formation of these adducts can lead to mutations during DNA replication if not repaired, which is a key step in the initiation of cancer.

Experimental Protocol: DNA Adduct Analysis by LC-MS/MS

The analysis of DNA adducts is a crucial step in understanding the genotoxicity of chemical carcinogens. A common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • DNA Isolation: DNA is extracted from the target tissues of animals exposed to the carcinogen.

  • DNA Digestion: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as benzonase, nuclease P1, phosphodiesterase I, and alkaline phosphatase.[13]

  • Internal Standards: Isotopically labeled internal standards (e.g., [13C10]-dG-C8-IQ, dG-C8-[2H3C]-MeIQx) are added to the samples for accurate quantification.[13]

  • LC-MS/MS Analysis: The digested DNA sample is injected into an LC-MS/MS system. The deoxynucleosides are separated by reverse-phase liquid chromatography and detected by a mass spectrometer. The DNA adducts are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[14][15]

DNA_Adduct_Workflow start Tissue Sample from Exposed Animal dna_extraction DNA Extraction start->dna_extraction dna_digestion Enzymatic Digestion to Deoxynucleosides dna_extraction->dna_digestion add_is Add Isotopically Labeled Internal Standards dna_digestion->add_is lc_separation LC Separation add_is->lc_separation ms_detection MS/MS Detection and Quantification lc_separation->ms_detection end DNA Adduct Levels ms_detection->end

Experimental workflow for DNA adduct analysis.

Conclusion

The available evidence indicates that both MeIQx and IQ are potent genotoxic carcinogens. However, comparative studies consistently suggest that IQ is the more potent carcinogen, particularly in primates. This difference in carcinogenic activity is likely due to more efficient metabolic activation of IQ to its ultimate carcinogenic form, leading to higher levels of DNA adduct formation in target tissues. The choice of experimental model is crucial in assessing the carcinogenic risk of these compounds, as species-specific differences in metabolism can significantly impact the outcome. Further research into the factors that modulate the metabolic activation and detoxification of these heterocyclic amines is essential for a more accurate assessment of their risk to human health.

References

MeIQx Metabolism: A Comparative Analysis in Healthy Versus Pancreatic Cancer-Compromised Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine formed in cooked meats, in healthy individuals versus those with pancreatic cancer. The information presented is based on available scientific literature and aims to offer an objective overview supported by experimental data to aid in research and drug development.

**Executive Summary

MeIQx is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The liver is the primary site of MeIQx metabolism, predominantly mediated by the cytochrome P450 enzyme CYP1A2. This enzyme is involved in both the bioactivation of MeIQx to a reactive intermediate and its detoxification. In healthy humans, a significant portion of ingested MeIQx is metabolized and excreted in the urine as various metabolites. A pilot study comparing MeIQx metabolism in a small cohort of healthy volunteers and pancreatic cancer patients suggests that the urinary metabolite profiles are largely similar between the two groups. However, some differences in plasma pharmacokinetics were observed. Notably, MeIQx-DNA adducts in the pancreatic tissue of cancer patients were found to be at or near background levels in this study.

Quantitative Data on MeIQx Metabolism

The following tables summarize the quantitative data on MeIQx and its metabolites from studies involving healthy human volunteers and a pilot study that included pancreatic cancer patients.

Table 1: Urinary Excretion of MeIQx and its Metabolites in Healthy Humans

Metabolite/AnalytePercentage of Ingested Dose Excreted in UrineStudy PopulationReference
Unmetabolized MeIQx0.7 - 2.8%5 healthy volunteers[1]
Unmetabolized MeIQx1.8 - 4.9%6 healthy subjects[2]
N-OH-MeIQx-N²-glucuronide2.2 - 17.1% (median, 9.5%)66 healthy subjects[3]
N-OH-MeIQx-N²-glucuronide1.4 - 10.0%5 healthy volunteers[1]
IQx-8-COOH25 - 50% of recovered ¹⁴C in urine4 healthy volunteers[4]
Total ¹⁴C from ¹⁴C-MeIQx20.2 - 58.6%5 healthy volunteers[1]

Table 2: Comparative Pharmacokinetics and Metabolism of ¹⁴C-MeIQx in Healthy vs. Pancreatic Cancer Patients (Pilot Study)

ParameterHealthy Volunteers (n=4)Pancreatic Cancer Patients (n=4)Reference
Plasma Elimination Half-life ~3.5 hours~3.5 hours in 2 patients; low absorption in 2 patients[4][5][6]
Urinary Metabolite Profile Five principal metabolites detected. IQx-8-COOH was the most abundant.Similar to healthy volunteers. No discernible difference in metabolite levels.[4][5][6]
MeIQx-DNA Adducts in Pancreatic Tissue Not applicableIndistinguishable from background levels[4][5][6]

Metabolic Pathways of MeIQx

MeIQx undergoes a complex series of metabolic reactions primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 playing a central role. The metabolism involves both bioactivation and detoxification pathways.

Bioactivation Pathway

The primary bioactivation step is the N-hydroxylation of the exocyclic amino group of MeIQx by CYP1A2 to form 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx)[3][7]. This intermediate can be further activated by phase II enzymes, such as N-acetyltransferase (NAT2), through O-esterification to form a reactive species that can bind to DNA, leading to mutations[3].

Detoxification Pathways

Detoxification of MeIQx occurs through several routes:

  • C⁸-oxidation: CYP1A2 also catalyzes the oxidation of the 8-methyl group of MeIQx, leading to the formation of 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH). This is a major detoxification pathway in humans[4][8][9].

  • Glucuronidation: The parent compound and its metabolites can undergo glucuronidation. For instance, N-OH-MeIQx can be conjugated with glucuronic acid to form N-OH-MeIQx-N²-glucuronide, which is a major urinary metabolite[1][3]. Direct glucuronidation of the exocyclic amino group also occurs, forming MeIQx-N2-Gl[1].

  • Sulfation: The exocyclic amino group can be directly conjugated with a sulfonate group to form N²-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid (MeIQx-N2-SO3⁻)[1].

MeIQx_Metabolism cluster_PhaseI Phase I Metabolism (CYP1A2) cluster_PhaseII Phase II Metabolism MeIQx MeIQx N_OH_MeIQx N-OH-MeIQx (Genotoxic Intermediate) MeIQx->N_OH_MeIQx N-hydroxylation CH2OH_MeIQx 8-CH2OH-MeIQx MeIQx->CH2OH_MeIQx C8-hydroxylation MeIQx_N2_Gl MeIQx-N²-glucuronide MeIQx->MeIQx_N2_Gl UGTs MeIQx_N2_SO3 MeIQx-N²-sulfamate MeIQx->MeIQx_N2_SO3 SULTs N_OH_MeIQx_Glucuronide N-OH-MeIQx-N²-glucuronide (Urinary Metabolite) N_OH_MeIQx->N_OH_MeIQx_Glucuronide UGTs DNA_Adducts DNA Adducts N_OH_MeIQx->DNA_Adducts NAT2 (O-esterification) IQx_8_COOH IQx-8-COOH (Detoxification Product) Urinary_Excretion Urinary Excretion IQx_8_COOH->Urinary_Excretion CH2OH_MeIQx->IQx_8_COOH Oxidation N_OH_MeIQx_Glucuronide->Urinary_Excretion MeIQx_N2_Gl->Urinary_Excretion MeIQx_N2_SO3->Urinary_Excretion MeIQx_Ingestion Ingested MeIQx MeIQx_Ingestion->MeIQx

Caption: Metabolic pathways of MeIQx in humans.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

Quantification of MeIQx Metabolites in Human Urine
  • Study Design: Healthy volunteers and pancreatic cancer patients were administered a dietary-relevant dose of ¹⁴C-labeled MeIQx[4][5]. Urine was collected at specified time intervals (e.g., 0-4 h, 4-8 h, and 8-24 h post-ingestion)[5].

  • Sample Preparation: Urine samples were thawed, and an aliquot was analyzed for ¹⁴C content by liquid scintillation counting. For metabolite profiling, some studies utilized solid-phase extraction and immunoaffinity chromatography for purification[1][3].

  • Analytical Method: Reversed-phase high-performance liquid chromatography (HPLC) was used to separate MeIQx and its metabolites[1][5]. Metabolites were identified and characterized using on-line UV spectroscopy and HPLC-mass spectrometry (HPLC-MS)[1][8]. For the quantification of N-OH-MeIQx-N²-glucuronide, a method involving acidic hydrolysis to 2-OH-MeIQx followed by derivatization and gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization was employed[3].

Experimental_Workflow_Metabolites cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Administration of ¹⁴C-MeIQx Collection Urine Collection (0-24h) Dosing->Collection Thawing Thaw Urine Sample Collection->Thawing Purification Solid-Phase Extraction & Immunoaffinity Chromatography Thawing->Purification HPLC HPLC Separation Purification->HPLC Detection UV Spectroscopy & Mass Spectrometry HPLC->Detection Quantification Quantification of Metabolites Detection->Quantification

Caption: Experimental workflow for MeIQx metabolite analysis.
MeIQx-DNA Adduct Analysis in Pancreatic Tissue

  • Study Population: Pancreatic cancer patients scheduled for partial pancreatectomy were included in the study[5].

  • Dosing and Tissue Collection: Patients were administered ¹⁴C-MeIQx prior to surgery. During the procedure, normal, uninvolved pancreatic and duodenal tissues were excised[5]. The time between MeIQx administration and tissue collection varied among patients (e.g., 6.3 to 7.75 hours)[5].

  • DNA Isolation and Adduct Quantification: DNA was isolated from the collected tissues. The levels of ¹⁴C-MeIQx covalently bound to DNA were quantified using accelerator mass spectrometry (AMS), a highly sensitive technique capable of detecting very low levels of isotopes[5].

Discussion and Future Directions

The available data indicates that the primary metabolic pathways of MeIQx in healthy humans are well-characterized, with CYP1A2 playing a dual role in both bioactivation and detoxification. The major detoxification product, IQx-8-COOH, and the glucuronide conjugate of the activated metabolite, N-OH-MeIQx-N²-glucuronide, are significant urinary metabolites[3][4][8].

The single pilot study comparing MeIQx metabolism in healthy individuals and pancreatic cancer patients did not find significant differences in urinary metabolite profiles[4][5][6]. This could suggest that the systemic metabolism of MeIQx is not substantially altered in the presence of pancreatic cancer. However, the observation of low MeIQx absorption in two of the four cancer patients highlights potential differences in gastrointestinal function or drug absorption that warrant further investigation[4][5][6].

The finding that MeIQx-DNA adducts were at or near background levels in the pancreatic tissue of cancer patients is significant[4][5][6]. It may suggest that at dietary-relevant doses, MeIQx does not readily form DNA adducts in the pancreas, or that the adducts are efficiently repaired[5][6]. However, the study's authors caution that other heterocyclic amines have been shown to bind to DNA in pancreatic tissue, and therefore, exposure to these compounds from cooked meat cannot be dismissed as a risk factor for pancreatic cancer[5][6].

Limitations and Future Research: The comparison of MeIQx metabolism in pancreatic cancer patients versus healthy controls is currently limited by the small sample size of the single available study. Larger, more comprehensive studies are needed to confirm these initial findings and to explore potential inter-individual variability in MeIQx metabolism within the pancreatic cancer population. Future research should also investigate the expression and activity of key metabolizing enzymes, such as CYP1A2, directly in pancreatic tumor tissue compared to healthy pancreatic tissue to better understand local metabolic activation and detoxification of MeIQx. Such studies will be crucial for fully elucidating the role of MeIQx and other dietary carcinogens in the etiology of pancreatic cancer.

References

Evaluating the carcinogenic potential of MeIQx in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the carcinogenic potential of food-borne compounds like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is critical for risk assessment and the development of potential preventative strategies. This guide provides a comparative evaluation of the carcinogenic effects of MeIQx in various animal models, supported by experimental data and detailed methodologies.

MeIQx, a heterocyclic amine formed during the cooking of meat and fish, has been classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1] Its carcinogenicity has been demonstrated in several animal models, primarily rodents, with significant variations in tumor types and incidence across species. In contrast, studies in non-human primates have yielded different results, highlighting important species-specific differences in metabolic activation.[2][3][4]

Comparative Carcinogenic Effects of MeIQx

The carcinogenic potential of MeIQx has been most extensively studied in mice and rats, with cynomolgus monkeys serving as a non-human primate model. The data reveals distinct organ-specific carcinogenicity.

In mice , oral administration of MeIQx has been shown to induce a range of tumors. Studies have reported the development of hepatocellular carcinomas in both sexes, lymphomas and leukaemias in males, and lung tumors in females.[5][6] For instance, in one study, CDF1 mice fed a diet containing 0.06% MeIQx for 84 weeks developed liver tumors at an incidence of 43% in males and 91% in females.[6]

In rats , MeIQx administration also leads to tumor formation in multiple organs. Fischer 344 rats fed MeIQx have developed hepatocellular carcinomas, particularly in males, as well as squamous-cell carcinomas of the Zymbal gland, skin, and clitoral gland.[5][7] Dose-dependent studies in male F344 rats showed that dietary concentrations of 200 and 400 ppm MeIQx for 56 weeks induced hepatocellular carcinomas in 45% and 94% of the animals, respectively.[7] Furthermore, MeIQx has demonstrated tumor-initiating activity in the rat liver.[5][8]

Conversely, a long-term study in cynomolgus monkeys did not find evidence of MeIQx carcinogenicity.[2][3][4] Monkeys administered MeIQx by gavage at doses of 10 or 20 mg/kg body weight five times a week for 84 months showed no significant increase in neoplastic or preneoplastic lesions compared to controls.[2][3] This lack of carcinogenicity is thought to be linked to differences in metabolic activation pathways.[2][3]

Data Summary: Tumor Incidence in Animal Models

Animal ModelStrainSexRoute of AdministrationDoseDurationOrganTumor TypeIncidence (%)
Mouse CDF1MaleDiet0.06%84 weeksLiverHepatocellular Carcinoma43
CDF1FemaleDiet0.06%84 weeksLiverHepatocellular Carcinoma91
CDF1FemaleDiet0.06%84 weeksLungAdenoma and Adenocarcinoma43
Rat F344MaleDiet400 ppm56 weeksLiverHepatocellular Carcinoma94
F344MaleDiet200 ppm56 weeksLiverHepatocellular Carcinoma45
F344MaleDiet400 ppm56 weeksZymbal GlandSquamous Cell Carcinoma56
F344MaleDiet200 ppm56 weeksZymbal GlandSquamous Cell Carcinoma10
F344Male & FemaleDiet400 ppm429 daysZymbal GlandSquamous Cell CarcinomaHigh Incidence
F344MaleDiet400 ppm429 daysSkinSquamous Cell CarcinomaHigh Incidence
F344FemaleDiet400 ppm429 daysClitoral GlandSquamous Cell CarcinomaHigh Incidence
Monkey CynomolgusMale & FemaleGavage10 or 20 mg/kg84 monthsVariousNo significant increase in tumorsNot Applicable

Experimental Protocols

Rodent Carcinogenicity Bioassay (Mouse Example)
  • Animal Model: CDF1 mice.[6]

  • Administration: MeIQx was administered orally in the diet at a concentration of 0.06%.[6]

  • Duration: The study was conducted for 84 weeks.[6]

  • Endpoint: The primary endpoints were the incidence of liver tumors, lung tumors, lymphomas, and leukemias.[6]

  • Pathology: At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically for the presence of tumors.

Rodent Carcinogenicity Bioassay (Rat Example)
  • Animal Model: Fischer 344 rats.[7]

  • Administration: MeIQx was administered in the diet at concentrations of 100, 200, and 400 ppm.[7]

  • Duration: The experiment was conducted for 56 weeks.[7]

  • Endpoint: The primary endpoints were the dose-dependent incidence of tumors in the liver, Zymbal glands, and skin.[7]

  • Pathology: Tissues from all major organs were collected and subjected to histopathological examination.

Non-Human Primate Carcinogenicity Study (Cynomolgus Monkey Example)
  • Animal Model: Cynomolgus monkeys (Macaca fascicularis).[2][3]

  • Administration: MeIQx was administered by gavage at doses of 10 or 20 mg/kg body weight, five times a week.[2][3]

  • Duration: The administration period was 84 months, followed by an 8-month observation period.[2][3]

  • Endpoint: The primary endpoint was the development of neoplastic or preneoplastic lesions in any organ.[2][3]

  • Monitoring and Pathology: Animals were monitored for clinical signs of toxicity. At the end of the study, a comprehensive necropsy and histopathological evaluation of all major organs were performed.[2][3]

Visualizing the Mechanism and Experimental Design

To better understand the processes involved in MeIQx carcinogenicity and its investigation, the following diagrams illustrate the key metabolic activation pathway and a typical experimental workflow for a carcinogenicity study.

MeIQx_Metabolic_Activation MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 Reactive_Ester Reactive Ester (e.g., O-acetyl-MeIQx) N_hydroxy_MeIQx->Reactive_Ester NAT2/SULTs DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Carcinogenicity_Study_Workflow start Animal Model Selection (e.g., Rats, Mice) dosing MeIQx Administration (Diet or Gavage) start->dosing observation Long-term Observation (Monitoring for Tumors) dosing->observation necropsy Necropsy and Tissue Collection observation->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Tumor Incidence Calculation histopathology->data_analysis conclusion Evaluation of Carcinogenic Potential data_analysis->conclusion

References

A Comparative Analysis of MeIQx-DNA Adduct Formation: Liver vs. Colon Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) DNA adduct formation in liver versus colon tissue. MeIQx is a heterocyclic aromatic amine formed during the cooking of meat and is a potent mutagen and carcinogen. Understanding its tissue-specific genotoxicity is crucial for risk assessment and the development of potential preventative strategies. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological and experimental processes.

Quantitative Data on MeIQx-DNA Adduct Formation

The formation of covalent bonds between carcinogens, or their metabolites, and DNA results in the formation of DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. The following tables summarize quantitative data on MeIQx-DNA adduct formation in liver and colon tissues from various studies.

Table 1: MeIQx-DNA Adduct Levels in Rat Liver

MeIQx Dose (in diet)Duration of TreatmentAdduct Level (adducts per 107 nucleotides)Reference
0.4 ppm1 week0.04[1][2][3]
4 ppm1 week0.28[1][2][3]
40 ppm1 week3.34[1][2][3]
400 ppm1 week39.0[1][2][3]
400 ppm4 weeks110[1][2]

Table 2: Comparative MeIQx-DNA Adduct Levels in Rodent and Human Colon

SpeciesMeIQx Dose (oral)Time Post-AdministrationAdduct Level (adducts per 1012 nucleotides)Reference
Human304 ng/kg body weight3.5 - 6 hours26 ± 4[4]
F344 Rat304 ng/kg body weight3.5 - 6 hours17.1 ± 1[4]
B6C3F1 Mouse304 ng/kg body weight3.5 - 6 hours20.6 ± 0.9[4]

These data indicate a dose-dependent increase in MeIQx-DNA adducts in the rat liver.[1][2][3] Notably, at a low, diet-relevant dose, human colon tissue exhibits significantly higher levels of MeIQx-DNA adducts compared to rat and mouse colon, suggesting a potentially greater sensitivity in humans. It has been observed that total MeIQx levels are generally highest in the liver, followed by other organs.

Metabolic Activation and Detoxification of MeIQx

The genotoxicity of MeIQx is dependent on its metabolic activation to reactive intermediates that can bind to DNA. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver.[5] The resulting N-hydroxy-MeIQx can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive esters that readily form DNA adducts, predominantly at the C8 position of guanine.[6]

Conversely, MeIQx can undergo detoxification through several pathways, including glucuronidation and sulfation, which facilitate its excretion.[5] A major detoxification pathway in humans involves the oxidation of the 8-methyl group to a carboxylic acid, also catalyzed by CYP1A2.[7][8] The balance between these activation and detoxification pathways is a critical determinant of the extent of DNA adduct formation and, consequently, cancer risk.

MeIQx_Metabolism cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 Glucuronides Glucuronide Conjugates MeIQx->Glucuronides UGTs Sulfamates Sulfamate Conjugates MeIQx->Sulfamates SULTs Carboxylic_Acid IQx-8-COOH MeIQx->Carboxylic_Acid CYP1A2 Reactive_Esters Reactive Esters (Acetoxy, Sulfonyloxy) N_hydroxy_MeIQx->Reactive_Esters NAT2, SULTs DNA_Adducts dG-C8-MeIQx DNA Adducts Reactive_Esters->DNA_Adducts Reacts with DNA Excretion Excretion Glucuronides->Excretion Sulfamates->Excretion Carboxylic_Acid->Excretion Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase Administration Administration of [13C/14C]-MeIQx (Oral Gavage or Diet) Tissue_Collection Tissue Collection (Liver and Colon) Administration->Tissue_Collection Specified Time Course DNA_Isolation DNA Isolation from Tissues Tissue_Collection->DNA_Isolation DNA_Quantification DNA Quantification DNA_Isolation->DNA_Quantification Adduct_Analysis Adduct Quantification (AMS, 32P-Postlabeling, or LC-MS/MS) DNA_Quantification->Adduct_Analysis Data_Analysis Data Analysis and Comparison Adduct_Analysis->Data_Analysis

References

Assessing the Metabolic Fate of MeIQx-13C: A Comparative Guide Based on CYP1A2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine commonly found in cooked meats, with a focus on the influence of Cytochrome P450 1A2 (CYP1A2) enzyme activity. The use of a 13C-labeled MeIQx (MeIQx-13C) allows for precise tracing of its metabolic pathways. Understanding the differential metabolism of this procarcinogen between individuals with varying CYP1A2 activity is crucial for assessing cancer risk and developing potential intervention strategies.

Data Presentation: Impact of CYP1A2 Activity on MeIQx Metabolism

Higher CYP1A2 activity is significantly associated with lower urinary levels of unconjugated MeIQx, indicating a more extensive metabolism of the parent compound[1][2]. This suggests that individuals with higher CYP1A2 activity convert a greater percentage of MeIQx into its various metabolites[1]. The total urinary excretion of MeIQx and its phase II conjugates (N-glucuronide and sulfamate metabolites) also shows a negative correlation with CYP1A2 activity[2].

The metabolism of MeIQx is primarily governed by two competing pathways, both catalyzed by CYP1A2: N-oxidation, which leads to the formation of the genotoxic metabolite 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx), and C8-oxidation, a detoxification pathway that produces 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH)[3][4]. In humans, IQx-8-COOH is a principal oxidation product of MeIQx found in urine[4].

The following table summarizes the observed relationships and reported excretion values from various studies. It is important to note that these values represent population averages and ranges, and do not provide a direct side-by-side comparison of metabolite concentrations between distinct CYP1A2 phenotype groups.

AnalyteRelationship with CYP1A2 ActivityReported Urinary Excretion Values (as % of ingested dose)Key Findings
Unconjugated MeIQx Inverse correlation (Higher CYP1A2 activity leads to lower levels)[1][2]Not specified in comparative termsIndividuals with higher CYP1A2 activity are more efficient at clearing the parent compound.
Total MeIQx (unconjugated + conjugates) Inverse correlation[2]10.5 ± 3.5% (mean ± SD) in a 0-12h period[2]CYP1A2 activity strongly influences the overall disposition of MeIQx.
N-OH-MeIQx-N2-glucuronide No direct correlation found in some studies[5]2.2 - 17.1% (range); 9.4 ± 3.0% (mean ± SD) in a 0-12h period[5]This is a major metabolite, and its excretion indicates the extent of the bioactivation pathway.
IQx-8-COOH Not explicitly quantified in relation to CYP1A2 phenotype in available literaturePrincipal oxidation product in human urine[4]Represents the major detoxification pathway in humans.

Experimental Protocols

CYP1A2 Phenotyping using Caffeine

Objective: To determine the in vivo activity of the CYP1A2 enzyme in human subjects.

Methodology:

  • Caffeine Administration: Subjects abstain from caffeine-containing products for a specified period (e.g., 24-48 hours) prior to the test. A standardized dose of caffeine (e.g., 100-200 mg) is administered orally, often in the form of coffee or a capsule[6].

  • Sample Collection: Urine or saliva samples are collected at a specific time point (e.g., 4-5 hours) after caffeine ingestion[6]. For urinary analysis, a complete void is often collected over a defined interval.

  • Metabolite Analysis: The concentrations of caffeine and its major metabolite, paraxanthine (1,7-dimethylxanthine), are quantified in the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

  • Phenotype Determination: The metabolic ratio of paraxanthine to caffeine is calculated. A higher ratio indicates a faster metabolism of caffeine and thus higher CYP1A2 activity. Subjects can be categorized into different phenotype groups (e.g., slow, intermediate, fast metabolizers) based on the distribution of these ratios within a population[6][8].

This compound Administration and Urine Collection

Objective: To administer a known dose of 13C-labeled MeIQx to subjects and collect urine for metabolite analysis.

Methodology:

  • Dietary Control: Subjects are placed on a controlled diet for a period (e.g., 7 days) that is low in naturally occurring heterocyclic amines to establish a baseline[1].

  • This compound Administration: A precisely measured amount of this compound is incorporated into a food matrix, typically ground meat, which is then cooked under controlled conditions (e.g., specific temperature and time) to mimic dietary exposure[1]. The cooked meat is consumed by the subjects.

  • Urine Collection: Urine is collected over a defined period, often in fractions (e.g., 0-12 hours and 12-24 hours) following the consumption of the this compound-containing meal[2]. Samples are immediately cooled and stored at -80°C until analysis.

Analysis of this compound and its Metabolites

Objective: To identify and quantify this compound and its major metabolites in urine samples.

Methodology:

  • Sample Preparation: Urine samples are thawed and may undergo enzymatic hydrolysis to release conjugated metabolites. Solid-phase extraction (SPE) is commonly used to isolate and concentrate the analytes of interest[9]. Immunoaffinity chromatography can also be employed for further purification[2].

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted compounds may be derivatized to increase their volatility and improve chromatographic separation.

  • Instrumental Analysis:

    • GC-MS: This technique is used for the separation and quantification of MeIQx and some of its metabolites. The use of a stable isotope-labeled internal standard is crucial for accurate quantification[1].

    • LC-MS/MS: This is a highly sensitive and specific method for the simultaneous quantification of MeIQx and a broader range of its metabolites, including both phase I and phase II products[2][9].

  • Quantification: The concentrations of this compound and its 13C-labeled metabolites are determined by comparing their peak areas to those of known standards. The 13C label allows for unambiguous differentiation from any endogenous, unlabeled MeIQx.

Mandatory Visualization

MeIQx_Metabolism cluster_CYP1A2 CYP1A2-mediated Metabolism cluster_PhaseII Phase II Conjugation MeIQx This compound N_OH_MeIQx N-OH-MeIQx-13C (Genotoxic Metabolite) MeIQx->N_OH_MeIQx N-oxidation (Bioactivation) IQx_8_COOH IQx-8-COOH-13C (Detoxification Product) MeIQx->IQx_8_COOH C8-oxidation (Detoxification) PhaseII_Conjugates_MeIQx Phase II Conjugates (e.g., N-glucuronide, sulfamate) MeIQx->PhaseII_Conjugates_MeIQx UGTs, SULTs Excretion_MeIQx Urinary Excretion MeIQx->Excretion_MeIQx Unchanged PhaseII_Conjugates_NOH Phase II Conjugates (e.g., N-glucuronide) N_OH_MeIQx->PhaseII_Conjugates_NOH UGTs, SULTs Excretion_COOH Urinary Excretion IQx_8_COOH->Excretion_COOH Excretion_NOH Urinary Excretion PhaseII_Conjugates_NOH->Excretion_NOH Excretion_MeIQx_conj Urinary Excretion PhaseII_Conjugates_MeIQx->Excretion_MeIQx_conj

Caption: Metabolic pathways of this compound highlighting the dual role of CYP1A2.

Experimental_Workflow cluster_Phenotyping CYP1A2 Phenotyping cluster_MeIQx_Study This compound Metabolism Study Caffeine Caffeine Administration Urine_Saliva_Collection Urine/Saliva Collection Caffeine->Urine_Saliva_Collection HPLC_MS HPLC or LC-MS/MS Analysis Urine_Saliva_Collection->HPLC_MS Phenotype_Det Phenotype Determination (Fast/Slow Metabolizer) HPLC_MS->Phenotype_Det MeIQx_Admin This compound Administration (in cooked meat) Phenotype_Det->MeIQx_Admin Subject Stratification Diet_Control Controlled Diet Diet_Control->MeIQx_Admin Urine_Collection Urine Collection (0-24h) MeIQx_Admin->Urine_Collection Metabolite_Analysis GC-MS or LC-MS/MS Analysis of this compound and Metabolites Urine_Collection->Metabolite_Analysis Comparison Comparison of Metabolite Profiles between Phenotype Groups Metabolite_Analysis->Comparison Data Analysis

Caption: Experimental workflow for assessing this compound metabolism based on CYP1A2 activity.

References

Safety Operating Guide

Proper Disposal Procedures for MeIQx-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of MeIQx-13C (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C), a known carcinogen, to ensure the safety of laboratory personnel and the environment. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound, a stable isotope-labeled form of MeIQx, is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. Therefore, stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A fully fastened lab coat, preferably disposable, must be worn.

  • Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator is essential.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Work surfaces should be covered with absorbent, disposable liners to contain any spills.

Step-by-Step Disposal Protocol

A formal disposal plan must be in place before commencing any experiment involving this compound. This plan should be documented and understood by all personnel involved.

Step 1: Segregation of Waste

All materials that come into contact with this compound must be treated as hazardous waste. This includes:

  • Solid Waste: Contaminated gloves, pipette tips, absorbent paper, and empty vials.

  • Liquid Waste: Unused solutions, contaminated solvents, and aqueous solutions from experimental procedures.

Segregate waste into clearly labeled, sealed containers. The containers should be made of a material compatible with the waste they hold.

Step-2: Chemical Inactivation (for Liquid Waste)

For aqueous solutions containing this compound, a chemical inactivation step can be performed to degrade the carcinogen prior to collection by a licensed waste disposal service. MeIQx is known to be rapidly degraded by dilute hypochlorite solutions.

Experimental Protocol for Chemical Degradation:

  • Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite (bleach) with a final concentration of at least 5%.

  • Neutralization: For every 1 volume of aqueous this compound waste, slowly add 2 volumes of the 5% sodium hypochlorite solution.

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature with occasional stirring. This will facilitate the oxidative degradation of the this compound molecule.

  • Neutralization of Excess Hypochlorite: After the 2-hour incubation, neutralize the excess hypochlorite by adding sodium thiosulfate solution (10% w/v) until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).

  • Final Disposal: The treated liquid waste, although significantly less hazardous, should still be collected in a labeled hazardous waste container for disposal by a certified service.

Step 3: Packaging and Labeling

  • All waste containers must be securely sealed to prevent leakage.

  • Each container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., carcinogen).

Step 4: Storage

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company.

Step 5: Professional Disposal

Arrange for the collection and final disposal of all this compound waste through a certified hazardous waste management company. Incineration is the preferred method of final disposal for carcinogenic compounds. Never dispose of this compound waste down the drain or in regular trash.

Quantitative Data on MeIQx Carcinogenicity

The carcinogenic potential of MeIQx has been demonstrated in animal studies. The following table summarizes key findings from a dose-response study in male rats.

MeIQx Dose in Diet (ppm)Incidence of Hepatocellular CarcinomasIncidence of Zymbal Gland Carcinomas
0 (Control)0%0%
10020%5%
20055%25%
40090%60%

Visualizing Key Pathways and Workflows

To further aid in understanding the handling and biological implications of this compound, the following diagrams illustrate the recommended disposal workflow and the metabolic activation pathway of MeIQx.

G Figure 1: this compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 External Disposal A Solid Waste (Gloves, Tips, etc.) C Segregate into Labeled Containers A->C B Liquid Waste (Aqueous Solutions) D Chemical Inactivation (Sodium Hypochlorite) B->D E Package and Label for Disposal C->E D->C F Store in Designated Secure Area E->F G Collection by Licensed Waste Disposal Service F->G H Final Disposal (Incineration) G->H

Caption: Figure 1: this compound Disposal Workflow.

G Figure 2: Metabolic Activation of MeIQx MeIQx MeIQx N_hydroxy N-hydroxy-MeIQx MeIQx->N_hydroxy CYP1A2 O_acetyl N-acetoxy-MeIQx N_hydroxy->O_acetyl NAT2 DNA_adducts DNA Adducts O_acetyl->DNA_adducts Carcinogenesis Carcinogenesis DNA_adducts->Carcinogenesis

Caption: Figure 2: Metabolic Activation of MeIQx.

By adhering to these procedures, laboratories can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer research environment.

Safeguarding Your Research: A Comprehensive Guide to Handling MeIQx-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C (MeIQx-13C). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.

MeIQx is a mutagenic and carcinogenic compound, classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2][3] The 13C isotope-labeled version, this compound, is expected to have the same toxicological properties. Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Equipment Specification Purpose
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the carcinogen. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
Eye & Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles. A face shield should be worn when there is a risk of splashing.Protects eyes and face from splashes and airborne particles.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. For procedures that may generate aerosols or dust, or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.Prevents inhalation of the compound.
Body Protection A fully buttoned, long-sleeved laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination.Protects skin and clothing from contamination.
Foot Protection Closed-toe shoesProtects feet from spills.
Glove Selection and Chemical Resistance
Glove Material Methanol Resistance DMSO Resistance General Suitability for Aromatic Amines
Nitrile Fair to GoodGoodRecommended for incidental contact. Change immediately upon contamination.[5][6][7][8][9]
Latex FairPoorNot recommended due to poor chemical resistance and potential for allergies.[5]
Neoprene GoodGoodA viable alternative to nitrile with good overall chemical resistance.[5]
Butyl Rubber ExcellentExcellentOffers superior protection but may have reduced dexterity.[5]

This table provides general guidance. Always refer to the manufacturer's specific data for breakthrough times and permeation rates.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow is essential for minimizing risk and ensuring the integrity of experiments involving this compound.

  • Preparation and Designate Area:

    • Conduct all work with this compound in a designated area within a certified chemical fume hood.[10][11]

    • Ensure that an eyewash station and safety shower are readily accessible.[12]

    • Post warning signs indicating that a potent carcinogen is in use.

    • Assemble all necessary materials, including the compound, solvents, glassware, and labeled waste containers, within the fume hood.

  • Donning PPE:

    • Put on PPE in the following order: lab coat, safety glasses/goggles, and then two pairs of chemical-resistant gloves.

  • Handling the Compound:

    • Weighing: If weighing the solid compound, do so on a disposable weigh boat inside the fume hood to minimize contamination of the balance.

    • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep the container covered as much as possible.

    • Transfers: Use appropriate tools, such as a chemical-resistant spatula or pipette, for all transfers.

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the remaining PPE before leaving the designated area.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including unused compound, contaminated gloves, weigh boats, paper towels, and other disposable materials, must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: All solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[13]

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware multiple times with a solvent in which this compound is soluble (e.g., methanol), collecting all rinsate as hazardous liquid waste.

All waste must be disposed of through your institution's hazardous waste management program, typically involving high-temperature incineration. [1]

Experimental Protocols and Visualizations

Understanding the mechanism of action of MeIQx is vital for researchers. The primary pathway for its carcinogenicity involves metabolic activation, leading to the formation of DNA adducts.

Metabolic Activation Pathway of MeIQx

The following diagram illustrates the key steps in the bioactivation of MeIQx, a process that is critical to its mutagenic and carcinogenic effects.[2]

MeIQx_Metabolic_Activation cluster_activation Bioactivation Pathway MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 / CYP1A1 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., O-acetyl ester) N_hydroxy_MeIQx->Reactive_Ester NAT2 (O-acetylation) Detoxification Detoxification (e.g., Glucuronidation) N_hydroxy_MeIQx->Detoxification DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts

Caption: Metabolic activation pathway of MeIQx leading to the formation of DNA adducts.

Experimental Workflow for Handling this compound

This workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Handling_Workflow Start Start: Plan Experiment Prep Preparation - Designate work area in fume hood - Assemble all materials Start->Prep Don_PPE Don PPE - Lab coat - Goggles - Double gloves Prep->Don_PPE Handling Handle this compound - Weighing - Dissolving - Transfers Don_PPE->Handling Decon Decontaminate - Work surfaces - Equipment Handling->Decon Waste Waste Disposal - Segregate solid and liquid waste - Label containers Decon->Waste Doff_PPE Doff PPE - Remove outer gloves - Remove other PPE Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash End End Wash->End

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。